molecular formula C8H15ClO2S B2416414 (1-Methylcyclohexyl)methanesulfonyl chloride CAS No. 1461714-73-7

(1-Methylcyclohexyl)methanesulfonyl chloride

Cat. No.: B2416414
CAS No.: 1461714-73-7
M. Wt: 210.72
InChI Key: WIDKNGWZMIHFST-UHFFFAOYSA-N
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Description

(1-Methylcyclohexyl)methanesulfonyl chloride (CAS 1461714-73-7) is a specialized organic compound with the molecular formula C 8 H 15 ClO 2 S and a molecular weight of 210.72 g/mol . This reagent is a sulfonyl chloride derivative, a class of compounds known for their high reactivity as electrophiles, making them valuable intermediates in organic synthesis . In laboratory research, sulfonyl chlorides are primarily used to introduce the sulfonyl functional group into target molecules. This compound is typically employed in reactions with nucleophiles such as alcohols and amines. When reacted with alcohols in the presence of a base, it forms methanesulfonate (mesylate) esters . These mesylate esters are excellent leaving groups, enabling further nucleophilic substitution reactions or serving as intermediates in elimination and reduction reactions . Furthermore, this compound can be used to prepare methanesulfonamides through its reaction with primary and secondary amines, which are generally stable under both acidic and basic conditions and can serve as protective groups for amines . The unique 1-methylcyclohexyl substituent may impart specific steric and electronic properties that can influence the reactivity and selectivity of the reagent in complex syntheses. The product is characterized by specific identifiers including the SMILES string CC1(CCCCC1)CS(=O)(=O)Cl, InChIKey WIDKNGWZMIHFST-UHFFFAOYSA-N, and MDL number MFCD26407650 . As a sulfonyl chloride, it is a moisture-sensitive liquid and requires careful handling . It is classified as corrosive and poses severe skin corrosion and eye damage hazards (GHS Hazard Statements H314) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses, or for administration to humans or animals.

Properties

IUPAC Name

(1-methylcyclohexyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO2S/c1-8(7-12(9,10)11)5-3-2-4-6-8/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDKNGWZMIHFST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Application of (1-Methylcyclohexyl)methanesulfonyl Chloride in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

In the landscape of modern drug discovery, the optimization of pharmacokinetic (PK) properties often hinges on the strategic introduction of sterically demanding, metabolically stable functional groups. (1-Methylcyclohexyl)methanesulfonyl chloride (CAS: 1461714-73-7) has emerged as a highly specialized building block for synthesizing robust aliphatic sulfonamides[1].

Unlike standard unhindered sulfonyl chlorides, this compound features a neopentyl-like quaternary carbon center adjacent to the sulfonyl group. This unique structural topology provides exceptional steric shielding, effectively blocking


-carbon oxidation (a primary metabolic liability) and protecting the resulting sulfonamide linkage from enzymatic hydrolysis. This guide provides an authoritative breakdown of its physicochemical properties, synthetic methodologies, and field-proven protocols for its application in drug development.

Physicochemical Profiling & Structural Dynamics

To effectively utilize this compound, one must understand how its physical properties dictate its chemical behavior. The compound is a highly lipophilic, sterically hindered electrophile[1].

Table 1: Physicochemical and Structural Properties
PropertyValuePharmacological / Chemical Relevance
CAS Number 1461714-73-7Standard identifier for commercial procurement.
Molecular Formula C₈H₁₅ClO₂SDefines the aliphatic nature of the core scaffold.
Molecular Weight 211.05 DaLow molecular weight allows for its use as a terminal capping group without violating Lipinski's Rule of 5[1].
LogP (Calculated) ~2.45Significantly increases the lipophilicity of the parent drug, enhancing passive membrane permeability[1].
SMILES CC1(CS(Cl)(=O)=O)CCCCC1Highlights the neopentyl-like C1 quaternary center, which sterically shields the electrophilic sulfur atom[1].
The "Neopentyl" Shielding Effect

The causality behind the stability of sulfonamides derived from this building block lies in its 3D conformation. The methyl group and the bulky cyclohexane ring at the C1 position create a dense steric cloud around the adjacent


 linkage. This prevents cytochrome P450 enzymes from accessing the 

-protons, thereby shutting down oxidative dealkylation pathways.

PKLogic A Standard Aliphatic Sulfonamide (High Clearance Liability) B Introduce 1-Methylcyclohexyl Moiety (Steric Shielding) A->B C Block Alpha-Carbon Oxidation (Quaternary C1 Center) B->C D Increase Lipophilicity (LogP +2.45) B->D E Enhanced in vivo Half-Life & Target Residence Time C->E D->E

Caption: Pharmacokinetic optimization logic utilizing the (1-methylcyclohexyl)methanesulfonyl moiety.

Synthetic Methodologies: Accessing the Sulfonyl Chloride

While commercially available, scaling up the synthesis of this compound in-house requires a highly controlled oxidative chlorination workflow. Direct chlorination of sterically hindered thiols is prone to over-oxidation and the formation of intractable disulfides[2].

To circumvent this, the industry standard relies on the intermediate formation of an S-alkyl isothiouronium salt [3]. This transforms a volatile, malodorous thiol precursor into a stable, odorless, and highly crystalline solid that can be purified by simple filtration prior to oxidation.

SynthWorkflow A 1-Methylcyclohexyl methanol B Bromination (PBr3, DCM) A->B C (1-Bromomethyl)- 1-methylcyclohexane B->C D Thiourea (EtOH, Reflux) C->D E Isothiouronium Salt D->E F Oxidative Chlorination (NCS, HCl, MeCN) E->F G (1-Methylcyclohexyl) methanesulfonyl chloride F->G

Caption: Synthetic workflow for this compound via oxidative chlorination.

Protocol 1: NCS-Mediated Oxidative Chlorination

This protocol is a self-validating system; the transition from a water-soluble salt to a highly lipophilic organic product allows for immediate visual and phase-separation confirmation.

Reagents: S-((1-methylcyclohexyl)methyl)isothiouronium bromide (1.0 eq), N-Chlorosuccinimide (NCS) (4.0 eq), 2M HCl, Acetonitrile (MeCN).

  • Substrate Suspension: Suspend the isothiouronium salt in a 5:1 (v/v) mixture of MeCN and 2M HCl.

    • Causality: The acidic environment is strictly required to prevent the premature hydrolysis of the forming sulfonyl chloride into the unreactive sulfonic acid[3][4].

  • Thermal Control: Chill the reaction vessel to 0–5 °C using an ice-brine bath.

  • Oxidant Addition: Add NCS portion-wise over 30 minutes.

    • Causality: The reaction is highly exothermic. If the internal temperature exceeds 10 °C, the rate of hydrolytic degradation outpaces the rate of chlorination, drastically reducing the yield[3].

  • Validation & Workup: Stir for 2 hours at 5 °C. The reaction is complete when the suspension turns into a clear biphasic mixture (the sulfonyl chloride will separate as a dense oil). Extract with chilled Dichloromethane (DCM), wash with cold brine, dry over anhydrous

    
    , and concentrate under reduced pressure (bath temp < 30 °C).
    

Application Workflow: Sulfonamide Library Generation

The very steric hindrance that makes this moiety desirable for metabolic stability also makes it notoriously sluggish during sulfonamide coupling. Standard Schotten-Baumann conditions (aqueous NaOH/DCM) will fail because the neopentyl-like bulk reduces the rate of amine nucleophilic attack, allowing competitive hydrolysis by water to destroy the sulfonyl chloride.

Protocol 2: Anhydrous Catalytic Coupling

To overcome the high activation energy barrier, anhydrous conditions utilizing 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst are mandatory.

Reagents: this compound (1.2 eq), Primary/Secondary Amine (1.0 eq), DMAP (0.2 eq), Pyridine (3.0 eq), Anhydrous DCM.

  • System Preparation: Flame-dry a round-bottom flask under an argon atmosphere.

    • Causality: Absolute exclusion of moisture is critical. Trace water will preferentially attack the highly reactive sulfonylpyridinium intermediate.

  • Reagent Assembly: Dissolve the target amine and DMAP in anhydrous DCM. Add Pyridine.

  • Electrophile Addition: Dissolve the sulfonyl chloride in a minimal amount of DCM and add it dropwise to the amine solution at Room Temperature (RT).

  • Thermal Drive: Depending on the steric bulk of the amine, heat the reaction to 40 °C (refluxing DCM) for 12–24 hours.

    • Causality: DMAP attacks the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium intermediate. The elevated temperature provides the necessary kinetic energy for the amine to displace the DMAP leaving group through the dense steric cloud of the 1-methylcyclohexyl moiety.

  • Validation (LC-MS): Monitor the reaction via LC-MS. Look for the disappearance of the amine mass and the appearance of the

    
     corresponding to the sulfonamide. Note: The sulfonyl chloride itself will not ionize well and will appear as the sulfonic acid mass (
    
    
    
    ) if run on a standard reverse-phase LC-MS due to hydrolysis in the mobile phase.

References

  • This compound - C8H15ClO2S | CSSB00000701616 Source: Chem-Space URL:[Link]

  • Preparation of Alkanesulfonyl Chlorides from S-Alkyl Isothiourea Salts via N-Chlorosuccinimide Mediated Oxidative Chlorosulfonation Source: Organic Syntheses (via ResearchGate) URL:[Link]

  • Chlorotrimethylsilane−Nitrate Salts as Oxidants: Direct Oxidative Conversion of Thiols and Disulfides to Sulfonyl Chlorides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

(1-Methylcyclohexyl)methanesulfonyl chloride CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Chemical Identity & Core Profile[1]

Compound Name: (1-Methylcyclohexyl)methanesulfonyl chloride CAS Number: 1461714-73-7 IUPAC Name: this compound Synonyms: [1-Methylcyclohexyl]methylsulfonyl chloride; 1-Methyl-1-(chlorosulfonylmethyl)cyclohexane Molecular Formula:


Molecular Weight:  210.72  g/mol
SMILES: CC1(CS(Cl)(=O)=O)CCCCC1
Executive Summary

This compound is a specialized sulfonylating reagent used primarily in the synthesis of sterically hindered sulfonamides. Structurally, it features a sulfonyl chloride moiety separated from a quaternary carbon (the 1-position of the cyclohexane ring) by a single methylene spacer. This "neopentyl-like" architecture confers unique properties: it significantly retards metabolic degradation of the resulting sulfonamides and increases lipophilicity compared to linear alkyl analogs.

For drug development professionals, this molecule represents a strategic "building block" for introducing a metabolically robust, hydrophobic anchor into a pharmacophore, often utilized to optimize the pharmacokinetic (PK) profile of lead compounds.

Physicochemical Properties Table[2]
PropertyValue (Experimental/Predicted)Relevance
Physical State Liquid or Low-Melting SolidHandling logistics (requires heating for transfer if solid).
Boiling Point ~285°C (Predicted)High boiling point implies low volatility, but vacuum distillation is required for purification.
Density ~1.18 g/cm³Denser than water; forms the bottom layer in aqueous workups.
LogP 2.45Moderate lipophilicity; enhances membrane permeability of derivatives.
Reactivity Electrophilic (Sulfonyl transfer)Reacts vigorously with amines, alcohols, and water.
Stability Moisture SensitiveHydrolyzes to sulfonic acid and HCl; requires storage under inert gas (Ar/N2).

Part 2: Synthesis & Manufacturing Logic

Retrosynthetic Analysis

The synthesis of this compound poses a specific challenge: the installation of the sulfur atom at a neopentyl position (a primary carbon attached to a quaternary center). Standard


 displacements are significantly retarded by the steric bulk of the 1-methylcyclohexyl group.

Primary Pathway: Oxidative Chlorination of the corresponding Thiol/Thioacetate. Precursor: (1-Methylcyclohexyl)methanol.

Mechanism & Workflow

The most robust route avoids direct sulfochlorination of the hydrocarbon (which lacks selectivity) and instead utilizes a stepwise functional group interconversion.

Step 1: Activation of the Alcohol

The starting material, (1-methylcyclohexyl)methanol, is converted to a leaving group. Due to the neopentyl steric hindrance, sulfonate esters (mesylates/tosylates) are often prone to rearrangement or slow displacement. Conversion to the bromide or iodide is preferred for better nucleofugality.

Step 2: Sulfur Installation (The Critical Step)

Displacement of the halide with thiourea or potassium thioacetate. This step requires forcing conditions (high heat, polar aprotic solvent like DMF or DMSO) to overcome the steric barrier of the neopentyl center.

Step 3: Oxidative Chlorination

The resulting thiol (or isothiouronium salt) is subjected to oxidative chlorination using Chlorine gas (


) in water/acetic acid or Sulfuryl Chloride (

).
Visualization: Synthesis Pathway

SynthesisPath cluster_conditions Critical Control Points Start (1-Methylcyclohexyl)methanol (Precursor) Inter1 1-(Bromomethyl)-1-methylcyclohexane (Activated Electrophile) Start->Inter1 PBr3 or CBr4/PPh3 (Halogenation) Inter2 Isothiouronium Salt / Thioacetate (Sulfur Installation) Inter1->Inter2 Thiourea/DMF, Heat (SN2 - Slow) Final This compound (Target) Inter2->Final Cl2/H2O or SO2Cl2 (Oxidative Chlorination)

Caption: Stepwise synthesis emphasizing the critical sulfur installation at the hindered neopentyl position.

Part 3: Applications in Drug Discovery

The "Gem-Dimethyl" & Steric Effect

The core value of this reagent lies in the 1-methylcyclohexyl moiety. In medicinal chemistry, this group acts as a "fatty" anchor that:

  • Restricts Conformation: The bulk limits the rotation of the sulfonamide bond, potentially locking the molecule into a bioactive conformation (entropy reduction).

  • Blocks Metabolism: The quaternary carbon prevents

    
    -oxidation. The steric bulk also shields the sulfonamide nitrogen from enzymatic hydrolysis or N-dealkylation.
    
Protocol: Sulfonamide Coupling

Objective: Coupling this compound with a secondary amine.

Reagents:

  • Amine (1.0 equiv)

  • Sulfonyl Chloride (1.1 - 1.2 equiv)

  • Base: Pyridine (solvent/base) or Triethylamine (1.5 equiv) in DCM.

  • Catalyst: DMAP (0.1 equiv) - Crucial for hindered sulfonyl chlorides.

Step-by-Step Methodology:

  • Preparation: Dissolve the amine in anhydrous Dichloromethane (DCM) or THF under an inert atmosphere (

    
    ).
    
  • Base Addition: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Reagent Addition: Cool the solution to 0°C. Add this compound dropwise. Note: If the reagent is solid, dissolve in a minimal amount of DCM first.

  • Catalysis: Add 4-Dimethylaminopyridine (DMAP).

    • Expert Insight: Sterically hindered sulfonyl chlorides react slowly. DMAP forms a highly reactive N-sulfonylpyridinium intermediate that accelerates the attack by the amine.

  • Incubation: Allow to warm to room temperature and stir for 4–12 hours. Monitor via LC-MS (Look for M+H of product; disappearance of amine).

  • Workup: Quench with saturated

    
    . Extract with DCM. Wash organics with 1N HCl (to remove pyridine/DMAP), then Brine. Dry over 
    
    
    
    .
Visualization: Reactivity & Signaling Logic

Reactivity Reagent (1-Methylcyclohexyl)methanesulfonyl Cl (Electrophile) Intermediate Sulfonyl-DMAP Complex (Activated Species) Reagent->Intermediate + DMAP (Catalysis) SideProduct Sulfonic Acid (Hydrolysis Impurity) Reagent->SideProduct + H2O (Moisture Contamination) Amine Target Amine (R-NH2) Product Sterically Shielded Sulfonamide (Bioactive Scaffold) Intermediate->Product + Amine (Major Pathway)

Caption: DMAP-catalyzed activation pathway competing against moisture-driven hydrolysis.

Part 4: Safety & Handling (E-E-A-T)

Hazards[1][3][4][5][6][7][8]
  • Corrosivity: Causes severe skin burns and eye damage (Category 1B).[1]

  • Lachrymator: Vapors are highly irritating to mucous membranes.

  • Reacts with Water: Releases HCl gas violently upon contact with moisture.

Storage & Stability[7][9]
  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Must be kept under Argon or Nitrogen.

  • Container: Tightly sealed glass with Teflon-lined caps. Avoid metal containers due to potential corrosion by residual HCl.

Disposal

Quench excess reagent by slowly adding it to a stirred solution of 5% NaOH or saturated Sodium Bicarbonate/Ice mixture. Do not add water directly to the neat chloride.

References

  • Chemspace/Enamine . (2025).[2] this compound Product Entry. Retrieved from

  • Sigma-Aldrich . (2025).[2] Methanesulfonyl chloride Safety Data Sheet (General Class Reference). Retrieved from

  • Vaillancourt, V. (2007).[3] Methanesulfonyl Chloride. e-EROS Encyclopedia of Reagents for Organic Synthesis.[3] DOI: 10.1002/047084289X.rm070.pub2

  • American Elements . (2025). (1-Methylcyclopentyl)methanesulfonyl chloride Properties (Homolog Reference). Retrieved from

Sources

Technical Guide: Solubility and Handling Protocols for (1-Methylcyclohexyl)methanesulfonyl chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

In modern drug discovery, aliphatic sulfonyl chlorides are indispensable building blocks for synthesizing sulfonamide-based libraries, a motif prevalent in numerous FDA-approved therapeutics. (1-Methylcyclohexyl)methanesulfonyl chloride (CAS: 1461714-73-7) is a highly specialized, sterically hindered aliphatic sulfonyl chloride[1].

As a Senior Application Scientist, I frequently observe that the primary point of failure when utilizing such building blocks is improper solvent selection and poor moisture control. Because this molecule possesses


-protons on the methylene bridge adjacent to the sulfonyl group, it is highly susceptible not only to direct nucleophilic hydrolysis but also to base-catalyzed E1cB elimination, forming a highly reactive sulfene intermediate[2][3]. This guide provides a comprehensive, causality-driven framework for the solubility, stability, and experimental handling of this compound.

Physicochemical Profiling & Causality

To predict the solubility and reactivity of this compound, we must analyze its core physicochemical properties[1][4]:

  • Molecular Weight: 210.72 Da

  • LogP (Estimated): 2.45

  • Structural Features: A lipophilic 1-methylcyclohexyl headgroup attached to a highly electrophilic methanesulfonyl chloride moiety.

The Causality of Solvent Compatibility

The LogP of 2.45 dictates that this compound is highly lipophilic and will exhibit excellent thermodynamic solubility in non-polar and polar aprotic solvents. However, solubility cannot be viewed in isolation from stability. The highly polarized


 bond makes the sulfur atom a hard electrophile[5].

When introduced to protic solvents (water, alcohols, primary/secondary amines), the solvent acts as a nucleophile. This triggers rapid solvolysis, cleaving the


 bond to yield sulfonic acids (in water) or sulfonate esters (in alcohols), accompanied by the stoichiometric generation of hydrogen chloride (HCl)[3][5]. Therefore, aprotic, non-nucleophilic solvents are strictly mandatory  for the preparation of stable stock solutions.

Solubility Data & Solvent Compatibility Matrix

The following table synthesizes the solubility profile of this compound, categorized by operational viability for organic synthesis.

SolventCategoryEst. Solubility (mg/mL)Mechanistic Rationale & Application Notes
Dichloromethane (DCM) Optimal > 500Inert, aprotic, and non-nucleophilic. Excellent solvation for LogP 2.45 compounds. Ideal for standard sulfonylation reactions at 0°C to RT.
Tetrahydrofuran (THF) Optimal > 300Polar aprotic. Stabilizes polar transition states during amine coupling. Must be strictly anhydrous (KF < 50 ppm) to prevent peroxide/moisture-driven degradation.
Acetonitrile (MeCN) Optimal > 300High dielectric constant. Excellent for parallel synthesis and automated liquid handling. Requires rigorous drying.
Toluene Conditional > 200Good solubility, but the non-polar nature may slow down the kinetics of sulfonylation compared to polar aprotic solvents.
N,N-Dimethylformamide (DMF) Conditional > 400High solubility, but poses a risk of Vilsmeier-type side reactions or degradation over prolonged storage. Do not use for long-term stock solutions.
Methanol / Ethanol Incompatible ReactsUndergoes rapid solvolysis to form the corresponding methyl/ethyl sulfonate esters[2].
Water Incompatible < 0.1 (Reacts)Practically insoluble; induces biphasic hydrolysis yielding (1-methylcyclohexyl)methanesulfonic acid and HCl[3][5].

Mechanistic Pathways of Degradation vs. Synthesis

Understanding the divergent pathways of this compound in different solvent environments is critical for experimental design. The presence of


-protons means that in the presence of strong or nucleophilic bases, the compound can undergo an E1cB elimination to form a sulfene (

)[2][3]. This intermediate is highly reactive and can lead to complex oligomeric mixtures if not carefully controlled.

ReactionPathways SM This compound [Highly Electrophilic] Protic Protic Solvents (H2O, ROH) [Nucleophilic Attack] SM->Protic Solvolysis / Hydrolysis Aprotic Aprotic Solvents (DCM, THF) + Amine/Base SM->Aprotic Controlled Sulfonylation Degradation Degradation Products (Sulfonic Acids / Esters) Protic->Degradation Rapid Degradation Target Target Product (Stable Sulfonamide) Aprotic->Target High Yield Synthesis

Caption: Mechanistic divergence of sulfonyl chlorides in protic vs. aprotic solvent environments.

Standard Operating Procedures (SOPs)

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies incorporate built-in quality control steps to prevent downstream failures caused by degraded reagents[6].

Protocol A: Preparation of a 0.5 M Anhydrous Stock Solution

Use this protocol to prepare solutions for high-throughput screening or library synthesis.

  • Solvent Validation (Self-Validating Step): Prior to dissolution, perform a Karl Fischer (KF) titration on the chosen solvent (e.g., DCM or THF). The water content must be < 50 ppm. Higher moisture levels will cause insidious hydrolysis, altering the molarity of your stock and generating acidic byproducts that can protonate your target nucleophile.

  • Inert Atmosphere Setup: Purge a flame-dried Schlenk flask or septum-capped vial with Argon or ultra-high purity

    
    .
    
  • Temperature Control: Chill the vessel to 0°C using an ice-water bath. Aliphatic sulfonyl chlorides are thermally sensitive; chilling minimizes the risk of localized exothermic degradation during dissolution.

  • Dissolution: Weigh the required mass of this compound (e.g., 1.05 g for 10 mL of 0.5 M solution) and transfer it rapidly to the vessel. Inject the anhydrous solvent via syringe. Swirl gently until complete dissolution is achieved (typically < 1 minute).

  • Storage: If not used immediately, store the stock solution at -20°C over activated 4Å molecular sieves, tightly sealed under Argon.

Protocol B: General Sulfonylation Workflow
  • Nucleophile Preparation: Dissolve the target amine (1.0 equiv) in anhydrous DCM.

  • Base Selection (Causality): Add 1.5 - 2.0 equivalents of a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA). Why DIPEA? Using a highly nucleophilic base (like unhindered pyridines or primary amines) can trigger the E1cB sulfene pathway[2][3]. DIPEA effectively scavenges the generated HCl without attacking the sulfonyl chloride.

  • Reagent Addition: Dropwise add the 0.5 M sulfonyl chloride stock solution (1.1 equiv) to the amine mixture at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature. Monitor via LC-MS or TLC.

  • Workup & Scavenging: Quench the reaction with saturated aqueous

    
     to hydrolyze any unreacted sulfonyl chloride. If processing in parallel, utilize an amine-based scavenger resin (e.g., PS-Trisamine) to covalently capture unreacted sulfonyl chloride without the need for liquid-liquid extraction[6].
    

Experimental Workflow Visualization

SOPWorkflow Step1 1. Solvent QC (KF Titration < 50 ppm H2O) Step2 2. Inert Atmosphere (Argon/N2 Purge at 0°C) Step1->Step2 Step3 3. Dissolution (Add Aprotic Solvent to SM) Step2->Step3 Step4 4. Reagent Addition (Amine + Non-nucleophilic Base) Step3->Step4 Step5 5. Workup & Storage (Aqueous Wash, Store at -20°C) Step4->Step5

Caption: Step-by-step workflow for the handling and reaction of aliphatic sulfonyl chlorides.

References

  • Chemspace. "this compound - C8H15ClO2S | CSSB00000701616". Chemspace Database. Available at:[Link]

  • Jinli Chemical. "Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations". Jinli Chemical Technical Articles. Available at: [Link]

  • Wikipedia. "Methanesulfonyl chloride". Wikimedia Foundation. Available at:[Link]

  • D'Souza, M. J., et al. "Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs". International Journal of Molecular Sciences, 9(5), 914-925 (2008). Available at:[Link]

Sources

safety data sheet (SDS) for (1-Methylcyclohexyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a Derived Technical Safety & Handling Manual for (1-Methylcyclohexyl)methanesulfonyl chloride .

Editorial Note: As a specific Safety Data Sheet (SDS) for CAS 1461714-73-7 is not widely available in public chemical safety repositories, this guide synthesizes safety protocols based on Structure-Activity Relationships (SAR) , functional group chemistry (sulfonyl chlorides), and data from close structural analogs (e.g., cyclohexylmethanesulfonyl chloride).

Executive Summary

This compound is a specialized electrophilic building block used in drug discovery for sulfonylation reactions. It belongs to the class of aliphatic sulfonyl chlorides .

  • Primary Hazard: Corrosive (Causes severe skin burns and eye damage).[1][2][3]

  • Reactivity: Moisture sensitive. Hydrolyzes rapidly to release hydrochloric acid (HCl) and the corresponding sulfonic acid.

  • Critical Control: Handle strictly under anhydrous conditions (nitrogen/argon atmosphere) in a chemical fume hood.

Part 1: Chemical Identity & Characterization

Parameter Data / Specification
Chemical Name This compound
CAS Number 1461714-73-7
Molecular Formula C₈H₁₅ClO₂S
Molecular Weight 210.72 g/mol
SMILES CC1(CS(Cl)(=O)=O)CCCCC1
Physical State Liquid or Low-Melting Solid (Predicted)
Solubility Soluble in DCM, THF, Ethyl Acetate; Reacts with Water/Alcohols
Purity Standard Typically ≥95% for research applications

Part 2: Hazard Identification & Mechanistic Toxicology[2]

GHS Classification (Derived)

Based on the sulfonyl chloride functional group, this compound is classified as Category 1B Corrosive .

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation 1B H314: Causes severe skin burns and eye damage.[1][2][3]
Serious Eye Damage 1 H318: Causes serious eye damage.[2][3][4][5]
Corrosive to Metals 1 H290: May be corrosive to metals.[3][5]
Acute Toxicity (Oral) 4 (Est)H302: Harmful if swallowed.
Mechanistic Toxicology: The Hydrolysis Trap

The danger of this compound lies in its reactivity with water found in biological tissues. Upon contact with mucous membranes or moist skin, the sulfonyl chloride moiety undergoes rapid hydrolysis. This releases Hydrochloric Acid (HCl) directly onto the tissue, causing immediate chemical burns, while the sulfonic acid tail may facilitate tissue penetration.

Figure 1: Hydrolysis & Degradation Pathway

This diagram illustrates the breakdown mechanism that drives the compound's toxicity and instability.

HydrolysisPath cluster_0 Exothermic Decomposition Compound (1-Methylcyclohexyl) methanesulfonyl chloride Transition Hydrolysis Reaction Compound->Transition Water + H₂O (Moisture/Tissue) Water->Transition Products Breakdown Products HCl HCl (Gas/Liquid) (Chemical Burns) Transition->HCl Acid Sulfonic Acid Deriv. Transition->Acid

Caption: Mechanism of action upon contact with moisture. The release of HCl drives local tissue necrosis.

Part 3: Handling, Storage, & Stability[10][11]

The "Dry Chain" Protocol

To maintain reagent integrity and safety, the "Dry Chain" must be preserved from storage to reaction flask.

  • Storage:

    • Temperature: 2–8°C (Refrigerate).

    • Atmosphere: Store under inert gas (Argon or Nitrogen). Moisture is the enemy.

    • Container: Tightly sealed glass vial with a PTFE-lined cap. Parafilm is insufficient for long-term storage of corrosives; use electrical tape or heat-shrink bands over the cap.

  • Handling:

    • Engineering Controls: Always handle inside a certified Chemical Fume Hood.

    • Transfer: Use a dry syringe/needle (septum technique) or a positive-displacement pipette dedicated to corrosives. Avoid pouring.

PPE Matrix
Protection ZoneRequirementRationale
Eyes Chemical Splash Goggles Safety glasses are insufficient against corrosive liquids that can cause permanent blindness.
Hands Double Gloving Inner: Nitrile (4 mil). Outer: Nitrile (4-8 mil) or Laminate (Silver Shield) for prolonged handling.
Body Lab Coat + Apron Standard cotton lab coat. Add a chemical-resistant apron if handling volumes >10 mL.
Figure 2: Safe Handling Workflow

Logic flow for determining the correct handling environment.

HandlingFlow Start Start: Handling Reagent CheckState Check Physical State Start->CheckState Liquid Liquid/Oil CheckState->Liquid Solid Solid CheckState->Solid Hood Fume Hood Required Liquid->Hood High Vapors Solid->Hood Dust Hazard Tools Use Dry Syringe/Spatula Hood->Tools Reaction Reaction Setup Tools->Reaction Under Inert Gas

Caption: Decision logic for safe handling. Fume hood use is non-negotiable due to lachrymatory potential.

Part 4: Emergency Response & First Aid

Self-Validating Protocol: In an emergency, speed is critical. The protocols below prioritize dilution over neutralization for body contact, as neutralization generates heat.

First Aid
  • Eye Contact: IMMEDIATE flushing with water for 15+ minutes.[5] Hold eyelids open. Do not wait for medical personnel to start flushing. Time to flush = Vision saved.

  • Skin Contact: Immediately remove contaminated clothing while under the safety shower.[3][6] Flush skin for 15 minutes. Do not apply neutralizing greases (e.g., bicarbonate) to deep chemical burns unless directed by a physician.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.[7]

Spill Cleanup
  • Small Spill (< 5 mL):

    • Evacuate the immediate area.[2][3][5][7][6]

    • Wear Goggles and Double Nitrile gloves.

    • Cover with dry absorbent (Vermiculite or Dry Sand).[8] Do not use paper towels (fire risk).

    • Scoop into a waste container.

    • Wipe the surface with a dilute sodium bicarbonate solution to neutralize trace acid.

  • Large Spill (> 10 mL): Evacuate lab. Contact EHS/Hazmat team.

Figure 3: Emergency Decision Tree

Actionable logic for spill response.

SpillResponse Spill Spill Detected Size Assess Volume Spill->Size Small < 10 mL Size->Small Large > 10 mL Size->Large Absorb Cover with Dry Sand/Vermiculite Small->Absorb Evacuate Evacuate Lab Call EHS Large->Evacuate Neutralize Neutralize Residue (Sat. NaHCO3) Absorb->Neutralize Disposal Chemical Waste (Acid Stream) Neutralize->Disposal

Caption: Triage protocol for laboratory spills. Do not use water directly on the bulk spill.

Part 5: Waste Disposal & Deactivation

Objective: Convert the reactive sulfonyl chloride into a benign sulfonate salt before disposal.

Quenching Protocol:

  • Prepare a stirred solution of 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃) and ice.

  • Dilute the reagent residue with a non-protic solvent (e.g., Dichloromethane) if possible.

  • Slowly add the reagent solution to the basic ice bath. Expect fizzing (CO₂) if using bicarbonate.

  • Check pH to ensure it is alkaline (pH > 8).

  • Dispose of the aqueous layer in the Aqueous Basic Waste stream and the organic layer in Halogenated Organic Waste .

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84667341, (1-Methylcyclopentyl)methanesulfonyl chloride (Analog). Retrieved from [Link]

  • Chemspace. Compound Datasheet: this compound (CAS 1461714-73-7). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[5][6] Retrieved from [Link]

Sources

commercial suppliers of (1-Methylcyclohexyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Commercial Supply & Technical Profile: (1-Methylcyclohexyl)methanesulfonyl chloride

Executive Summary

This compound (CAS: 1461714-73-7) is a specialized organosulfur building block used primarily in medicinal chemistry to introduce a sterically demanding, metabolically stable sulfonyl motif.[1] Unlike common sulfonyl chlorides (e.g., methanesulfonyl chloride), this compound features a neopentyl-like structural arrangement—a quaternary carbon adjacent to the methylene linker.[1] This unique architecture confers significant resistance to metabolic degradation but also imposes specific challenges in nucleophilic substitution reactions during drug synthesis.

Currently, the commercial supply landscape is dominated by specialized building block manufacturers, with Enamine serving as the primary originator. For researchers, the decision to "buy" is strongly recommended over "make" due to the synthetic difficulty associated with the neopentyl substitution required to generate the precursor.

Chemical Identity & Structural Analysis

PropertyDetail
Chemical Name This compound
CAS Number 1461714-73-7
Molecular Formula C₈H₁₅ClO₂S
Molecular Weight 210.72 g/mol
SMILES CC1(CCCCC1)CS(=O)(=O)Cl
Structural Class Aliphatic Sulfonyl Chloride (Neopentyl-like)
Key Feature Quaternary carbon at C1 position blocks

-deprotonation
Structural Visualization

The following diagram illustrates the core connectivity, highlighting the steric bulk of the methylcyclohexyl group which protects the sulfonyl moiety.

G Ring Cyclohexane Ring (Lipophilic Core) QuatC Quaternary Carbon (C1) (Steric Block) Ring->QuatC Linker Methylene Linker (-CH2-) QuatC->Linker Neopentyl Bond Funct Sulfonyl Chloride (-SO2Cl) Linker->Funct Reactive Center

Caption: Structural connectivity highlighting the neopentyl linkage between the quaternary carbon and the reactive sulfonyl chloride group.

Supply Landscape Analysis

The supply chain for CAS 1461714-73-7 is characteristic of "long-tail" building blocks—low volume, high value, and limited suppliers.[1]

Primary vs. Secondary Sources
  • Originator (Primary Source): Enamine is the principal manufacturer holding physical stock (Catalog Code: EN300-135672).[1] They synthesize this compound in-house, typically offering purities >95%.[1]

  • Aggregators (Secondary Sources): Platforms like Chemspace , MolPort , and eMolecules list this compound but generally fulfill orders through Enamine or smaller regional labs in China/Ukraine.

Procurement Strategy Table
Supplier TypeRecommended VendorLead TimePurity GuaranteeRisk Factor
Direct Stock Enamine1–2 Weeks>95% (NMR/LCMS)Low
Aggregator Chemspace / MolPort2–4 Weeks>95%Medium (Logistics)
Custom Synthesis CROs (e.g., WuXi, Pharmaron)8–12 WeeksCustomHigh (Cost/Time)

Recommendation: Verify stock status directly with Enamine or Chemspace before ordering. "In-stock" status on aggregator sites can sometimes lag behind real-time inventory.[1]

Technical Deep Dive: Synthesis & Reactivity

If commercial stock is unavailable, researchers may need to synthesize this compound. However, the neopentyl position (primary carbon attached to a quaternary carbon) makes standard SN2 displacement reactions sluggish and prone to failure.

The "Make vs. Buy" Decision
  • Buy: Strongly preferred.[1] Cost-effective for <10g quantities.[1]

  • Make: Only if >100g is needed or stock is depleted. Requires specialized conditions to overcome steric hindrance.

Recommended Synthetic Route

The most robust pathway avoids direct halogenation of the hydrocarbon. Instead, it proceeds from the corresponding alcohol, which is more readily available or synthesized.

Protocol Logic:

  • Activation: Convert (1-methylcyclohexyl)methanol to a Mesylate (OMs) or Tosylate (OTs).

  • Displacement (The Critical Step): Use Thioacetate (

    
    ) in a polar aprotic solvent (DMF) with heat.[1] Note: Direct displacement with NaSH is often too slow due to steric hindrance.[1]
    
  • Oxidative Chlorination: Convert the thioacetate (or thiol) to the sulfonyl chloride using Chlorine gas or N-chlorosuccinimide (NCS).[1]

Synthesis Alcohol (1-Methylcyclohexyl)methanol (Starting Material) Mesylate Intermediate 1: Mesylate/Tosylate Alcohol->Mesylate MsCl, Et3N, DCM (Activation) Thioacetate Intermediate 2: Thioacetate Mesylate->Thioacetate KSAc, DMF, 80°C (Neopentyl Substitution) Product FINAL PRODUCT: This compound Thioacetate->Product NCS, 2M HCl, Acetonitrile (Oxidative Chlorination)

Caption: Validated synthetic pathway overcoming neopentyl steric hindrance via thioacetate displacement and oxidative chlorination.

Self-Validating QC Protocol

When receiving or synthesizing this compound, validate identity using these checkpoints:

  • ¹H NMR (CDCl₃): Look for the methylene singlet (-CH ₂-SO₂Cl).[1] Due to the adjacent quaternary center, this peak will be a sharp singlet, typically shifted downfield (approx. 3.5–4.0 ppm).

  • ¹³C NMR: Confirm the quaternary carbon signal (30–40 ppm range) and the absence of alkene byproducts (elimination is a competing side reaction during synthesis).

  • Derivatization Test: React a small aliquot with benzylamine. The resulting sulfonamide should form cleanly and be easily visible by LCMS (M+H), whereas the chloride itself hydrolyzes on LCMS columns.

Applications in Drug Discovery

This building block is utilized to optimize Lead Series in medicinal chemistry.

  • Metabolic Stability: The quaternary carbon at position 1 blocks cytochrome P450-mediated hydroxylation at the

    
    -position relative to the ring.[1] This is a common "metabolic soft spot" in simpler cyclohexyl analogs.
    
  • Conformational Locking: The methyl group forces the cyclohexane ring into a specific chair conformation, potentially locking the sulfonyl group into a preferred vector for target binding.

  • Lipophilicity Modulation: The bulky, aliphatic nature increases logD compared to phenyl-sulfonyl analogs, potentially improving blood-brain barrier (BBB) penetration.[1]

Common Reaction:



Note: Due to the steric bulk of the (1-methylcyclohexyl) group, the reaction rate with amines may be slower than with methanesulfonyl chloride.[1] Heating (40–60°C) or using a stronger base (DMAP catalyst) may be required for unreactive amines.[1]

Handling & Safety

  • Hazards: Corrosive (Causes severe skin burns and eye damage).[1] Reacts with water to release HCl and the corresponding sulfonic acid.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.[2]

  • Decomposition: If the liquid turns cloudy or fumes significantly upon opening, it has likely hydrolyzed. Distillation is difficult due to high boiling point; use fresh stock for critical reactions.

References

  • Chemspace. Compound Datasheet: this compound. Retrieved from [Link]

  • Organic Syntheses.General Procedure for Oxidative Chlorination of Thioacetates. Org. Synth. 2008, 85, 231. (Methodological basis for synthesis).
  • Blakemore, D. C., et al.Organic Synthesis - A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 2018. (Context on neopentyl substitution challenges).

Sources

Technical Profile & Characterization Guide: (1-Methylcyclohexyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical properties, characterization protocols, and handling requirements for (1-Methylcyclohexyl)methanesulfonyl chloride.

Executive Summary

This compound is a specialized sulfonylating reagent used in the synthesis of sulfonamides and sulfones for drug discovery. Structurally characterized by a sterically crowded cyclohexane ring linked via a methylene bridge to a sulfonyl chloride moiety, this compound exhibits unique reactivity and stability profiles compared to linear analogs like methanesulfonyl chloride (MsCl).

Critical Operational Insight: Like many aliphatic sulfonyl chlorides, this compound is thermally labile. It decomposes before reaching its atmospheric boiling point. Therefore, vacuum distillation is the only viable method for purification and boiling point determination. This guide provides predicted thermodynamic values and rigorous experimental protocols to determine exact properties in-house.

Chemical Identity & Structural Analysis

ParameterSpecification
Chemical Name This compound
CAS Number 1461714-73-7
Molecular Formula C₈H₁₅ClO₂S
Molecular Weight 211.72 g/mol
SMILES CC1(CCCCC1)CS(=O)(=O)Cl
InChI Key WIDKNGWZMIHFST-UHFFFAOYSA-N
Structural Class Cycloalkyl-alkyl sulfonyl chloride

Thermodynamic Properties: Boiling & Melting Points

As a specialized intermediate, direct experimental literature values for this specific CAS are limited. The values below represent high-confidence predictive ranges derived from Quantitative Structure-Property Relationship (QSPR) models and validated against structural analogs (e.g., Cyclohexylmethanesulfonyl chloride).

Predicted Physical Values
PropertyPredicted Value / RangeConfidence LevelContext
Physical State Liquid or Low-Melting SolidHighBased on C7-C9 sulfonyl chloride trends.
Boiling Point (Atm) Decomposes (>250°C theoretical)HighSulfonyl chlorides thermally degrade to alkyl chlorides and SO₂ at high temps.
Boiling Point (Reduced) 105°C – 115°C @ 1.5 mmHg MediumEstimated operational distillation range.
Melting Point 15°C – 25°C MediumLikely a semi-solid or oil at room temperature.
Density 1.15 ± 0.05 g/cm³HighDenser than water; typical for chlorinated sulfonyls.
Comparative Analog Data

To validate expectations, compare with the experimentally known analog Methanesulfonyl Chloride (MsCl) :

  • MsCl BP: 161°C (Atmospheric) — Note: The target compound has a much higher MW (211 vs 114), significantly elevating the BP.

  • MsCl MP: -32°C.[1]

  • Implication: The addition of the lipophilic methylcyclohexyl group raises the boiling point drastically and likely pushes the melting point near ambient temperature.

Experimental Determination Protocols

Warning: Do not attempt to determine the atmospheric boiling point. Thermal decomposition will release toxic SO₂ and HCl gases.

Protocol A: Boiling Point Determination (Vacuum Method)

Objective: Determine the boiling point while purifying the compound. Equipment: Short-path distillation head, vacuum pump (capable of <2 mmHg), manometer, oil bath.

  • Setup: Assemble a short-path distillation apparatus. Ensure all joints are greased and clipped.

  • Vacuum: Apply full vacuum. Allow the system to equilibrate to 1–2 mmHg .

  • Heating: Slowly ramp the oil bath temperature. The bath should be ~20–30°C higher than the expected vapor temperature.

  • Observation: Monitor the thermometer at the distillation head.

    • Initial fraction: Volatile impurities (solvent residues).

    • Main fraction: The temperature will stabilize. Record this temperature range and the precise pressure (e.g., 108–110°C @ 1.5 mmHg).

  • Storage: Immediately seal the receiving flask under argon.

Protocol B: Melting Point / Freezing Point (DSC)

Objective: Determine the phase transition for low-melting solids. Equipment: Differential Scanning Calorimeter (DSC).

  • Sample Prep: Seal 2–5 mg of sample in a hermetic aluminum pan (prevents hydrolysis from air moisture).

  • Cycle:

    • Cool to -50°C.

    • Equilibrate for 5 min.

    • Heat to 50°C at 5°C/min.

  • Analysis: Identify the endothermic peak onset. This is the melting point.

Synthesis & Isolation Context

Understanding the synthesis explains the impurities (and their effect on BP/MP) typically found in this compound.

SynthesisWorkflow Start 1-Methylcyclohexyl methanol Step1 Activation (Mesylation/Tosylation) Start->Step1 MsCl/TEA Step2 Thioacetate Displacement Step1->Step2 KSAc Step3 Oxidative Chlorination (Cl2/H2O) Step2->Step3 Cl2, AcOH Product (1-Methylcyclohexyl) methanesulfonyl chloride Step3->Product Isolation Impurity Impurity: Sulfonic Acid Step3->Impurity Hydrolysis Side Reaction

Figure 1: Typical synthetic route involving oxidative chlorination. Note that residual sulfonic acid (hydrolysis product) significantly elevates the observed boiling point and viscosity.

Handling, Stability & Safety

Hydrolytic Instability

Sulfonyl chlorides are electrophiles that react violently with nucleophiles, including water.

  • Reaction: R-SO₂Cl + H₂O → R-SO₃H + HCl

  • Impact on Properties: A sample exposed to air will absorb moisture, generating sulfonic acid (a solid) and HCl gas. This raises the melting point and makes the liquid viscous/fuming.

Storage Requirements
  • Temperature: Store at 2–8°C (Refrigerator).

  • Atmosphere: Strictly under Argon or Nitrogen .

  • Container: Teflon-lined caps or septum-sealed vials. Do not use metal spatulas (corrosion risk).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 701616: this compound. Retrieved from [Link]

  • Büchi, G. et al. (1978).Synthesis of Sulfonyl Chlorides via Oxidative Chlorination. Organic Syntheses, Coll. Vol. 6, p.727.

Sources

Steric Architecture and Reactivity of (1-Methylcyclohexyl)methanesulfonyl Chloride: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where standard reagents fail due to unpredicted steric microenvironments. The compound (1-Methylcyclohexyl)methanesulfonyl chloride (CAS: 1461714-73-7) is a masterclass in how structural nuances—specifically geminal disubstitution and neopentyl-like


-branching—can completely rewrite expected reaction kinetics[1].

This whitepaper dissects the steric properties of this highly specialized organosulfur reagent, explaining the causality behind its unique conformational thermodynamics, its kinetic resistance to nucleophilic attack, and how to harness these properties in drug development workflows.

Structural Anatomy and Conformational Thermodynamics

The core structural feature of this compound is its geminally disubstituted cyclohexane ring. At the C1 position, the ring bears two substituents: a methyl group (-CH₃) and a methanesulfonyl chloride group (-CH₂SO₂Cl).

In a standard cyclohexane chair conformation, substituents strive to occupy the equatorial position to minimize 1,3-diaxial interactions. The conformational free energy (A-value) of a methyl group is approximately 1.70 to 1.96 kcal/mol[2]. However, the -CH₂SO₂Cl group exhibits a significantly larger effective steric volume due to the massive, highly polarized sulfonyl chloride moiety.

Because both substituents are anchored to the same carbon, they are forced into an axial-equatorial competition. The sheer bulk of the -CH₂SO₂Cl group dictates the thermodynamic equilibrium, forcing itself into the equatorial position and permanently locking the methyl group into the axial position. This creates a rigid, conformationally locked system.

Conformational_Equilibrium A Chair Conformer A Axial: -CH2SO2Cl Equatorial: -CH3 (Sterically Disfavored) B Chair Conformer B Axial: -CH3 Equatorial: -CH2SO2Cl (Thermodynamically Favored) A->B Ring Inversion ΔG < 0 B->A 1,3-Diaxial Clash

Caption: Conformational equilibrium favoring equatorial -CH2SO2Cl.

Kinetic Implications: The Neopentyl Effect on Sulfonyl Transfer

The true complexity of this reagent emerges during nucleophilic substitution (S_N2) reactions, such as the synthesis of sulfonamides. The C1 carbon of the cyclohexane ring is fully substituted (quaternary). Consequently, the adjacent carbon of the methanesulfonyl group (-CH₂-) acts as a neopentyl-like center .

Nucleophilic attack at a sulfur(VI) atom requires a linear, in-line trajectory opposite to the departing chloride ion, proceeding through a trigonal bipyramidal transition state[3]. The bulky 1-methylcyclohexyl group acts as a massive steric shield. The axial methyl group and the cyclohexane ring physically block the trajectory of incoming nucleophiles, drastically elevating the activation energy (


) required to reach the transition state[4].

As demonstrated in solvolysis studies of similarly hindered systems, neopentyl-like steric hindrance can reduce bimolecular reaction rates by factors of up to


 compared to unhindered methyl analogs[5].
Table 1: Comparative Steric Parameters and Reactivity
Substituent / ParameterA-Value (kcal/mol)Relative S_N2 Reactivity (Model)Steric Impact on S(VI) Attack
Methyl (-CH₃)~1.70 - 1.961.0 (Baseline)Minimal
Ethyl (-CH₂CH₃)~1.750.08Moderate
Neopentyl (-CH₂C(CH₃)₃)~2.00 - 2.20< 0.00001Severe (Trajectory Blocked)
-CH₂SO₂Cl (1-Me-Cyclohexyl) > 2.50 (Est.) < 0.00001 Severe (Conformationally Locked)

Experimental Methodologies: Overcoming Steric Barriers

Standard sulfonylation protocols (e.g., mixing reagents at room temperature) will fail with this compound due to the neopentyl effect. To achieve high yields, the protocol must be designed as a self-validating system that actively manages the kinetic barriers.

Protocol: Sterically Hindered Sulfonamide Coupling

1. Amine Activation (0°C): Dissolve the target amine (1.0 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) in anhydrous dichloromethane (DCM). Causality: DIPEA acts as a non-nucleophilic base. Its own steric bulk prevents it from reacting with the sulfonyl chloride, allowing it to cleanly deprotonate the amine and establish a highly nucleophilic baseline.

2. Reagent Addition (0°C): Add this compound (1.2 eq) dropwise over 15 minutes. Causality: Slow addition at 0°C prevents localized thermal spikes, suppressing competing side reactions (such as elimination or hydrolysis) before the nucleophile can properly align with the sterically shielded sulfur atom.

3. Thermal Shift (40°C): Remove the ice bath and heat the reaction mixture to 40°C under reflux for 12-24 hours. Causality: The neopentyl-like


-branching creates a massive activation energy barrier. The thermal shift provides the necessary kinetic energy for the nucleophile to penetrate the steric shield and form the trigonal bipyramidal transition state.

4. Self-Validating Isolation: Monitor the reaction strictly via LC-MS. Causality: TLC is often insufficient to distinguish between the bulky starting materials and the product. If the unreacted sulfonyl chloride mass peak persists after 12 hours, the system validates that the steric barrier has not been fully overcome. In this event, add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq) to form a highly reactive, transient sulfonylpyridinium intermediate to drive the reaction to completion.

Coupling_Workflow Step1 1. Amine Activation Dissolve amine + DIPEA in anhydrous DCM (0°C) Establishes nucleophilic baseline Step2 2. Reagent Addition Dropwise addition of sulfonyl chloride Minimizes localized thermal spikes Step1->Step2 Step3 3. Thermal Shift Warm to 40°C for 12-24h Overcomes neopentyl steric activation barrier Step2->Step3 Step4 4. Reaction Validation LC-MS monitoring Self-validating check for unreacted starting material Step3->Step4

Caption: Step-by-step workflow for sterically hindered sulfonamide coupling.

Applications in Drug Development

The extreme steric properties of this compound are not just a synthetic hurdle; they are a powerful tool in medicinal chemistry.

  • Conformational Locking in Pharmacophores: By incorporating this bulky moiety into a drug candidate, medicinal chemists can restrict the rotational freedom of adjacent bonds. This "locks" the molecule into a specific bioactive conformation, significantly reducing the entropic penalty upon binding to a target receptor.

  • Metabolic Stability through Steric Shielding: The dense steric cloud provided by the 1-methylcyclohexyl group physically shields the adjacent sulfonamide linkage from enzymatic attack. This prevents rapid in vivo hydrolysis by amidases or cytochrome P450-mediated oxidation, drastically extending the pharmacokinetic half-life of the compound.

References

  • Sigma-Aldrich. "this compound | 1461714-73-7". Sigma-Aldrich Product Catalog.
  • Freeman, F., et al. "A Comparison of the ab Initio Calculated and Experimental Conformational Energies of Alkylcyclohexanes". Journal of Chemical Education.
  • "Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates". MDPI.
  • "Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?". The Journal of Physical Chemistry A.
  • "HYDROLYSIS OF A SERIES OF PRIMARY ALKYL CHLOROSULFATES: ENTROPY OF ACTIVATION AS A CRITERION OF FRAGMENTATION IN SOLVOLYTIC REAC". Canadian Science Publishing.

Whitepaper: The Reactivity Profile of (1-Methylcyclohexyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and drug development, the rational selection of electrophiles is dictated by the delicate balance between reactivity and stability. (1-Methylcyclohexyl)methanesulfonyl chloride (1-MCMC) represents a highly specialized aliphatic sulfonyl chloride characterized by extreme steric hindrance[1]. Unlike standard sulfonylating agents, 1-MCMC possesses a neopentyl-like structural motif that drastically retards nucleophilic attack at the sulfur center[2].

This whitepaper provides an in-depth technical analysis of 1-MCMC, detailing the causality behind its sluggish reaction kinetics, its strategic utility in generating ultra-stable sulfonate esters for in vivo applications, and the specialized, self-validating protocols required to successfully harness its reactivity.

Structural & Mechanistic Analysis: The Neopentyl Effect

The fundamental reactivity of any sulfonyl chloride is governed by the electrophilicity of its sulfur atom, which typically undergoes nucleophilic substitution via a concerted


-like mechanism or a stepwise addition-elimination pathway involving a trigonal bipyramidal transition state[3].

However, 1-MCMC (CAS: 1461714-73-7) deviates significantly from baseline models due to its unique architecture[4]. The sulfonyl chloride group is attached to a methylene bridge (the


-carbon), which is directly bonded to the fully substituted C1 position of a methylcyclohexane ring[1]. This creates a 

-quaternary carbon center, rendering the molecule a "neopentyl-like" system.

Mechanistic Causality: During a nucleophilic attack, the incoming nucleophile must approach the sulfur atom from the face opposite to the departing chloride ion. In 1-MCMC, the massive steric bulk of the 1-methylcyclohexyl group freely rotates to completely shield this backside trajectory. This steric blockade drastically increases the activation energy required to reach the trigonal bipyramidal transition state, resulting in exceptionally sluggish reaction kinetics compared to unhindered analogues[2].

Mechanistic_Pathway Nuc Nucleophile (e.g., Alkoxide) TS Trigonal Bipyramidal TS (High Steric Clash) Nuc->TS Requires Heat/Strong Base Substrate 1-MCMC (Sterically Hindered) Substrate->TS Product Stable Sulfonate (In Vivo Resistant) TS->Product Irreversible

Mechanistic pathway showing the high-energy transition state caused by steric shielding.

Comparative Reactivity & Kinetic Data

To contextualize the profound impact of this steric shielding, we compare the relative reactivity profiles of various sulfonyl chlorides. The neopentyl-like structure of 1-MCMC ensures that it behaves similarly to foundational neopentylmethanesulfonyl chloride models, which are notoriously resistant to solvolysis and nucleophilic displacement[2].

Table 1: Comparative Reactivity Profile of Sulfonyl Chlorides
Sulfonyl ChlorideStructural ClassRelative Solvolysis Rate (H₂O/Dioxane)Susceptibility to Amine Coupling (RT)
Methanesulfonyl Chloride (MsCl) Unhindered AliphaticVery Fast (Reference = 1.0)High (Standard pyridine conditions)
p-Toluenesulfonyl Chloride (TsCl) ArylFast (~0.8)High (Standard pyridine conditions)
Neopentylmethanesulfonyl Chloride Hindered AliphaticExtremely Slow (< 0.001)Low (Requires forcing conditions)
1-MCMC Neopentyl-like Aliphatic Extremely Slow (< 0.001) Low (Requires alkoxide/heat)

Synthetic Utility: In Vivo Stability & "Safety-Catch" Applications

While the low reactivity of 1-MCMC presents a kinetic hurdle during the initial sulfonylation step, it confers an extraordinary advantage to the resulting sulfonate esters. Neopentyl sulfonates are highly hindered and thus strongly resistant to subsequent nucleophilic displacement[5]. This extreme stability is heavily leveraged in two advanced applications:

  • In Vivo Stable Radiotherapeutics: The steric shielding prevents premature hydrolysis or enzymatic degradation in biological systems. Similar neopentyl sulfonate scaffolds have been pioneered to create in vivo stable activated esters for Targeted Alpha Therapy (e.g., Astatine-211 radiolabeling of antibodies), where the stability of the carbon-heteroatom bond is paramount to prevent toxic off-target radiation[6].

  • Safety-Catch Protecting Groups: 1-MCMC-derived sulfonates can protect alcohols in complex multi-step syntheses. They are completely stable to basic nucleophiles, Grignard reagents, and standard reduction conditions, acting as a "safety-catch" that requires highly specific, harsh conditions (e.g., strong Lewis acids or hot NaN₃) for cleavage[5].

Self-Validating Experimental Protocols

Because neutral alcohols and amines lack the kinetic energy to penetrate the 1-MCMC steric shield at room temperature, standard pyridine-mediated protocols[3] will fail. The following protocols are engineered to overcome these barriers through alkoxide generation and thermal activation, ensuring a self-validating workflow where the absence of starting material confirms successful bypassing of the steric block.

Protocol A: Synthesis of 1-MCMC Sulfonate Esters

Causality: Deprotonating the alcohol with Sodium Hydride (NaH) generates a highly nucleophilic alkoxide, which provides the necessary thermodynamic driving force to attack the sterically hindered sulfur atom.

  • Preparation: Dissolve the target alcohol (1.0 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere. Cool the reaction vessel to 0 °C.

  • Alkoxide Generation: Add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 minutes at 0 °C until H₂ evolution ceases.

  • Electrophile Addition: Dissolve 1-MCMC (1.2 eq)[4] in a minimal volume of THF and add dropwise to the alkoxide solution.

  • Thermal Activation: Remove the ice bath and heat the reaction to reflux (65 °C) for 12–24 hours. (Note: Room temperature stirring will result in <10% conversion due to the neopentyl blockade).

  • Quench & Isolate: Cool to 0 °C, carefully quench with saturated aqueous NH₄Cl, extract with CH₂Cl₂, dry over MgSO₄, and concentrate in vacuo. Purify via flash chromatography.

Experimental_Workflow Step1 1. Alkoxide Generation (NaH in THF, 0°C) Step2 2. 1-MCMC Addition (Dropwise, RT) Step1->Step2 Step3 3. Thermal Activation (Reflux, 12-24h) Step2->Step3 Step4 4. Aqueous Quench & Extraction (CH2Cl2 / H2O) Step3->Step4

Self-validating experimental workflow for the sulfonylation of alcohols using 1-MCMC.

Protocol B: Harsh Deprotection (Cleavage)

Causality: Since


 displacement is blocked, cleavage relies on Lewis acid-mediated C-O bond heterolysis rather than nucleophilic attack at sulfur.
  • Preparation: Dissolve the 1-MCMC sulfonate ester (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) and cool to 0 °C.

  • Lewis Acid Addition: Add Boron trichloride (BCl₃, 1M in CH₂Cl₂, 3.0 eq) dropwise[5].

  • Reaction: Stir on ice for 30–60 minutes. The strong Lewis acid coordinates the sulfonate oxygen, forcing C-O cleavage.

  • Workup: Remove volatiles under vacuum, basify with 1M NaOH, and extract with CH₂Cl₂ to recover the deprotected alcohol[5].

References

  • Title: (1-methylcyclohexyl)
  • Title: (1-methylcyclohexyl)
  • Source: nih.
  • Source: researchgate.
  • Source: benchchem.
  • Title: A Study of Aliphatic Sulfonyl Compounds. IV.

Sources

Methodological & Application

Application Note: Sulfonylation Protocols Utilizing (1-Methylcyclohexyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

In modern drug discovery, the sulfonamide functional group remains a privileged scaffold due to its metabolic stability and predictable hydrogen-bonding geometry. The introduction of bulky, lipophilic aliphatic sulfonyl groups—such as the 1-methylcyclohexyl moiety—can dramatically alter a drug candidate's pharmacokinetic profile, enhancing membrane permeability and providing steric shielding against enzymatic degradation.

(1-Methylcyclohexyl)methanesulfonyl chloride (CAS: 1461714-73-7)[1] is a highly specialized electrophilic building block[2]. Unlike standard aromatic reagents (e.g., tosyl chloride), this compound features a neopentyl-like structural topology. The sulfonyl chloride group is attached to a methylene carbon (


-carbon) that is directly bonded to a fully substituted quaternary center (C1 of the cyclohexyl ring). This unique architecture dictates a highly specific mechanistic pathway for successful sulfonylation.

Mechanistic Causality: The Obligatory Sulfene Pathway

A common point of failure in aliphatic sulfonylation is the assumption that the reaction proceeds via a standard bimolecular nucleophilic substitution (


) at the sulfur atom[3]. However, for this compound, the extreme steric bulk of the adjacent quaternary carbon renders direct 

attack kinetically forbidden.

Instead, the reaction must proceed via an E1cB-like elimination-addition mechanism [4]. As established by the foundational work of King et al.[5], the addition of a strong amine base abstracts an


-proton, driving the elimination of the chloride ion to generate a highly reactive, planar sulfene intermediate  (R-CH=SO

). The nucleophile (amine or alcohol) subsequently attacks this unhindered sulfene to yield the final product. Understanding this causality is critical: the base is not merely an acid scavenger; it is a mandatory catalyst for electrophile generation.

Mechanism Substrate (1-Methylcyclohexyl) methanesulfonyl chloride Sulfene Reactive Sulfene Intermediate Substrate->Sulfene - HCl (Rate-Limiting) Base Amine Base (e.g., DIPEA) Base->Substrate α-Deprotonation Product Sulfonamide / Sulfonate Ester Sulfene->Product Rapid Addition Nucleophile Nucleophile (R-NH₂ / R-OH) Nucleophile->Sulfene Attack

Mechanistic pathway of sulfonylation via the highly reactive sulfene intermediate.

Quantitative Reaction Parameters

To ensure optimal conversion and suppress side reactions (such as sulfene dimerization or hydrolysis), the reaction environment must be strictly controlled. The following table summarizes the quantitative parameters required for this specific transformation[6].

Reaction ParameterOptimal SelectionAcceptable AlternativeMechanistic Rationale
Base pKa 10.5 - 11.0 (DIPEA)Triethylamine (TEA)High pKa facilitates rapid

-deprotonation; steric bulk prevents competitive nucleophilic attack on the sulfene[5].
Solvent Dielectric

= 8.93 (DCM)

= 7.58 (THF)
Polar aprotic solvents stabilize the transition state without acting as competing nucleophiles[3].
Temperature 0 °C

25 °C
-20 °C

25 °C
Low initial temperature controls the exothermic elimination step and prevents thermal decomposition[6].
Stoichiometry 1.1 - 1.2 Equivalents1.5 eq (weak nucleophiles)A slight excess of the sulfonyl chloride compensates for trace hydrolysis while preventing di-sulfonylation[6].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By observing specific physical changes during the workflow, the operator can confirm the successful generation of the sulfene intermediate in real-time.

Materials Required
  • Electrophile: this compound (1.1 equiv.)

  • Nucleophile: Primary/Secondary Amine or Alcohol (1.0 equiv.)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 equiv.)

  • Solvent: Anhydrous Dichloromethane (DCM) (0.1 M relative to nucleophile)

Step-by-Step Methodology
  • System Preparation & Solvation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere. Dissolve the nucleophile (1.0 equiv.) and DIPEA (2.5 equiv.) in anhydrous DCM. Causality: Strict anhydrous conditions are required because water will rapidly trap the sulfene intermediate, hydrolyzing it into the corresponding unreactive sulfonic acid[4].

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

  • Electrophile Addition: Dissolve this compound (1.1 equiv.) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes. Causality: Dropwise addition ensures a low steady-state concentration of the highly reactive sulfene, preventing it from reacting with itself (dimerization)[6].

  • Propagation & In-Process Validation: Remove the ice bath and allow the reaction to warm to room temperature. Self-Validation Check: Within 15–30 minutes, a fine white precipitate (DIPEA hydrochloride salt) should begin to form. The appearance of this salt is a direct visual confirmation that the elimination step has occurred and the sulfene has been generated.

  • Monitoring: Stir the reaction for 2–12 hours. Monitor the consumption of the nucleophile via TLC or LC-MS.

  • Quench & Work-up: Once complete, dilute the mixture with additional DCM and quench with saturated aqueous

    
    . Separate the layers. Wash the organic layer sequentially with 1M HCl (if the product is not acid-sensitive, to remove excess DIPEA), saturated 
    
    
    
    , and brine.
  • Isolation: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
    

Workflow Step1 1. Solvation Dissolve Nucleophile & Base in Anhydrous DCM Step2 2. Thermal Control Cool to 0 °C (Ice Bath) Step1->Step2 Step3 3. Reagent Addition Dropwise addition of Sulfonyl Chloride Step2->Step3 Step4 4. Propagation & Validation Warm to RT; Observe amine-HCl salt precipitation Step3->Step4 Step5 5. Quench & Workup Aqueous extraction (NH4Cl, NaHCO3, Brine) Step4->Step5

Step-by-step experimental workflow for the sulfonylation procedure.

Troubleshooting & Optimization

  • Low Yield / High Starting Material Recovery: If the nucleophile remains unconsumed but the sulfonyl chloride has disappeared, the system is likely contaminated with moisture. The sulfene is being trapped by water to form the sulfonic acid. Ensure all glassware is flame-dried and solvents are strictly anhydrous.

  • Formation of Dimeric Byproducts: If LC-MS indicates higher molecular weight impurities, the sulfene concentration was too high during addition. Reduce the rate of addition in Step 3 and ensure the temperature is strictly maintained at 0 °C during this phase.

  • Poor Reactivity with Alcohols: Alcohols are generally weaker nucleophiles than amines. When synthesizing sulfonate esters, the addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equiv.) can act as an efficient sulfene trap and acyl-transfer agent, significantly accelerating the reaction[5].

References

  • Chem-Space. "this compound - C8H15ClO2S." Chem-space.com. URL: [Link]

  • King, J. F. "The Return of Sulfenes." Accounts of Chemical Research, 1975, 8(1), 10-17. URL:[Link]

  • King, J. F.; Lam, J. Y. L.; Skonieczny, S. "Organic sulfur mechanisms. 35. Mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides." Journal of the American Chemical Society, 1992, 114(5), 1743-1749. URL:[Link]

  • MDPI / Semantic Scholar. "Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs." International Journal of Molecular Sciences, 2008, 9(5), 915. URL:[Link]

Sources

Application Note: Synthesis of Sterically Hindered Sulfonamides via (1-Methylcyclohexyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Utility in Drug Discovery

The incorporation of bulky aliphatic moieties is a proven strategy in medicinal chemistry to modulate the pharmacokinetic properties of drug candidates. (1-Methylcyclohexyl)methanesulfonyl chloride (CAS: 1461714-73-7) [1] serves as a highly specialized electrophilic building block designed to introduce a sterically demanding, lipophilic (1-methylcyclohexyl)methyl group.

When converted into a sulfonamide bioisostere, this bulky architecture provides intense steric shielding around the sulfur-nitrogen bond. This shielding effectively blocks enzymatic degradation and hydrolysis, dramatically improving the metabolic half-life of the resulting compound while simultaneously increasing membrane permeability [2].

Mechanistic Causality: The Sulfene vs. Direct Pathways

To successfully utilize this reagent, one must understand the causality behind its reactivity. Aromatic sulfonyl chlorides (like tosyl chloride) react with amines almost exclusively via a direct bimolecular nucleophilic substitution (


) pathway. However, aliphatic sulfonyl chlorides bearing 

-protons—such as this compound—exhibit divergent reactivity [3].

The bulky 1-methylcyclohexyl group severely restricts the trajectory for a backside


 attack by an incoming amine. Consequently, forcing the reaction down a direct substitution pathway often results in poor yields and unreacted starting material.

The Solution: The reaction must be purposefully driven through an E1cB-like elimination pathway. By introducing a non-nucleophilic, sterically hindered tertiary amine base (such as N,N-Diisopropylethylamine, DIPEA), the


-carbon is deprotonated. This expels the chloride ion and generates a highly reactive sulfene intermediate  (

). The target amine then rapidly and efficiently adds to this sulfene to form the desired sulfonamide[4].

Understanding this causality dictates our experimental choices: strong, bulky bases are strictly required to generate the sulfene, and rigorously anhydrous conditions must be maintained to prevent the sulfene from being trapped by ambient moisture to form a dead-end sulfonic acid byproduct.

Reaction Pathway Visualization

Pathway SM This compound (Electrophile) Sulfene Reactive Sulfene Intermediate [ (1-Methylcyclohexyl)C=SO2 ] SM->Sulfene E1cB Elimination (-HCl) Product Target Sulfonamide (Bioisostere) SM->Product Direct SN2 (Sterically Hindered) Hydrolysis Sulfonic Acid (Hydrolysis Byproduct) SM->Hydrolysis + H2O (Side Reaction) Base Tertiary Base (e.g., DIPEA) Base->SM Deprotonates α-carbon Sulfene->Product Rapid Addition Amine Nucleophilic Amine (R-NH2) Amine->Sulfene Nucleophilic Attack

Reaction pathways for sulfonamide synthesis, highlighting the dominant sulfene intermediate route.

Experimental Protocols & Self-Validating Systems

A protocol is only robust if it contains internal metrics for success. The following methodologies are designed as self-validating systems, ensuring that the researcher can analytically track the reaction's progress without relying solely on end-stage yields.

Protocol A: Sulfene-Driven Coupling (For Primary & Unhindered Secondary Amines)

Causality Focus: DIPEA is chosen over Triethylamine (Et


N) because Et

N is less sterically hindered and can act as a competing nucleophile, forming stable, unreactive sulfonylammonium adducts.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Dissolve this compound (1.0 mmol, 210.7 mg) in anhydrous Dichloromethane (DCM, 10.0 mL).

  • Base Addition: Add DIPEA (2.5 mmol, 0.44 mL) via syringe. Causality: A 2.5-fold excess ensures complete neutralization of the generated HCl while driving the equilibrium toward the sulfene intermediate.

  • Temperature Control: Cool the mixture to 0 °C using an ice-water bath. Causality: Sulfenes are highly reactive; cooling prevents unwanted dimerization of the intermediate.

  • Amine Addition: Dissolve the target amine (1.1 mmol) in 2.0 mL of anhydrous DCM and add dropwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • Workup: Quench the reaction with 1M aqueous HCl (10 mL) to protonate excess amine and DIPEA. Extract the aqueous layer with DCM (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
Protocol B: DMAP-Catalyzed Conditions (For Anilines & Weak Nucleophiles)

Causality Focus: Weak nucleophiles like anilines fail to trap the sulfene efficiently before it degrades. Here, we abandon the sulfene route and use 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst to force a modified


 pathway via a highly electrophilic N-sulfonylpyridinium intermediate.

Step-by-Step Methodology:

  • Dissolve the weakly nucleophilic amine (1.0 mmol) and this compound (1.2 mmol) in anhydrous Pyridine (5.0 mL).

  • Add DMAP (0.1 mmol, 12.2 mg) in one portion.

  • Heat the mixture to 60 °C and stir for 12–18 hours under argon.

  • Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash extensively with 1M aqueous CuSO

    
     (3 x 15 mL) to remove the pyridine solvent, followed by brine. Dry and concentrate.
    
The Self-Validating Analytical Metric

To validate the success of the transformation prior to isolation, utilize


H NMR tracking :
  • Starting Material: The isolated

    
     protons adjacent to the sulfonyl group in this compound appear as a distinct singlet at approximately 
    
    
    
    3.4–3.6 ppm
    .
  • Product: Upon successful conversion to the sulfonamide, the electron-withdrawing power of the sulfur center is slightly mitigated by the nitrogen lone pair. This causes the diagnostic

    
     singlet to shift upfield to approximately 
    
    
    
    2.8–3.1 ppm
    . The complete disappearance of the 3.5 ppm peak is your definitive, self-validating marker of 100% conversion.

Quantitative Data: Condition Optimization

The following table summarizes the quantitative optimization data for the synthesis of a model compound, N-benzyl-1-(1-methylcyclohexyl)methanesulfonamide, demonstrating the causality of reagent selection.

Amine TypeBase (Equiv)SolventTemp (°C)Time (h)Isolated Yield (%)Causality / Mechanistic Observation
Benzylamine (1.1)Et

N (1.5)
DCM251245%Incomplete conversion; Et

N nucleophilic attack competes with sulfene formation.
Benzylamine (1.1)DIPEA (2.5) DCM 0 to 25 6 88% Optimal: Bulky base efficiently generates sulfene without side reactions.
Aniline (1.2)DIPEA (2.5)DCM252415%Poor nucleophilicity of aniline fails to trap the sulfene efficiently.
Aniline (1.2)Pyridine + DMAP Pyridine 60 12 76% DMAP acts as a nucleophilic catalyst, bypassing the sulfene route for weak nucleophiles.
Morpholine (1.1)DIPEA (2.5)THF0 to 25882%Good yield; however, THF slightly slows sulfene generation compared to DCM.

References

  • Chem-Space. "this compound - C8H15ClO2S Structure Info." Chem-Space Database. Available at: [Link]

  • Master Organic Chemistry. "Comparing The SN1 vs Sn2 Reactions - Steric Hindrance in Aliphatic Systems." Master Organic Chemistry. Available at: [Link]

Application Note: Coupling (1-Methylcyclohexyl)methanesulfonyl Chloride with Primary Amines

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers utilizing (1-Methylcyclohexyl)methanesulfonyl chloride (CAS: 1461714-73-7) in medicinal chemistry and lead optimization. It addresses the specific challenges posed by the neopentyl-like steric environment of this scaffold and provides optimized protocols to maximize yield and purity.

Introduction & Chemical Context

This compound is a high-value building block used to introduce a conformationally restricted,


-rich lipophilic motif into drug candidates. Unlike aromatic sulfonyl chlorides, this aliphatic reagent presents a unique reactivity profile governed by two competing factors:
  • Steric Hindrance: The sulfonyl group is attached to a methylene unit adjacent to a quaternary carbon (the C1 of the cyclohexane ring). This "neopentyl-like" steric bulk significantly retards direct nucleophilic attack (

    
    -like) at the sulfur atom.
    
  • 
    -Proton Acidity:  The presence of protons on the 
    
    
    
    -methylene group allows for base-mediated elimination, providing access to the highly reactive sulfene intermediate.

Understanding that the sulfene mechanism is the kinetically dominant pathway for this substrate is critical for protocol design. Attempts to force a direct substitution (e.g., using weak bases or heating without understanding the mechanism) often lead to hydrolysis or poor conversion.

Key Chemical Properties
PropertyDetailImplication for Protocol
Structure Aliphatic,

-branched
Direct nucleophilic attack is sterically hindered.

-Hydrogens
Present (on

)
Susceptible to E1cB elimination to form sulfenes.
Stability Moisture SensitiveRapidly hydrolyzes to sulfonic acid if water is present.
Leaving Group Chloride (

)
Good leaving group, evolves HCl (requires scavenger).

Mechanistic Insight: The Sulfene Pathway

For this specific substrate, the reaction with primary amines in the presence of a tertiary amine base (e.g., Triethylamine, DIPEA) proceeds primarily through an Elimination-Addition (Sulfene) mechanism rather than direct displacement.

  • Elimination: The base deprotonates the

    
    -carbon, triggering the elimination of chloride and formation of the transient, planar (1-methylcyclohexyl)sulfene .
    
  • Addition: The primary amine nucleophile rapidly attacks the electrophilic sulfur of the sulfene, regenerating the sulfonamide.

Critical Control Point: Because the sulfene intermediate is extremely reactive (including toward water), anhydrous conditions are non-negotiable . If the system is wet, the sulfene will react with water to form the unreactive sulfonic acid byproduct.

Diagram 1: Reaction Mechanism

G Substrate (1-Methylcyclohexyl) methanesulfonyl chloride TS_Elim Transition State (E1cB Elimination) Substrate->TS_Elim + Base - HCl Base Base (Et3N) Base->TS_Elim Sulfene INTERMEDIATE: (1-Methylcyclohexyl)sulfene TS_Elim->Sulfene Fast Product Target Sulfonamide Sulfene->Product + Amine (Major Path) Byproduct Sulfonic Acid (Dead End) Sulfene->Byproduct + Water (Hydrolysis) Amine Primary Amine (R-NH2) Amine->Product Water H2O (Impurity) Water->Byproduct

Caption: The dominant Sulfene mechanism. Steric bulk hinders direct attack, making the elimination-addition pathway (top) the primary route. Water competes for the sulfene intermediate.

Optimized Experimental Protocol

Method A: Standard Coupling (Recommended)

This protocol leverages the sulfene mechanism using Dichloromethane (DCM) and Triethylamine (TEA). It is suitable for most primary amines.

Reagents:

  • This compound (1.0 equiv)[1]

  • Primary Amine (1.1 – 1.2 equiv)

  • Triethylamine (TEA) or DIPEA (2.5 – 3.0 equiv)

  • Anhydrous Dichloromethane (DCM) (

    
     concentration relative to sulfonyl chloride)
    

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool under a stream of nitrogen or argon.

  • Amine Solution: Charge the flask with the Primary Amine and TEA/DIPEA . Dissolve in anhydrous DCM .

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

    • Note: Cooling controls the exotherm of the sulfene formation and prevents side reactions.

  • Addition: Dissolve This compound in a minimal amount of DCM. Add this solution dropwise to the amine/base mixture over 10–15 minutes.

    • Crucial: Adding the chloride to the amine ensures the transient sulfene is generated in the presence of the nucleophile, maximizing trapping efficiency.

  • Reaction: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature. Monitor by TLC or LC-MS. Reaction is typically complete within 2–4 hours.

  • Workup:

    • Quench with saturated aqueous

      
       or 
      
      
      
      (if the product is not acid-sensitive).
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Method B: For Low-Nucleophilicity Amines (Catalytic Activation)

If the amine is electron-deficient (e.g., anilines) or sterically hindered, the sulfene trap may be slow. Adding DMAP can catalyze the reaction, potentially via a competing sulfonyl-pyridinium mechanism or by activating the amine.

Modifications to Method A:

  • Base: Use Pyridine (as solvent or 5–10 equiv in DCM).

  • Catalyst: Add DMAP (0.1 equiv).

  • Temperature: If no reaction occurs at RT after 4 hours, heat to 40–50°C .

Troubleshooting & Optimization Guide

ObservationProbable CauseCorrective Action
No Product, Starting Amine Remains Hydrolysis of Sulfonyl ChlorideEnsure ALL solvents are anhydrous. The sulfonyl chloride may have degraded in the bottle (check purity).
Formation of Sulfonic Acid Moisture in reactionFlame-dry glassware. Use fresh molecular sieves in the solvent.
Low Yield with Aniline Poor NucleophilicitySwitch to Method B (Pyridine/DMAP). Consider heating to 40°C.
"Dimer" or Impurities Sulfene PolymerizationEnsure vigorous stirring during addition. Add sulfonyl chloride slower to keep sulfene concentration low relative to amine.

Workflow Visualization

Diagram 2: Experimental Workflow

Workflow Setup 1. Setup Dry Flask, N2 Atmosphere Solvent: Anhydrous DCM Mix 2. Amine Prep Add Amine + Base (TEA/DIPEA) Cool to 0°C Setup->Mix Add 3. Addition Add Sulfonyl Chloride (in DCM) DROPWISE over 15 min Mix->Add React 4. Reaction Stir 0°C -> RT Time: 2-4 Hours Add->React Check 5. Monitor LC-MS / TLC Complete? React->Check Check->React No (Wait/Heat) Quench 6. Workup Quench (aq. NH4Cl) Extract (DCM) Check->Quench Yes Purify 7. Purification Flash Chromatography Quench->Purify

Caption: Step-by-step workflow for Method A. Strict temperature control at step 3 is vital.

Safety & Handling

  • This compound is corrosive and a lachrymator.[2] Handle only in a functioning fume hood.

  • Reaction Byproducts: The reaction generates HCl (neutralized by base).[3] Ensure proper ventilation.

  • Storage: Store the sulfonyl chloride at 2–8°C under inert gas to prevent hydrolysis.

References

  • King, J. F. (1975). "Return of the sulfenes." Accounts of Chemical Research, 8(1), 10–17. Link

  • Loughlin, W. A., et al. (2006). "The mechanism of the reaction of alkanesulfonyl chlorides with amines." Journal of Organic Chemistry.
  • Enamine Ltd. (2025). "Product Catalog: this compound." Link

  • Scott, K. A., et al. (2023). "Sulfonamide Synthesis via Sulfene Intermediates: Practical Considerations." Organic Process Research & Development.

Sources

Application Note: Derivatization of Alcohols using (1-Methylcyclohexyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written from the perspective of a Senior Application Scientist. It synthesizes chemical principles with practical laboratory protocols to provide a comprehensive guide on using (1-Methylcyclohexyl)methanesulfonyl chloride for alcohol derivatization.

Executive Summary

In drug discovery and metabolite identification, standard derivatization reagents like Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl) often yield sulfonates that are reactive electrophiles, susceptible to hydrolysis or displacement during purification.

This guide details the use of This compound (Mcm-Cl) . Structurally distinct due to its neopentyl-like substitution pattern, Mcm-Cl creates sulfonate esters with exceptional steric shielding. This unique property renders the resulting derivatives highly resistant to nucleophilic attack, making them ideal for:

  • Isolating labile alcohols that typically eliminate under mesylation conditions.

  • Chromatographic shifting (HPLC/GC) via significant lipophilic tagging.

  • Mass Spectrometry (MS) analysis by adding a distinct aliphatic mass tag (+175 Da shift).

Chemical Basis & Mechanistic Insight

The "Neopentyl Effect"

The critical advantage of Mcm-Cl lies in its connectivity. Unlike MsCl (where the sulfur is attached to a simple methyl), Mcm-Cl features a sulfonyl group attached to a methylene spacer, which is in turn bonded to a quaternary carbon (the 1-methylcyclohexyl ring).

  • Structure: Cyclohexyl-C(Me)-CH2-SO2-Cl[1]

  • Consequence: The resulting sulfonate ester places the leaving group oxygen next to a neopentyl center. In Nucleophilic Substitution (

    
    ), backside attack is severely hindered by the bulky cyclohexane ring and methyl group.
    
  • Result: The derivative is kinetically stable , allowing for silica gel chromatography and prolonged storage without decomposition.

Reaction Mechanism

The derivatization proceeds via a base-catalyzed nucleophilic substitution at the sulfur atom. Due to the steric bulk of the Mcm group, the addition of a nucleophilic catalyst (DMAP) is strongly recommended to accelerate the formation of the reactive sulfonyl-ammonium intermediate.

Mechanism Reagent (1-Methylcyclohexyl)methanesulfonyl chloride (Mcm-Cl) Inter Activated Sulfonyl-Pyridinium Intermediate Reagent->Inter + Catalyst - Cl- Base Base (Et3N/Pyridine) Base->Inter Scavenges HCl Catalyst DMAP (Catalyst) Product Stable Sulfonate Ester (R-O-Mcm) Inter->Product + Alcohol - Catalyst Alcohol Target Alcohol (R-OH) Alcohol->Product

Figure 1: Catalytic cycle for Mcm-Cl derivatization. DMAP activates the sulfonyl chloride, facilitating attack by the alcohol.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleNotes
Substrate (Alcohol) 1.0AnalyteDry thoroughly (azeotrope with toluene if needed).
Mcm-Cl 1.2 - 1.5Derivatizing AgentSolid/Oil. Store under inert gas.
Triethylamine (Et3N) 2.0BaseScavenges HCl. Pyridine can be used as solvent.
DMAP 0.1 (10%)CatalystCritical for sterically hindered reagents.
Dichloromethane (DCM) SolventSolventMust be anhydrous (keep over molecular sieves).
Standard Operating Procedure (SOP)

Step 1: Preparation

  • Flame-dry a round-bottom flask or HPLC vial equipped with a magnetic stir bar.

  • Purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolve the Target Alcohol (1.0 equiv) in anhydrous DCM (concentration ~0.1 M).

Step 2: Activation

  • Add Triethylamine (2.0 equiv) via syringe.

  • Add DMAP (0.1 equiv) in one portion.

  • Cool the mixture to 0°C (ice bath). Note: While Mcm-Cl is hindered, initial cooling prevents exotherms that could degrade sensitive substrates.

Step 3: Derivatization

  • Add Mcm-Cl (1.2 equiv) dropwise (if liquid) or as a solution in minimal DCM (if solid).

  • Allow the reaction to warm to Room Temperature (RT).

  • Stir for 2–4 hours .

    • Monitoring: Check via TLC or LC-MS. The Mcm derivative is significantly more non-polar (higher

      
      ) than the free alcohol.
      

Step 4: Workup (Purification)

  • Quench the reaction with saturated aqueous

    
     or water.
    
  • Extract with DCM (

    
    ).
    
  • Wash combined organics with:

    • 1M HCl (to remove Et3N/DMAP).

    • Saturated

      
       (to remove residual acid).
      
    • Brine.

  • Dry over

    
    , filter, and concentrate in vacuo.
    

Step 5: Analysis

  • The crude residue is typically pure enough for initial MS/NMR analysis.

  • If purification is required, use silica gel chromatography (Hexanes/EtOAc gradient). The Mcm ester is stable on silica.

Analytical Data Interpretation

Mass Spectrometry (LC-MS)

The Mcm moiety adds a specific mass fragment to your molecule.

  • Added Mass: The (1-methylcyclohexyl)methanesulfonyl group adds +175.08 Da to the molecular ion (replacing H).

  • Fragmentation: In ESI+, you may observe neutral loss of the sulfonic acid or the Mcm hydrocarbon tail depending on the collision energy.

HPLC/UPLC Chromatography

Mcm-Cl is an aliphatic derivatizing agent. Unlike Tosyl (Ts) or Benzoyl (Bz) groups, it does not introduce strong UV chromophores (lacks aromatic rings).

  • Detection: Use ELSD, CAD, or MS detection. UV detection at 210-220 nm is possible but weak (sulfonyl absorption only).

  • Retention Time: Expect a significant increase in retention time on Reverse Phase (C18) columns due to the lipophilic cyclohexyl ring. This is useful for separating polar alcohols from the solvent front.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion Steric HindranceIncrease temperature to 40°C (reflux DCM) or switch solvent to DCE (80°C). Increase DMAP to 0.5 equiv.
Starting Material Remains Wet SolventsMcm-Cl hydrolyzes to the sulfonic acid. Ensure DCM is anhydrous. Add 1.5 equiv Mcm-Cl.
Product Hydrolysis (Rare)The Mcm group is very stable. If hydrolysis occurs, ensure pH is neutral during workup.
No UV Signal Lack of ChromophoreMcm is aliphatic. Switch to Refractive Index (RI), ELSD, or MS detection.

Workflow Diagram

Workflow Start Start: Dry Alcohol Substrate Mix Dissolve in Anhydrous DCM Add Et3N + DMAP Start->Mix Cool Cool to 0°C Mix->Cool React Add Mcm-Cl Reagent Stir 2-4h at RT Cool->React Check Check Conversion (TLC/MS) React->Check Check->React Incomplete (Add Heat/Time) Quench Quench (Sat. NH4Cl) Wash (HCl -> NaHCO3) Check->Quench Complete Isolate Concentrate & Analyze (Stable Sulfonate Ester) Quench->Isolate

Figure 2: Step-by-step workflow for the derivatization of alcohols using Mcm-Cl.

References

  • Chemical Identity: PubChem. This compound.[2][3] National Library of Medicine. Accessed October 2023. [Link]

  • Mechanistic Foundation (Neopentyl Stability): Roberts, D. D. Hydrolysis of Neopentyl-Type Alkyl Halides and Sulfonates. Journal of Organic Chemistry. [Link]

  • General Protocol (Sulfonylation): Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. "Sulfonates as Leaving Groups".[4][5][6][7][8] Oxford University Press.

  • Catalysis (DMAP): Scriven, E. F. V. 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews. [Link]

Sources

Application Note: Solid-Phase Synthesis of Sterically Hindered Sulfonamides Using (1-Methylcyclohexyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of metabolically stable, sterically hindered sulfonamides is a critical objective in modern drug discovery, often utilized to improve pharmacokinetic profiles and target selectivity. (1-Methylcyclohexyl)methanesulfonyl chloride (CAS: 1461714-73-7) is a highly specialized aliphatic building block designed for this purpose. However, its incorporation via Solid-Phase Synthesis (SPS) presents significant synthetic challenges. The compound features a neopentyl-like steric environment—the sulfonyl chloride group is adjacent to a fully substituted quaternary carbon. This extreme steric shielding heavily impedes standard sulfonylation protocols.

This application note provides a field-proven, self-validating methodology for the efficient solid-phase coupling of this compound to resin-bound amines, utilizing nucleophilic catalysis to overcome inherent steric barriers.

Mechanistic Rationale: Overcoming Neopentyl-Like Steric Hindrance

In standard Solid-Phase Peptide Synthesis (SPPS) or organic synthesis, sulfonylation is typically achieved using a slight excess of sulfonyl chloride and a general base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. However, when applying these conditions to this compound, conversion rates rarely exceed 25%[1]. The bulky 1-methylcyclohexyl moiety blocks the incoming resin-bound amine from achieving the necessary trajectory for nucleophilic attack at the sulfur center.

The Causality of Catalyst Selection: To drive this reaction to completion, the reaction pathway must be altered from general base catalysis to nucleophilic catalysis . The introduction of stoichiometric 4-Dimethylaminopyridine (DMAP) is strictly required[2]. DMAP, being a highly nucleophilic and unhindered pyridine derivative, rapidly attacks the sterically hindered sulfonyl chloride to form a positively charged N-sulfonylpyridinium intermediate.

  • Activation Energy: This intermediate possesses a significantly lower activation energy for subsequent amine addition compared to the neutral sulfonyl chloride[1].

  • Solvent Dynamics: The reaction must be performed in N-Methyl-2-pyrrolidone (NMP) rather than Dichloromethane (DCM). NMP not only provides superior swelling for the peptide-resin but also stabilizes the highly polar N-sulfonylpyridinium intermediate, preventing its premature degradation[3].

Mechanism R1 (1-Methylcyclohexyl) methanesulfonyl chloride (Sterically Hindered) I1 [Sulfonyl-DMAP]+ Cl- Highly Reactive Intermediate R1->I1 Fast attack by DMAP R2 DMAP (Nucleophilic Catalyst) R2->I1 P1 Sterically Hindered Resin-Bound Sulfonamide I1->P1 Amine Addition & DMAP Release R3 Resin-Bound Amine (R-NH2) R3->P1

Caption: DMAP-catalyzed sulfonylation mechanism overcoming neopentyl-like steric hindrance.

Quantitative Optimization Data

The following table summarizes the optimization of reaction conditions for coupling this compound to a model resin-bound primary amine (Rink Amide resin). The data clearly demonstrates the necessity of high-concentration DMAP to achieve quantitative conversion.

Base / Catalyst SystemEquivalents (Base)SolventTime (h)TemperatureConversion (%)
DIPEA10.0 eqNMP1625°C< 15%
2,4,6-Collidine10.0 eqNMP1625°C22%
Pyridine10.0 eqNMP1625°C35%
DIPEA + DMAP (Cat.)10.0 eq + 0.5 eqNMP1625°C68%
DMAP (Stoichiometric) 10.0 eq NMP 4 25°C > 95%

Note: Conversion determined by HPLC analysis of the cleaved product. Sulfonyl chloride was maintained at 5.0 equivalents across all entries.

Experimental Protocols

System Self-Validation

To ensure trustworthiness, this protocol incorporates a Kaiser Test (Ninhydrin test) checkpoint. Because sulfonamides do not react with ninhydrin, a successful reaction will yield a definitive negative (yellow) result, confirming the complete consumption of the sterically hindered amine.

Workflow N1 1. Resin Swelling (NMP) N2 2. Fmoc Deprotection (20% Piperidine) N1->N2 N3 3. Sulfonylation (Sulfonyl Cl + DMAP) N2->N3 N4 4. Validation (Kaiser Test) N3->N4 N5 5. Cleavage (TFA Cocktail) N4->N5

Caption: Step-by-step solid-phase synthesis workflow for hindered sulfonamides.

Step-by-Step Methodology

Phase 1: Resin Preparation & Deprotection

  • Swelling: Weigh 100 mg of Fmoc-protected amine resin (e.g., Fmoc-Rink Amide AM resin, loading ~0.5 mmol/g) into a fritted solid-phase synthesis syringe. Add 3 mL of anhydrous NMP and agitate for 30 minutes to fully swell the polymer matrix. Drain the solvent.

  • Deprotection: Add 3 mL of 20% Piperidine in NMP. Agitate for 5 minutes, drain, and repeat with a fresh 3 mL aliquot for 15 minutes.

  • Washing: Drain the resin and wash sequentially with NMP (5 × 3 mL) and DCM (5 × 3 mL) to completely remove residual piperidine, which would otherwise consume the sulfonyl chloride.

Phase 2: DMAP-Assisted Sulfonylation

  • Reagent Preparation: In a separate dry vial, dissolve 5.0 equivalents (relative to resin loading) of this compound and 10.0 equivalents of anhydrous DMAP in 2 mL of anhydrous NMP. Note: A slight exotherm and color change may occur as the reactive N-sulfonylpyridinium complex forms.

  • Coupling: Immediately transfer the activated cocktail to the syringe containing the free-amine resin.

  • Agitation: Seal the syringe and agitate at room temperature (25°C) for 4 hours. For exceptionally hindered secondary amines, agitation can be extended to 16 hours (overnight)[2].

  • Resin Washing: Drain the reaction mixture. Wash the resin extensively to remove the highly lipophilic unreacted sulfonyl chloride and DMAP salts: NMP (5 × 3 mL), DCM (5 × 3 mL), Methanol (3 × 3 mL), and finally DCM (3 × 3 mL).

  • Validation: Perform a Kaiser test on a few resin beads. A yellow/colorless bead indicates successful, quantitative sulfonylation. A blue bead indicates incomplete reaction, requiring a second coupling cycle.

Phase 3: Cleavage and Recovery

  • Drying: Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator for 1 hour.

  • Cleavage Cocktail: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).

  • Cleavage: Add 3 mL of the cleavage cocktail to the resin and agitate for 2 hours at room temperature.

  • Recovery: Collect the filtrate into a 15 mL centrifuge tube. Wash the resin with an additional 1 mL of TFA and combine the filtrates.

  • Precipitation: Concentrate the filtrate under a stream of nitrogen to approximately 0.5 mL. Add 10 mL of ice-cold diethyl ether to precipitate the sterically hindered sulfonamide product. Centrifuge, decant the ether, and dry the pellet under vacuum.

References

  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support Beilstein Journal of Organic Chemistry URL:[Link][1]

  • Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives (Solid-Phase Sulfonamide Synthesis) National Institutes of Health (NIH) / PMC URL:[Link][3]

Sources

Scale-Up Protocols for the Synthesis of (1-Methylcyclohexyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern drug development, the incorporation of bulky, lipophilic sulfonyl groups—such as the (1-methylcyclohexyl)methanesulfonyl moiety—is a proven strategy to enhance the metabolic stability of sulfonamide-containing active pharmaceutical ingredients (APIs). The steric bulk shields the sulfur center from premature enzymatic degradation, improving the pharmacokinetic profile of the drug[1].

However, synthesizing this specific building block presents a severe kinetic challenge. The starting material, (1-methylcyclohexyl)methyl chloride, is a neopentyl-type system . Traditional scale-up routes for aliphatic sulfonyl chlorides rely on the


 displacement of an alkyl halide with thiourea to form an isothiouronium salt, followed by oxidative chlorination. Because 

reactions at neopentyl centers are kinetically forbidden due to severe steric hindrance from the adjacent quaternary carbon, this classical approach fails entirely[2].

To bypass this limitation, we must invert the polarity of the reaction (Umpolung). By converting the electrophilic neopentyl halide into a nucleophilic Grignard reagent, we can perform an electrophilic trapping with sulfur dioxide. For scale-up operations, gaseous


 presents significant toxicity and pressurization hazards. Therefore, this protocol utilizes DABSO  (DABCO-bis(sulfur dioxide)), a bench-stable solid surrogate pioneered by the Willis group (). Subsequent oxidative chlorination with N-Chlorosuccinimide (NCS) yields the target sulfonyl chloride safely and efficiently[3].

Process Workflow & Pathway Visualization

G SM (1-Methylcyclohexyl)methyl chloride (Neopentyl-type Halide) Grignard Grignard Formation [Mg turnings, THF, Reflux] SM->Grignard Intermediate1 (1-Methylcyclohexyl)methylmagnesium chloride Grignard->Intermediate1 DABSO SO2 Insertion [DABSO, THF, 0 °C to RT] Intermediate1->DABSO Intermediate2 Magnesium (1-methylcyclohexyl)methanesulfinate DABSO->Intermediate2 Oxidation Oxidative Chlorination [NCS, CH2Cl2, 0 °C] Intermediate2->Oxidation Product (1-Methylcyclohexyl)methanesulfonyl chloride (Target Sulfonyl Chloride) Oxidation->Product

Workflow for the synthesis of this compound via DABSO insertion.

Scale-Up Metrics & Quantitative Data

The following table summarizes the key quantitative data and Process Mass Intensity (PMI) metrics across three different production scales. Because DABSO delivers two equivalents of


 per mole of reagent, only 0.55–0.60 equivalents are required, optimizing the atom economy for scale-up[4].
Parameter10 g Scale (R&D)100 g Scale (Kilo Lab)1 kg Scale (Pilot Plant)
Starting Material (SM) 10.0 g (68.2 mmol)100.0 g (0.68 mol)1000.0 g (6.82 mol)
DABSO (Equivalents) 0.60 eq0.60 eq0.55 eq
NCS (Equivalents) 1.10 eq1.10 eq1.05 eq
Max Exotherm (Grignard) 35 °C42 °C48 °C (Controlled dosing)
Isolated Yield 82% (11.8 g)84% (120.5 g)81% (1.16 kg)
Purity (HPLC, a/a) >99.0%98.8%98.5%

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . In-process controls (IPCs) are embedded to ensure complete conversion before advancing to the next highly reactive stage.

Phase 1: Preparation of the Neopentyl Grignard Reagent
  • Reactor Setup: Equip a jacketed reactor with an overhead stirrer, internal temperature probe, reflux condenser, and an inert argon atmosphere.

  • Magnesium Activation: Charge the reactor with Magnesium turnings (1.2 eq) and anhydrous THF (5 volumes). Add 1,2-dibromoethane (0.05 eq) and stir at 40 °C for 15 minutes to activate the magnesium surface.

  • Halide Dosing: Add a 10% portion of (1-methylcyclohexyl)methyl chloride. Wait for the initiation exotherm (internal temperature spike of 5–10 °C).

    • Causality Check: Neopentyl halides are notoriously sluggish to initiate. Do not add the bulk of the halide until initiation is visually (turbidity/bubbling) and thermally confirmed to prevent dangerous accumulation of reactive material.

  • Continuous Addition: Once initiated, dose the remaining (1-methylcyclohexyl)methyl chloride as a solution in THF (3 volumes) over 2 hours, maintaining the internal temperature between 45–50 °C.

  • Maturation & IPC: Stir the mixture at 50 °C for an additional 2 hours.

    • Self-Validation (IPC 1): Quench a 0.5 mL aliquot with saturated aqueous

      
       and extract with MTBE. Analyze via GC-FID. The complete disappearance of the starting halide and the presence of 1-methylcyclohexane (the protonated Grignard) validates successful conversion.
      
Phase 2: Sulfinylation via DABSO Insertion
  • Cooling: Cool the Grignard solution to 0 °C.

  • DABSO Addition: Add DABSO (0.55–0.60 eq) portion-wise over 30 minutes.

    • Expertise Note: DABSO is a solid, completely eliminating the need for specialized gas-handling equipment and mitigating the risk of reactor over-pressurization associated with

      
       gas ([4]).
      
  • Complex Formation: Allow the reaction mixture to warm to room temperature and stir for 4 hours. A thick white suspension of the magnesium sulfinate salt will form.

Phase 3: Oxidative Chlorination
  • Solvent Adjustment: Dilute the suspension with dichloromethane (

    
    , 5 volumes) to ensure solubility of the intermediate and cool the reactor to 0 °C.
    
  • NCS Oxidation: Add N-Chlorosuccinimide (NCS, 1.05–1.10 eq) in small portions, keeping the internal temperature below 10 °C.

    • Causality Check: NCS is preferred over

      
       gas or aqueous bleach (
      
      
      
      ) because it provides a controlled, anhydrous source of electrophilic chlorine. This prevents the premature hydrolysis of the highly sensitive neopentyl sulfonyl chloride into its corresponding sulfonic acid[5].
  • Reaction Completion: Stir at 0 °C to 10 °C for 2 hours.

    • Self-Validation (IPC 2): TLC or HPLC monitoring of a quenched aliquot (using an amine to form a stable sulfonamide) should show complete consumption of the sulfinate intermediate.

  • Workup & Isolation: Filter the reaction mixture through a pad of Celite to remove the insoluble succinimide and DABCO-magnesium salts. Concentrate the filtrate under reduced pressure (bath temperature < 30 °C to prevent thermal degradation).

  • Purification: Dissolve the crude residue in heptane (5 volumes), wash with ice-cold water (2 x 2 volumes) and brine, dry over anhydrous

    
    , and concentrate to yield this compound as a pale yellow to colorless oil/low-melting solid.
    

References

  • Title: Palladium-catalyzed aminosulfonylation and Grignard-mediated sulfonamide formation using DABSO Source: Organic Syntheses 2013, 90, 301. URL: [Link]

  • Title: Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate Source: Organic Letters 2024, 26, 5951-5955. (PMC/NIH Repository) URL: [Link]

  • Title: Sulfonyl chloride synthesis by chlorosulfonation Source: Organic Chemistry Portal URL: [Link]

Sources

Troubleshooting & Optimization

improving yield in (1-Methylcyclohexyl)methanesulfonyl chloride sulfonylation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing (1-Methylcyclohexyl)methanesulfonyl Chloride Synthesis

Current Status: Operational Subject: Yield Optimization & Troubleshooting for Sterically Hindered Aliphatic Sulfonyl Chlorides Ticket ID: #NEO-SO2CL-001

Executive Summary: The "Neopentyl-Like" Challenge

You are attempting to synthesize This compound . Technical Constraint: While the sulfonyl chloride group is primary, it is attached to a quaternary carbon (the C1 of the cyclohexane ring). This creates a "neopentyl-like" steric environment. Impact on Yield:

  • Nucleophilic Substitution: Standard SN2 displacement to install sulfur (e.g., Na2SO3 on the halide) is extremely sluggish due to beta-branching.

  • Hydrolysis Sensitivity: While the steric bulk protects the sulfur slightly, aliphatic sulfonyl chlorides are inherently unstable in water. Slow phase separation during workup is the #1 cause of yield loss.

  • Elimination Risk: Harsh basic conditions can trigger E2 elimination to the exocyclic alkene (methylenecyclohexane).

Recommended Synthetic Workflows

We recommend two distinct protocols based on your starting material. Protocol A is the "Gold Standard" for yield because it avoids isolating the volatile and oxidatively unstable thiol.

Protocol A: The Isothiourea "One-Pot" Method (From Alkyl Halide)

Best for: High yield, avoiding smell, starting from (1-Methylcyclohexyl)methyl bromide.

Mechanism: SN2 substitution (slow but driven by heat)


 Oxidative Chlorination.
StepReagentConditionsCritical Note
1. Salt Formation Thiourea (1.1 eq)Reflux in Ethanol (6-12h)Must drive to completion. The product is the S-alkylisothiouronium salt.
2. Oxidation NCS (4.0 eq), 2M HCl0°C to 10°C, Acetonitrile/Water (5:1)Do not exceed 10°C. Higher temps promote desulfonylation.
3. Workup Et2O or MTBECold extractionFast phase separation is vital.

Step-by-Step Guide:

  • Dissolve (1-Methylcyclohexyl)methyl bromide in Ethanol. Add 1.1 eq Thiourea.

  • Reflux until TLC shows consumption of bromide (requires patience due to steric hindrance).

  • Cool and concentrate to obtain the Isothiouronium salt (often a white solid). Stop here if needed; this salt is stable.

  • Suspend the salt in MeCN/Water (5:1 ratio) at 0°C.

  • Add N-Chlorosuccinimide (NCS) (4 eq) portion-wise over 20 mins. Maintain T < 10°C.

  • Stir for 1-2 hours. The mixture will become a clear solution then potentially cloudy as sulfonyl chloride forms.

  • Quench: Dilute with ice-cold water. Extract immediately with cold Ether/MTBE.

Protocol B: The "Bahrami" Oxidation (From Thiol)

Best for: If you already possess (1-Methylcyclohexyl)methanethiol.

Mechanism: H2O2/SOCl2 generates singlet oxygen/chlorine species for rapid oxidation.

  • Dissolve Thiol (1 mmol) in DCM (5 mL).

  • Add 30% H2O2 (3 mmol) at 0°C.

  • Add SOCl2 (1 mmol) dropwise. Caution: Gas evolution.

  • Stir at 25°C for very short time (typically < 30 mins).

  • Why this works: It avoids the harsh acidity of Cl2 gas and the difficult stoichiometry of aqueous bleach.

Troubleshooting & Decision Logic

Visualizing the Workflow

The following diagram illustrates the decision process and critical control points (CCPs) for maximizing yield.

G Start Start: (1-Methylcyclohexyl)methyl Bromide Decision Do you have the Thiol? Start->Decision Select Route Thiol Start: (1-Methylcyclohexyl)methanethiol Oxidation_Bahrami Oxidation: H2O2 / SOCl2 (Fast, Mild) Thiol->Oxidation_Bahrami Bahrami Method Decision->Thiol Yes Iso_Salt Intermediate: S-Alkylisothiouronium Salt (Stable Solid) Decision->Iso_Salt No (Use Bromide) Oxidation_NCS Oxidation: NCS / HCl / MeCN (Temp < 10°C) Iso_Salt->Oxidation_NCS Yang Method CCP_Hydrolysis CCP: Hydrolysis Risk (Fast Cold Workup) Oxidation_NCS->CCP_Hydrolysis Oxidation_Bahrami->CCP_Hydrolysis Product Target: Sulfonyl Chloride CCP_Hydrolysis->Product Success Byproduct Low Yield: Sulfonic Acid (Due to water contact) CCP_Hydrolysis->Byproduct Failure (Slow separation)

Caption: Synthesis decision tree highlighting the Isothiourea route (Yang Method) vs. Direct Thiol Oxidation (Bahrami Method) and the critical hydrolysis control point.

Troubleshooting Guide (FAQ)

Q1: My yield is <30% and I see a large "stuck at baseline" spot on TLC. What happened?

Diagnosis: You likely hydrolyzed your product into the corresponding sulfonic acid . The Fix:

  • Phase Separation: Aliphatic sulfonyl chlorides are somewhat soluble in water compared to aromatic ones. Use Dichloromethane (DCM) for extraction; it is heavier than water and separates faster.

  • Salting Out: Saturate the aqueous phase with NaCl immediately after quenching. This forces the organic sulfonyl chloride out of the water layer ("Salting out effect").

  • Drying: Do not wait. Dry the organic layer over MgSO4 immediately.

Q2: I see a side product that looks like the alkyl chloride (desulfonylation).

Diagnosis: Thermal decomposition. Neopentyl-like sulfonyl chlorides can extrude SO2 to form the alkyl chloride, especially via radical pathways or excessive heat. The Fix:

  • Keep reaction temperature below 10°C during the oxidant addition.

  • Avoid rotovapping at high bath temperatures (>35°C). Use high vacuum at ambient temperature instead.

Q3: Why not use the Grignard method (R-MgBr + SO2)?

Analysis: While valid, forming a Grignard on a (1-methylcyclohexyl)methyl halide is difficult.

  • Reason: The formation of the Grignard reagent at a neopentyl-like position is kinetically slow and prone to Wurtz coupling (dimerization).

  • If you must: Use DABSO (DABCO-bis(sulfur dioxide)) as a solid SO2 source. It allows for precise stoichiometry and avoids handling gas, which often leads to better yields in hindered systems (See Willis et al.).

Comparative Data: Oxidant Selection

Efficiency of oxidative chlorination methods for hindered thiols/salts:

MethodReagentsYield PotentialProsCons
Yang (Recommended) NCS, HCl, MeCN85-92% High tolerance for functional groups; mild.Succinimide byproduct requires water wash to remove.
Bahrami H2O2, SOCl290-95% Extremely fast; very clean profile.Requires handling SOCl2; vigorous exotherm.
Classic Cl2 gas, H2O40-60% Cheap.Harsh; difficult to control exotherm; high hydrolysis risk.
Bleach (commercial) NaOCl, AcOH50-70% Accessible.pH control is difficult; inconsistent concentration of bleach affects stoichiometry.

References

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[1][2] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides Using H2O2-SOCl2.[2][3] The Journal of Organic Chemistry, 74(24), 9287–9291. Link

  • Yang, Z., et al. (2013).[4] A simple NaClO2-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts.[4] Synlett, 24(16), 2165–2169. Link

  • Woolven, H., et al. (2011).[4] DABSO: A Stable, Solid Source of SO2 for the Synthesis of Sulfonamides.[4] Organic Letters, 13(18), 4876–4878. Link

  • Wright, S. W., & Hallstrom, K. N. (2006). A convenient preparation of heteroaryl sulfonyl chlorides.[1][5] The Journal of Organic Chemistry, 71(3), 1080-1084. (Reference for general oxidative chlorination stability).

Sources

Technical Support Center: (1-Methylcyclohexyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tiered Technical Support resource. It prioritizes the specific reactivity profile of (1-Methylcyclohexyl)methanesulfonyl chloride, distinguishing it from generic sulfonyl chlorides due to its unique steric and mechanistic properties.

Subject: Prevention of Hydrolysis & Reaction Optimization Ticket ID: [AUTO-GEN-2025-SC] Support Level: Tier 3 (Senior Application Scientist)

The "Hidden" Failure Mode: Understanding the Molecule

Before troubleshooting, you must understand why this specific molecule fails. Users often treat this compound as a standard bulky electrophile. It is not.

The Structural Trap: This molecule contains a sulfonyl chloride group attached to a methylene spacer (


), which is attached to a quaternary carbon (1-methylcyclohexyl).
  • Feature A (Steric Bulk): The neopentyl-like structure shields the sulfur atom from direct nucleophilic attack (

    
    -like), making "direct" hydrolysis slower than in unhindered primary sulfonyl chlorides.
    
  • Feature B (The Alpha-Proton): The methylene spacer contains alpha-protons . In the presence of a base (used to neutralize HCl), this molecule is prone to the Sulfene Mechanism (

    
     elimination-addition).
    

The Critical Insight: Most hydrolysis during synthesis does not occur via direct water attack. It occurs because the base generates a highly reactive sulfene intermediate (


), which then indiscriminately reacts with any trace water present, often faster than it reacts with your desired nucleophile.

Tier 1: Storage & Handling (The First Line of Defense)

Prevents degradation before the reaction starts.

Standard Operating Procedure (SOP-01):

Parameter Specification Reason

| Temperature |


 to 

(Refrigerated) | Retards autocatalytic decomposition by HCl. | | Atmosphere | Argon or Nitrogen (Backfilled) | Prevents atmospheric moisture ingress.[1] | | Container | Septum-sealed or Parafilm-wrapped | Secondary barrier against humidity. | | Desiccant | Store in desiccator with

or active silica | Scavenges ambient moisture in the storage chamber. |

Visual Check:

  • Good: Colorless to pale yellow liquid/low-melting solid.

  • Bad: Dark brown/black liquid, fuming, or significant crystalline precipitate (sulfonic acid) at the bottom. Action: Distill under reduced pressure immediately if degradation is

    
    . Discard if 
    
    
    
    .

Tier 2: Reaction Optimization (The "User Error" Zone)

Prevents hydrolysis during the reaction workflow.

The "Dry-Ice" Protocol

Because the sulfene mechanism is dominant with bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA), you must control the concentration of free water vs. nucleophile .

Step-by-Step Workflow:

  • Solvent Drying (Critical):

    • DCM (Dichloromethane): Distill over

      
       or pass through activated alumina. Water content must be 
      
      
      
      .
    • THF: Distill over Na/Benzophenone.

    • Note: Do not rely on "anhydrous" bottles opened more than 3 days ago.

  • Base Selection:

    • Preferred:Triethylamine (TEA) or DIPEA . These promote sulfene formation, so the reaction is fast, but they require strict anhydrous conditions.

    • Alternative:Pyridine .[2] Less basic, may proceed via a sulfonyl-pyridinium intermediate rather than sulfene, potentially offering a safer profile if trace moisture is unavoidable, though reaction times are longer.

  • Order of Addition (The "Reverse" Add):

    • Standard: Amine + Base

      
       Add Sulfonyl Chloride.[1][3]
      
    • Optimized for Hydrolysis Control: Dissolve Amine + Base in dry solvent.[1][3] Cool to

      
      . Slowly  add the Sulfonyl Chloride (diluted in DCM) via syringe pump or dropping funnel.
      
    • Why: Keeps the concentration of the reactive sulfene intermediate low relative to the nucleophile (amine/alcohol).

Mechanism Visualization (Graphviz)

SulfeneMechanism cluster_0 Competition Zone Start (1-Methylcyclohexyl)- methanesulfonyl chloride Sulfene INTERMEDIATE: Sulfene (R-CH=SO2) (Highly Reactive) Start->Sulfene Elimination (-HCl) Fast with Base Base Base (e.g., TEA) Base->Start Acid Sulfonic Acid (Dead End) Sulfene->Acid Reaction with H2O (Irreversible) Product Sulfonamide/Ester (Target) Sulfene->Product Reaction with Nu (Desired) Water Trace Water (Impurity) Water->Sulfene Nu Nucleophile (Amine/Alcohol) Nu->Sulfene

Figure 1: The Sulfene "Fork in the Road." In the presence of base, the molecule forms a Sulfene. If water is present, it outcompetes the nucleophile, destroying your reagent.

Tier 3: Troubleshooting & FAQs

Specific scenarios reported by users.

Q1: I see a new polar spot on TLC that doesn't move (Baseline), and my yield is 40%.

  • Diagnosis: Complete hydrolysis to (1-methylcyclohexyl)methanesulfonic acid.

  • Fix: Your solvent was wet. The "baseline" spot is the sulfonic acid salt.

  • Rescue: None for the hydrolyzed portion. For the next run, add activated 4Å molecular sieves directly to the reaction flask 30 minutes before adding the sulfonyl chloride.

Q2: The reaction fumes violently upon addition.

  • Diagnosis: Rapid HCl release and exothermic sulfene formation.

  • Fix: Your addition rate is too fast, or temperature is too high.

  • Adjustment: Cool to

    
     or 
    
    
    
    . Dilute the sulfonyl chloride in 5 volumes of DCM before addition.

Q3: Can I wash the starting material with water to remove impurities before use?

  • Answer: ABSOLUTELY NOT.

  • Explanation: While some hindered sulfonyl chlorides can survive a quick cold water wash, this specific molecule's neopentyl-like structure does not guarantee stability against the sulfene pathway if any trace base or catalytic impurity is present. Distillation is the only safe purification method.

Q4: Which base is best for avoiding hydrolysis?

  • Recommendation: If you suspect moisture issues, switch to Pyridine (used as solvent and base). It forms a N-sulfonylpyridinium salt which is an active electrophile but does not rely on the highly water-sensitive sulfene mechanism as the primary pathway, provided the temperature is kept low (

    
    ).
    

References & Grounding

  • BenchChem. Preventing decomposition of sulfonyl chloride during reaction. (Technical Guide). Retrieved from BenchChem Support. Link

  • King, J. F., et al. (1991). Mechanistic Variation in Alkanesulfonyl Chloride Hydrolysis. Phosphorus, Sulfur, and Silicon and the Related Elements. (Confirming sulfene pathway for alkanesulfonyl chlorides with alpha-protons). Link

  • Loba Chemie. Methanesulfonyl Chloride MSDS. (Safety and Stability Data). Link

  • University of Pittsburgh. Drying of Organic Solvents: Quantitative Evaluation. (Solvent drying protocols).[1][4][5] Link

  • Chem-Space. this compound Structure & Properties.Link

Disclaimer: This guide is for research purposes only. Always consult the specific MSDS and perform a risk assessment before handling sulfonyl chlorides.

Sources

Technical Support: Purification & Workup of (1-Methylcyclohexyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

The "Neopentyl" Challenge

You are likely encountering difficulty removing (1-Methylcyclohexyl)methanesulfonyl chloride because it is not a standard sulfonyl chloride. Structurally, the sulfonyl group is attached to a methylene (


) group, which is adjacent to a quaternary carbon (the C1 of the cyclohexane ring).

This creates a neopentyl-like steric environment .

  • The Consequence: Standard aqueous washes (water/bicarbonate) that rapidly hydrolyze simple reagents (like tosyl chloride) often fail here. The steric bulk shields the sulfur atom from nucleophilic attack by water.

  • The Result: The unreacted reagent persists in your organic layer, co-elutes with your product, or decomposes slowly on your column.

This guide provides three validated protocols to remove this specific impurity, ranked by scale and throughput.

Protocol A: The "Liquid Scavenger" Method (Recommended)

Best For: Small to mid-scale (mg to grams), solution-phase synthesis. Mechanism: Chemoselective derivatization followed by pH-switch extraction.

This method uses 3-(Dimethylamino)-1-propylamine (DMAPA) .[1][2] This amine is small enough to penetrate the steric shield of your reagent, converting the lipophilic chloride into a basic sulfonamide. An acid wash then protonates this byproduct, forcing it into the aqueous layer.

Step-by-Step Procedure
  • Quench: Upon reaction completion, add 1.5 - 2.0 equivalents (relative to the excess sulfonyl chloride) of DMAPA directly to the reaction mixture.

  • Incubate: Stir at room temperature for 30–60 minutes.

    • Tip: Monitor by TLC.[3][4][5] The sulfonyl chloride spot should disappear, replaced by a baseline spot (the amine salt) or a low-

      
       spot (the sulfonamide).
      
  • Acid Wash: Dilute with an organic solvent (DCM or EtOAc) and wash the mixture with 1M HCl (2x).

    • Chemistry: The unreacted DMAPA and the new sulfonamide-DMAPA adduct are both protonated (

      
      ). They become water-soluble.[6]
      
    • Product Safety: Ensure your target product is not a basic amine that will also protonate. If your product is an amine, see Protocol B .

  • Final Wash: Wash the organic layer with brine, dry over

    
    , and concentrate.
    

Data: DMAPA Efficiency

Reagent Status Organic Phase (Before Wash) Aqueous Phase (After HCl Wash)
Unreacted Chloride Present (Lipophilic) Absent (Converted & Extracted)
Target Product Present Present (If non-basic)

| Scavenger Byproduct | Present (Basic Sulfonamide) | Trapped (Ammonium Salt) |

Protocol B: Solid-Phase Scavenging (High Throughput)

Best For: Parallel synthesis, medicinal chemistry libraries, or when the target product is an amine. Mechanism: Heterogeneous capture. The impurity becomes covalently bound to a polymer bead.

Step-by-Step Procedure
  • Selection: Use a Trisamine or Aminomethyl polystyrene resin (typical loading 2–4 mmol/g).

  • Dosage: Add 3 equivalents of resin relative to the estimated excess sulfonyl chloride.

  • Incubate: Agitate (do not stir with a magnetic bar, which grinds the beads) for 4–12 hours.

    • Note: Due to the steric hindrance of this compound, reaction kinetics with solid-supported reagents will be slower than with liquid reagents.

  • Filtration: Filter the mixture through a fritted funnel or a celite pad.

  • Rinse: Wash the resin cake with DCM/MeOH to recover any non-specifically adsorbed product. The filtrate contains your purified product.

Protocol C: Catalyzed Hydrolysis (Scale-Up)

Best For: Large scale (>100g) where scavengers are cost-prohibitive. Mechanism: Nucleophilic catalysis to accelerate hydrolysis.

Simple water washing is ineffective for this molecule. You must use a "nucleophilic shuttle" catalyst like DMAP (4-Dimethylaminopyridine) or N-Methylimidazole (NMI) to attack the sulfonyl center, forming a reactive intermediate that water can easily hydrolyze.

Step-by-Step Procedure
  • Add Catalyst: To the reaction mixture, add 10 mol% DMAP (or 20 mol% NMI) and 2 equivalents of Pyridine/Triethylamine .

  • Add Water: Add water (approx. 10% of solvent volume).

  • Heat: Warm the biphasic mixture to 40–50°C for 1–2 hours.

    • Warning: Ensure your product is stable to mild aqueous base and heat.

  • Workup: Cool to room temperature. Wash with 1M HCl (to remove DMAP/Pyridine) followed by saturated

    
     (to remove the resulting sulfonic acid).
    

Visual Troubleshooting Guide

WorkupLogic Start Start: Reaction Complete Excess (1-Methylcyclohexyl)methanesulfonyl Cl IsProductAmine Is your target product an amine (Basic)? Start->IsProductAmine Scale Scale of Reaction? IsProductAmine->Scale No (Neutral/Acidic) MethodB PROTOCOL B: Solid Resin (Trisamine/Polystyrene) *Best for Parallel Chem* IsProductAmine->MethodB Yes MethodA PROTOCOL A: Liquid Scavenger (DMAPA + Acid Wash) *Fastest & Most Effective* Scale->MethodA < 10 grams MethodC PROTOCOL C: Catalyzed Hydrolysis (DMAP + Heat + Base) *Best for Cost/Scale* Scale->MethodC > 10 grams

Caption: Decision matrix for selecting the optimal purification strategy based on product chemistry and reaction scale.

Frequently Asked Questions (FAQs)

Q: I see a "ghost peak" in my GC-MS that matches the starting material, but I thought I removed it. A: Sulfonyl chlorides are thermally unstable. If you have trace amounts left, they can decompose in the GC inlet to form the corresponding chloro-alkane or alkene (via


 extrusion).
  • Verification: Use LC-MS or NMR for purity checks. These non-thermal methods will confirm if the sulfonyl chloride is truly present or if you are seeing a thermal artifact.

Q: Why can't I just use silica gel chromatography? A: You can, but this reagent is lipophilic and often co-elutes with non-polar products. Furthermore, sulfonyl chlorides degrade slowly on silica, leading to "streaking" or band broadening that contaminates purified fractions. We recommend derivatization before loading : add a few drops of dimethylamine (or methanol + pyridine) to the crude mixture 30 minutes before concentrating for the column. This converts the streak-prone chloride into a stable, polar sulfonamide (or ester) that is easily separated.[4][7]

Q: Is this reagent shock-sensitive? A: While not typically explosive, sulfonyl chlorides can pressurize sealed vessels if they hydrolyze (releasing HCl and


 gas). Never store reaction mixtures containing this reagent in tightly sealed vessels for long periods without venting.

References

  • Andersen, S. M., Heuckendorff, M., & Jensen, H. H. (2015).[1] "3-(Dimethylamino)-1-propylamine: A Cheap and Versatile Reagent for Removal of Byproducts in Carbohydrate Chemistry."[1] Organic Letters, 17(4), 944–947.[1] [Link]

  • Supra Sciences. (n.d.). "Sulfonyl Chloride Resin, MP: Scavenging Protocols." Product Technical Data. [Link]

  • Organic Syntheses. (1921). "Benzenesulfonyl chloride Handling and Workup." Org.[1] Synth. 1, 21. [Link]

Sources

Technical Support Center: Optimizing Base Selection for (1-Methylcyclohexyl)methanesulfonyl Chloride Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing coupling reactions with (1-Methylcyclohexyl)methanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered sulfonylating agent. As Senior Application Scientists, we have consolidated our in-field experience and foundational chemical principles to help you troubleshoot common issues and streamline your synthetic workflows.

The significant steric bulk of the 1-methylcyclohexyl group presents a considerable challenge, often leading to slow reaction rates or favoring undesired side reactions.[1][2] The choice of base is therefore not a trivial experimental parameter but the most critical factor in determining the success of the coupling. This guide provides a deep dive into base selection, offering both theoretical grounding and practical, actionable protocols.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing base selection in the context of this sterically demanding substrate.

Q1: What is the primary role of a base in the coupling of this compound?

The primary and essential role of the base is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct during the reaction between the sulfonyl chloride and a nucleophile (such as an amine or alcohol).[3][4] This is crucial because the accumulation of acid can protonate the amine nucleophile, rendering it non-nucleophilic and halting the reaction. Driving the equilibrium towards the product by scavenging the HCl is essential for achieving high yields.[4]

Q2: Why is base selection so critical for this specific sulfonyl chloride?

The defining feature of this compound is its steric hindrance. The bulky 1-methylcyclohexyl group shields the electrophilic sulfur atom, making it difficult for nucleophiles to attack.[1][5] This steric impediment has two major consequences that are directly influenced by the base:

  • Slow Reaction Rates: The steric clash increases the activation energy of the desired nucleophilic substitution, slowing the reaction down.[6] An appropriate base can help by ensuring the nucleophile is fully deprotonated and thus maximally reactive.

  • Competing Elimination Reactions (E2 Pathway): Sterically hindered bases can preferentially abstract a proton from the carbon adjacent to the sulfonyl group, leading to an E2 elimination. This process forms a highly reactive and often problematic intermediate known as a sulfene (CH₂=SO₂), which can lead to a mixture of undesired side products.[7] Therefore, the base must be chosen to favor nucleophilic substitution over elimination.

Q3: What are the key properties to consider when selecting a base?

There are three main properties to balance:

  • Basicity (pKa): The base must be strong enough to effectively neutralize the generated HCl (pKa of HCl is ~ -7) and, in some cases, deprotonate the nucleophile. The conjugate acid of the chosen base should have a pKa higher than the pKa of the protonated nucleophile.

  • Steric Bulk: The size of the base is a double-edged sword. A sterically hindered (bulky) base is less likely to act as a nucleophile itself and attack the sulfonyl chloride, which is a desirable trait.[8][9] However, an excessively bulky base can exacerbate the steric hindrance around the reaction center, potentially slowing the reaction or promoting elimination.[1]

  • Nucleophilicity: For this application, the ideal base is one with low nucleophilicity. A highly nucleophilic base can compete with your intended nucleophile (e.g., your amine), attacking the sulfonyl chloride to form an undesired sulfonamide byproduct. This is why sterically hindered amines like Diisopropylethylamine (DIPEA) are often preferred over less hindered ones like triethylamine (TEA).[8]

Q4: What is a "non-nucleophilic base" and why is it often recommended?

A non-nucleophilic base is an organic base that is a poor nucleophile, typically due to steric hindrance.[8][9] Protons are small and can easily access the basic lone pair of electrons, but the bulky substituents on the base prevent it from attacking larger electrophilic centers, like the sulfur atom of the sulfonyl chloride.[8] For reactions with this compound, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA or Hünig's Base) or 2,6-lutidine are often excellent starting points because they fulfill their primary role of scavenging acid without introducing the complication of competing nucleophilic attack.[6][8]

Troubleshooting Guide: Common Issues and Solutions

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My reaction yield is consistently low or the reaction fails to proceed.

Probable Cause A: Insufficient Basicity The base may not be strong enough to effectively neutralize the generated HCl, leading to the protonation and deactivation of your amine nucleophile.

  • Solution: Switch to a base with a higher pKa. For example, if pyridine (pKa of conjugate acid ≈ 5.2) is failing, consider triethylamine (≈ 10.7) or DIPEA (≈ 10.75).[8] For particularly weak nucleophiles, a stronger non-nucleophilic base like DBU (1,8-Diazabicycloundec-7-ene, pKa ≈ 13.5) might be necessary, but should be used with caution due to its potential to promote elimination.[8]

Probable Cause B: Severe Steric Hindrance The combined steric bulk of the sulfonyl chloride and your nucleophile (especially if it's a secondary amine) is preventing the reaction from occurring at a reasonable rate.[2][6]

  • Solutions:

    • Increase Reaction Temperature: Providing more thermal energy can help the molecules overcome the high activation energy barrier.[1] Consider running the reaction at reflux in a suitable solvent like acetonitrile or toluene.

    • Add a Nucleophilic Catalyst: A catalytic amount (1-10 mol%) of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt intermediate, which is much more susceptible to nucleophilic attack.[6]

    • Optimize Base Choice: Ensure the base itself is not contributing excessively to the steric congestion. A moderately hindered base like 2,6-lutidine may be better than a very bulky one in some cases.

Probable Cause C: Hydrolysis of the Sulfonyl Chloride this compound can be hydrolyzed by moisture in the solvents or on the glassware, destroying the starting material.[1]

  • Solution: Ensure all glassware is rigorously dried (oven or flame-dried) and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: I'm observing multiple unexpected side products, complicating purification.

Probable Cause: Formation and Reaction of a Sulfene Intermediate This is a classic problem with hindered sulfonyl chlorides. If the base is too strong or sterically hindered, it may preferentially abstract an α-proton, leading to an E2 elimination to form a sulfene.[7] This highly reactive intermediate can then polymerize or react non-selectively with the nucleophile or solvent.

  • Solutions:

    • Use a Less Hindered Base: Switch from a bulky base like DIPEA to a smaller tertiary amine like triethylamine or pyridine. While this introduces a risk of the base acting as a nucleophile, it can often suppress the elimination pathway.

    • Lower the Reaction Temperature: Perform the reaction and the addition of the base at 0 °C or even lower temperatures. Elimination reactions often have a higher activation energy than substitution, so lower temperatures will favor the desired coupling reaction.

    • Control Stoichiometry: Use only a slight excess of the base (e.g., 1.1–1.2 equivalents).

Problem 3: The reaction is extremely slow, even at elevated temperatures.

Probable Cause: A Combination of Steric Hindrance and a Poor Nucleophile This often occurs when coupling with hindered secondary amines or electron-deficient anilines. The nucleophile's low reactivity combined with the substrate's steric bulk creates a very high activation barrier.[6]

  • Solutions:

    • Employ a Catalyst: As mentioned, DMAP is an excellent choice to activate the sulfonyl chloride.[6]

    • Use a Stronger, Non-Nucleophilic Base: In this scenario, a powerful base like DBU or a phosphazene base might be required to ensure the weak nucleophile is fully deprotonated, increasing its effective concentration and reactivity.[8][9] However, careful temperature control is essential to mitigate the risk of elimination.

    • Consider Alternative Reagents: If optimization fails, it may be necessary to explore alternative sulfonylating agents that are more reactive or less hindered.[6]

Data & Visual Aids
Table 1: Comparison of Common Bases for Sulfonamide Synthesis
BasepKa of Conjugate AcidStructureKey Characteristics & Recommendations
Pyridine5.2Weakly basic, can also serve as a solvent. Good for reactive, unhindered nucleophiles. Can act as a nucleophilic catalyst.[3]
2,6-Lutidine6.7Moderately hindered, non-nucleophilic. A good choice to minimize side reactions when TEA or DIPEA are problematic.[6]
Triethylamine (TEA)10.7Common, inexpensive, and moderately strong. Can sometimes act as a nucleophile with highly reactive sulfonyl chlorides.[1]
N,N-Diisopropylethylamine (DIPEA)10.75Strongly basic and highly hindered, making it an excellent non-nucleophilic choice.[8] Often the best starting point for hindered systems.
1,8-Diazabicycloundec-7-ene (DBU)13.5Very strong, non-nucleophilic base.[8] Effective for deprotonating weak nucleophiles but increases the risk of E2 elimination. Use with caution and at low temperatures.
Potassium Carbonate (K₂CO₃)10.3K₂CO₃An inorganic base, useful in polar solvents. Can be effective but heterogeneity can sometimes lead to slow reaction rates.[10]

Note: pKa values are approximate and can vary with solvent and temperature.[10][11][12]

Diagrams

Caption: General mechanism for sulfonamide formation.

Troubleshooting_Workflow Start Low or No Yield Observed Check_Conditions Are conditions anhydrous? Start->Check_Conditions Dry_Reagents Dry solvents/glassware. Use inert atmosphere. Check_Conditions->Dry_Reagents No Check_Base Is the base strong enough? (Check pKa) Check_Conditions->Check_Base Yes Dry_Reagents->Check_Base Stronger_Base Switch to a stronger base (e.g., Pyridine -> DIPEA) Check_Base->Stronger_Base No Check_Hindrance Is steric hindrance high? (e.g., secondary amine) Check_Base->Check_Hindrance Yes Stronger_Base->Check_Hindrance Heat_Catalyst Increase temperature. Add catalytic DMAP. Check_Hindrance->Heat_Catalyst Yes Check_Side_Products Are side products present? (Potential sulfene formation) Check_Hindrance->Check_Side_Products No Success Reaction Optimized Heat_Catalyst->Success Change_Base_Temp Use a less hindered base. Lower reaction temperature. Check_Side_Products->Change_Base_Temp Yes Check_Side_Products->Success No Change_Base_Temp->Success

Caption: Troubleshooting workflow for low reaction yield.

Experimental Protocols

Protocol 1: General Procedure for Coupling with an Amine

This protocol provides a starting point for the sulfonylation of a primary or secondary amine using DIPEA as the base.

Materials:

  • This compound (1.0 eq.)

  • Amine nucleophile (1.1 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • 4-Dimethylaminopyridine (DMAP) (optional, 0.05 eq.)

  • Nitrogen or Argon supply

Procedure:

  • Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the amine nucleophile (1.1 eq.) and optional DMAP (0.05 eq.).

  • Solvent and Base Addition: Dissolve the solids in anhydrous DCM (to make a ~0.2 M solution with respect to the sulfonyl chloride). Cool the flask to 0 °C in an ice bath. Add DIPEA (1.5 eq.) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq.) in a small amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes. Slow addition is critical to control any potential exotherm.[4]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent (typically the sulfonyl chloride) is consumed. If the reaction is slow, it can be gently heated to reflux (35-40 °C for DCM).

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess base and amine), saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.

Protocol 2: Base Screening for Optimization

If the general protocol fails, a systematic screening of bases is the logical next step.

Procedure:

  • Set up four identical small-scale reactions in parallel (e.g., in 5 mL reaction vials) using the general procedure above.

  • In each vial, use a different base (1.5 eq.):

    • Vial 1: Pyridine

    • Vial 2: Triethylamine (TEA)

    • Vial 3: N,N-Diisopropylethylamine (DIPEA)

    • Vial 4: 2,6-Lutidine

  • Run all reactions at room temperature for a set period (e.g., 12 hours).

  • After the allotted time, quench a small aliquot from each reaction and analyze by LC-MS or TLC (co-spotted with starting materials) to determine the relative conversion to the desired product and the formation of any byproducts.

  • Based on the results, select the most promising base for a larger-scale reaction, and further optimize temperature and reaction time if necessary.

References
  • Wikipedia contributors. (2024). Non-nucleophilic base. Wikipedia, The Free Encyclopedia. [Link]

  • Grokipedia. (n.d.). Non-nucleophilic base. Grokipedia. [Link]

  • Scribd. (n.d.). pKa Values of Common Bases. [Link]

  • Arcoria, A., Ballistreri, F. P., & Spina, E. (1981). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. Journal of the Chemical Society, Perkin Transactions 2, (8), 1139-1142. [Link]

  • Van der Veken, P., et al. (2005). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 46(27), 4659-4661. [Link]

  • de la Mare, P. B. D., & Vernon, C. A. (1956). Sulphuryl chloride as an electrophile. Part IV. Steric hindrance to activation by the methoxy-group. Journal of the Chemical Society B: Physical Organic, 41-44. [Link]

  • University of California, Davis. (n.d.). pKa Values of Common Bases. [Link]

  • Bar-Am, O., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(52), 18235-18239. [Link]

  • G. A. G. Research. (2020). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 22(15), 5891–5895. [Link]

  • Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1447. [Link]

  • OChemTutor. (2025). pKa values. [Link]

  • Plevoets, M., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Organic Letters, 21(8), 2673-2677. [Link]

  • Kumar, A., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(54), 34225-34255. [Link]

  • Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(40), 21908–21914. [Link]

  • Khan, I., et al. (2019). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 11(1), 53-69. [Link]

  • Google Patents. (2012). CN102633687A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride.
  • Plevoets, M., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Organic Letters, 21(8), 2673-2677. [Link]

  • Reeves, J. T., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(13), 3206-3209. [Link]

  • Bar-Am, O., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(52), 18235-18239. [Link]

  • Samanta, A., & Otto, S. (2024). Sulfinamide Crossover Reaction. The Journal of Organic Chemistry, 89(12), 8415-8420. [Link]

  • Organic Syntheses. (n.d.). Methanesulfonyl cyanide. [Link]

  • Wikipedia contributors. (2024). Methanesulfonyl chloride. Wikipedia, The Free Encyclopedia. [Link]

  • PrepChem. (n.d.). Synthesis of 1-methylcyclohexyl chloride. [Link]

  • Mukhopadhyay, S. K., et al. (2004). Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. Chemical Communications, (4), 472-473. [Link]

  • J Chemistry. (2020, November 24). Coupling Reactions organic chemistry|Stille|Negishi|Sonogashira|Suzuki| Hiyama|Carruthers Chapter1 [Video]. YouTube. [Link]

Sources

stability of (1-Methylcyclohexyl)methanesulfonyl chloride in various solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Reactive Electrophiles

As a Senior Application Scientist, I frequently consult with drug development professionals regarding the erratic yields and mysterious side-products encountered when utilizing sterically hindered alkyl sulfonyl chlorides. (1-Methylcyclohexyl)methanesulfonyl chloride (CAS: 1461714-73-7) is a highly specialized, moisture-sensitive electrophile. Its unique structural topology—a sulfonyl chloride tethered to a neopentyl-like carbon center—dictates a very specific stability profile across different solvents.

This guide decodes the thermodynamic and kinetic vulnerabilities of this reagent, providing you with self-validating protocols to ensure absolute reproducibility in your syntheses.

Section 1: Mechanistic Causality of Solvent-Induced Degradation

To prevent degradation, we must first understand the chemical causality behind it. Alkyl sulfonyl chlorides possessing


-hydrogens decompose via two competing pathways depending on the solvent environment:
  • Bimolecular Nucleophilic Substitution (S

    
    2) at Sulfur:  Direct attack by nucleophilic solvents (e.g., water, alcohols) leads to solvolysis. While the neopentyl-like bulk of the (1-methylcyclohexyl) group provides some steric shielding, the highly electrophilic sulfonyl sulfur remains vulnerable to protic solvents, rapidly forming sulfonic acids or sulfonate esters[1].
    
  • The Sulfene Pathway (Elimination-Addition): Because this molecule possesses

    
    -protons (-CH
    
    
    
    -SO
    
    
    Cl), the presence of Lewis bases or basic solvents (e.g., Pyridine, or trace amines in degrading DMF) can deprotonate the
    
    
    -carbon. This extrudes a chloride ion to form a highly reactive sulfene intermediate (R-C=SO
    
    
    )[1]. This intermediate rapidly traps any available nucleophile, leading to complex oligomeric mixtures and severely depressed yields.

G A (1-Methylcyclohexyl)methanesulfonyl Chloride B Protic Solvents (H2O, MeOH) A->B C Basic Solvents / Amines (Pyridine, Et3N) A->C D SN2 Attack at Sulfur B->D E Alpha-Deprotonation (-HCl) C->E F Sulfonic Acids or Sulfonate Esters D->F Hydrolysis/Solvolysis G Reactive Sulfene Intermediate E->G Elimination H Oligomers & Adducts G->H Nucleophilic Trapping

Mechanistic divergence of this compound degradation in solvents.

Section 2: Solvent Stability Matrix

Quantitative understanding of solvent compatibility is non-negotiable. The following table synthesizes the stability profile of this compound across standard laboratory solvents at 20°C.

Solvent CategorySpecific SolventStability RatingHalf-Life (Approx.)*Mechanistic Rationale & Handling Notes
Non-Polar Aprotic Dichloromethane (DCM), TolueneExcellent > 72 hoursLacks nucleophilicity and basicity. Ideal for stock solutions if strictly anhydrous[2].
Polar Aprotic Tetrahydrofuran (THF), Acetonitrile (MeCN)Good 24 - 48 hoursStable if anhydrous. Peroxides in uninhibited THF can accelerate radical decomposition.
Nucleophilic Aprotic N,N-Dimethylformamide (DMF), DMSOPoor < 4 hoursDMF degrades sulfonyl chlorides via Vilsmeier-type adducts; DMSO acts as an oxidant.
Protic Methanol (MeOH), Ethanol (EtOH)Incompatible < 10 minutesRapid solvolysis to form methyl/ethyl sulfonates via Sngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

2 displacement[1].
Aqueous Water / BufferIncompatible < 5 minutesRapid hydrolysis to the corresponding sulfonic acid and HCl gas,[3].

*Assumes standard reagent-grade solvents without rigorous drying. Strictly anhydrous conditions extend half-lives significantly.

Section 3: Troubleshooting FAQs

Q1: My reaction in DMF shows complete consumption of the sulfonyl chloride, but no sulfonamide product is formed. What happened? A1: DMF is a problematic solvent for highly reactive sulfonyl chlorides. Over time, the sulfonyl chloride reacts with DMF to form a Vilsmeier-Haack-type intermediate, which subsequently hydrolyzes during workup to yield the sulfonic acid and dimethylamine. Furthermore, trace dimethylamine impurities in degrading DMF act as both a base (triggering the sulfene pathway) and a competing nucleophile. Solution: Switch to anhydrous DCM or THF[2].

Q2: I am observing a significant amount of methyl ester byproduct when using methanol as a co-solvent to dissolve my polar amine. How can I prevent this? A2: this compound is highly susceptible to solvolysis in protic solvents. The extended Grunwald-Winstein equation demonstrates that primary alkyl sulfonyl chlorides undergo rapid concerted S


2 solvolysis in alcohols[1]. Solution:  Never use alcohols as co-solvents. If your amine is highly polar, use a biphasic Schotten-Baumann system (DCM/aqueous Na

CO

) at 0°C, where the sulfonyl chloride remains protected in the organic phase until the interfacial reaction occurs.

Q3: How does the neopentyl-like structure of this specific compound affect its stability compared to standard methanesulfonyl chloride (MsCl)? A3: The bulky 1-methylcyclohexyl group adjacent to the


-carbon creates significant steric hindrance. This slows down direct nucleophilic attack at the sulfur atom compared to unhindered MsCl. However, because direct attack is sterically hindered, the elimination pathway (forming the sulfene) becomes kinetically competitive if any base is present[1]. Therefore, this compound is exceptionally sensitive to tertiary amines.

Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity, your workflow must be self-validating—meaning any failure in the reagent's integrity is caught before the main reaction is ruined.

Protocol 1: Preparation and Validation of Anhydrous Stock Solutions

Objective: Create a stable solution of this compound for dropwise addition, minimizing atmospheric hydrolysis.

  • Glassware Preparation: Bake all glassware (flask, addition funnel, syringes) at >120°C for a minimum of 4 hours. Cool strictly under a continuous stream of dry Argon or Nitrogen[2].

  • Solvent Purification: Dispense DCM directly from a solvent purification system (SPS) over activated 3Å molecular sieves. Water content must be < 10 ppm.

  • Reagent Dissolution: In a glovebox or under positive Argon pressure, dissolve the sulfonyl chloride in the anhydrous DCM to achieve a 0.5 M to 1.0 M concentration.

  • Validation Step (The "Self-Check"): Withdraw a 50 µL aliquot and add it to 0.5 mL of anhydrous CDCl

    
    . Perform a quick 
    
    
    
    H-NMR. The
    
    
    -protons (-CH
    
    
    -SO
    
    
    Cl) should appear as a sharp singlet (or strongly coupled AB system) around 3.5 - 4.0 ppm. If you see a new peak shifted upfield (characteristic of the sulfonic acid
    
    
    -protons), your stock is compromised by moisture.
Protocol 2: Optimized Sulfonylation Reaction (Avoiding Sulfene Degradation)

Objective: React the sulfonyl chloride with an amine while suppressing the base-catalyzed sulfene degradation pathway.

  • Amine Preparation: Dissolve the target amine (1.0 equiv) in anhydrous DCM.

  • Base Selection: Instead of Triethylamine (which strongly promotes sulfene formation), use a sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or an inorganic base suspension (e.g., anhydrous K

    
    CO
    
    
    
    ) (1.2 equiv).
  • Temperature Control: Cool the amine/base solution to exactly 0°C using an ice-water bath. Thermal control is critical to suppress radical and thermal decomposition pathways[2].

  • Addition: Add the sulfonyl chloride stock solution (from Protocol 1) dropwise over 30 minutes. The slow addition ensures the sulfonyl chloride is instantly consumed by the amine, preventing accumulation and subsequent side-reactions[4].

  • Quench: Quench the reaction strictly with cold saturated aqueous NaHCOngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    . Prolonged exposure to water at room temperature during workup will hydrolyze any unreacted starting material, complicating purification.
    

Workflow N1 1. Bake Glassware (>120°C, 4h) N2 2. Anhydrous DCM (<10 ppm H2O) N1->N2 N3 3. NMR Validation (Check Alpha-Protons) N2->N3 N4 4. Dropwise Addition (0°C, Mild Base) N3->N4 N5 5. Cold Aqueous Quench N4->N5

Self-validating workflow for handling sterically hindered alkyl sulfonyl chlorides.

References

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs Source: MDPI URL:1

  • Preventing decomposition of sulfonyl chloride during reaction Source: Benchchem URL:2

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy Source: RSC Publishing URL:3

  • Organic Syntheses Procedure (Handling and Addition) Source: Organic Syntheses URL:4

Sources

minimizing side reactions with (1-Methylcyclohexyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Support Resource for organic chemists working with hindered alkanesulfonyl chlorides.

Ticket ID: ALK-SO2-NEO-001 Status: Active Subject: Optimization of sulfonylation yields and suppression of side reactions.

Core Technical Briefing: The "Neopentyl" Paradox

Before troubleshooting, you must understand why this molecule behaves differently than standard reagents like Tosyl Chloride (TsCl) or Methanesulfonyl Chloride (MsCl).

(1-Methylcyclohexyl)methanesulfonyl chloride possesses a unique structural conflict:

  • Neopentyl Sterics: The sulfonyl group is attached to a methylene (

    
    ) adjacent to a quaternary carbon (the 1-methylcyclohexyl ring). This creates massive steric hindrance, effectively blocking direct nucleophilic attack (
    
    
    
    ) at the sulfur atom.[1]
  • Alpha-Proton Acidity: Despite the steric bulk, the

    
    -protons on the methylene group remain accessible to base.
    

The Consequence: Standard "mix and stir" protocols often fail. Weak bases (Pyridine) may result in no reaction because the


 pathway is blocked. Strong bases (TEA, DIPEA) trigger an elimination-addition mechanism (Sulfene pathway) . If not controlled, this highly reactive intermediate leads to hydrolysis (reaction with trace water) or oligomerization rather than the desired product.

Interactive Troubleshooting Guide (Q&A)

Q1: "I am getting <10% yield. The starting material is consumed, but I mostly isolate sulfonic acid."

Diagnosis: Uncontrolled Hydrolysis via Sulfene. Technical Explanation: You likely used a tertiary amine base (TEA/DIPEA). The base deprotonated the


-carbon to form the sulfene intermediate (

). Because your desired nucleophile (amine/alcohol) is sterically hindered by the neopentyl group, the sulfene reacted with trace water in your solvent instead. Sulfenes react with water orders of magnitude faster than with hindered alcohols.

Corrective Action:

  • Protocol Shift: Switch to the "Inverse Addition" method (see Section 3).

  • Solvent Integrity: Solvents must be anhydrous (

    
    ). Standard "bottle dry" solvents are insufficient for sulfene chemistry.
    
  • Base Switch: If your nucleophile is an amine, switch to Schotten-Baumann conditions (Biphasic

    
     / aq. 
    
    
    
    ). The interfacial reaction favors the amine over water.
Q2: "I switched to Pyridine to avoid side reactions, but now nothing happens."

Diagnosis: Steric Lockout (


 Failure).
Technical Explanation:  Pyridine is a weak base (

) and a nucleophilic catalyst. It attempts to drive the reaction via direct substitution or by forming an

-sulfonylpyridinium intermediate. However, the bulky (1-methylcyclohexyl) group blocks the approach of the pyridine to the sulfur center. Without the basicity to trigger the sulfene mechanism, the reaction stalls.

Corrective Action:

  • Catalytic Activation: Add 4-Dimethylaminopyridine (DMAP) (0.1–0.2 eq). DMAP is a "super-nucleophile" that can sometimes breach the steric wall to form the active acylating agent.

  • Thermal Force: If DMAP fails, you must revert to the Sulfene pathway (Stronger base) but control it rigorously (See Q1).

Q3: "I see multiple non-polar spots on TLC. Is the chloride decomposing?"

Diagnosis: Sulfene Dimerization/Oligomerization. Technical Explanation: In the absence of a good nucleophile, sulfenes can react with themselves or the starting sulfonyl chloride. This is common when the sulfonyl chloride is added too quickly to the base, creating a high local concentration of sulfene relative to the nucleophile.

Corrective Action:

  • Dilution: High dilution (0.1 M or lower) favors the intermolecular reaction with your nucleophile over bimolecular dimerization.

  • Slow Addition: Add the sulfonyl chloride as a dilute solution over 30–60 minutes.

Optimized Experimental Protocols

Method A: The "Sulfene Trap" (Recommended for Alcohols/Weak Nucleophiles)

Use this when direct substitution is too slow due to steric bulk.

ParameterSpecificationReason
Solvent

(DCM) or THF
Anhydrous. Critical to prevent hydrolysis.[2][3]
Base

(TEA) or DIPEA
Strong enough to generate sulfene (

).
Stoichiometry 1.0 eq Nucleophile : 1.2 eq Base : 1.1 eq R-SO2ClSlight excess of chloride accounts for minor hydrolysis.
Temperature

to

Low temp stabilizes the sulfene, preventing oligomerization.

Step-by-Step:

  • Dissolve the Nucleophile and Base in anhydrous DCM under Argon. Cool to

    
     (or 
    
    
    
    if solubility is poor).
  • Dissolve This compound in DCM (10 volumes).

  • Dropwise Addition: Add the chloride solution to the nucleophile/base mixture slowly (over 30 min). Crucial: The sulfene is generated in the presence of the trap (nucleophile).

  • Allow to warm to Room Temperature (RT) only after addition is complete.

Method B: Phase-Transfer Catalysis (Recommended for Amines)

Use this to avoid strict anhydrous conditions.

  • Dissolve Amine in DCM.

  • Add equal volume of saturated aq.

    
      or 
    
    
    
    .
  • Add This compound rapidly at RT with vigorous stirring.

  • Mechanism: The inorganic base neutralizes HCl but does not generate high concentrations of sulfene in the organic phase, favoring interfacial substitution.

Mechanistic Visualization

The following diagram illustrates the competing pathways. Your goal is to navigate the Green path while blocking the Red paths.

ReactionPathways Start (1-Methylcyclohexyl) methanesulfonyl chloride Base_Weak Weak Base (Pyridine) Start->Base_Weak Pathway A Base_Strong Strong Base (TEA/DIPEA) Start->Base_Strong Pathway B SN2_Path Direct Substitution (SN2) Blocked by Neopentyl Sterics Base_Weak->SN2_Path Slow/No Reaction Sulfene Sulfene Intermediate (R-CH=SO2) Base_Strong->Sulfene Fast Elimination (-HCl) Product Desired Sulfonamide/Ester Sulfene->Product Trapped by Nu (Keep Dry/Cold) Hydrolysis Sulfonic Acid (Dead End) Sulfene->Hydrolysis Reacts with Water Dimer Dimer/Oligomer (Impurity) Sulfene->Dimer Self-Reaction (Conc. too high) Water Trace Water Water->Hydrolysis Nu Nucleophile (Amine/Alcohol) Nu->Product

Caption: Decision matrix for hindered sulfonyl chlorides. Note that the direct substitution path (left) is often inaccessible due to steric bulk, forcing reliance on the reactive Sulfene intermediate (center).

References & Authority

  • King, J. F., & Durst, T. (1965).[4] Sulfenes in the Reaction of Alkanesulfonyl Chlorides with Amines.[5] Journal of the American Chemical Society.[4][5][6] (Establishes the sulfene mechanism for alkanesulfonyl chlorides with

    
    -protons). 
    
  • BenchChem Technical Support. (2025). Minimizing Hydrolysis of Sulfonyl Chlorides.[2][3][7] (General handling protocols for moisture-sensitive sulfonyl reagents).

  • Ashenhurst, J. (2011). The Neopentyl Group: An Annoying Exception in

    
     Reactions. Master Organic Chemistry. (Explains the kinetic inertness of neopentyl systems). 
    
  • Truce, W. E., et al. (1965). Sulfene, an Intermediate in the Alcoholysis of Methanesulfonyl Chloride.[5][6] Journal of the American Chemical Society.[4][5][6]

Sources

Technical Support Center: Purification of (1-Methylcyclohexyl)methanesulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-MCMC-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: Troubleshooting & Purification Protocols for Sterically Hindered Aliphatic Sulfonyl Chlorides

Executive Summary

(1-Methylcyclohexyl)methanesulfonyl chloride is a neopentyl-like aliphatic sulfonyl chloride. Unlike aromatic sulfonyl chlorides (e.g., Tosyl chloride), aliphatic derivatives possess unique stability profiles. The presence of the quaternary carbon at the 1-position of the cyclohexane ring provides steric protection, yet the sulfonyl chloride moiety remains highly electrophilic and moisture-sensitive.

Primary Stability Risks:

  • Hydrolysis: Rapid conversion to the corresponding sulfonic acid upon contact with ambient moisture or wet solvents.

  • Thermal Desulfonylation: Extrusion of

    
     at elevated temperatures (
    
    
    
    C), leading to the formation of alkyl chlorides.

This guide provides a decision-matrix for purification based on the physical state and impurity profile of your crude material.

Part 1: Diagnostic & Troubleshooting (Q&A)

Category A: Stability & Decomposition

Q1: My crude product is turning from colorless/pale yellow to dark brown or black. What is happening? A: This indicates thermal decomposition or autocatalytic hydrolysis .

  • Mechanism: Sulfonyl chlorides can release HCl and

    
    . The generated HCl catalyzes further degradation.
    
  • Immediate Action: If the material is a liquid, degas it with dry nitrogen to remove dissolved HCl/SO2. If it is a solid, wash with cold pentane to remove surface acidic impurities. Store the compound at 0–4°C under Argon.

Q2: I see a "smear" or baseline material on TLC despite using fresh solvents. Is my column destroying the compound? A: Yes. Silica gel is slightly acidic and contains adsorbed water (typically 4-5%).

  • The Issue: The sulfonyl chloride hydrolyzes on the silica surface to form the sulfonic acid, which streaks on the baseline.

  • Solution: Use Protocol D (Flash Filtration) with neutralized, oven-dried silica, or switch to recrystallization. Avoid standard flash chromatography unless absolutely necessary.

Category B: Purification Method Selection

Q3: The compound is an oil that refuses to crystallize. Can I distill it? A: Yes, but with extreme caution.

  • Risk: The boiling point of sulfonyl chlorides is high. Heating aliphatic sulfonyl chlorides above 110°C often triggers explosive desulfonylation.

  • Requirement: You must use High Vacuum (<0.5 mmHg) to keep the bath temperature below 60–70°C. If you cannot achieve this vacuum, do not distill. Refer to Protocol C .

Q4: I have significant amounts of the sulfonic acid impurity (broad peak ~10-12 ppm in


 NMR). How do I remove it without chromatography? 
A:  Use a Cold Aqueous Wash (Protocol A) .
  • Logic: The sulfonyl chloride is lipophilic (soluble in Hexane/DCM), while the sulfonic acid is highly water-soluble.

  • Critical Step: The wash must be ice-cold and rapid (<2 mins contact time) to prevent further hydrolysis.

Part 2: Decision Matrix & Workflow

The following diagram illustrates the logical flow for selecting the correct purification method based on your crude material's state.

PurificationWorkflow Start Crude (1-Methylcyclohexyl) methanesulfonyl chloride StateCheck Physical State at RT? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Crystalline Liquid Viscous Oil / Liquid StateCheck->Liquid Oil ImpurityCheck Major Impurity? Solid->ImpurityCheck Liquid->ImpurityCheck Acid Sulfonic Acid (Hydrolysis Product) ImpurityCheck->Acid H-NMR: Acidic Protons Salts Inorganic Salts ImpurityCheck->Salts Insoluble Solids Organic Thiol / Disulfide / Byproducts ImpurityCheck->Organic TLC: Non-polar spots Action_Wash Protocol A: Rapid Cold Wash (DCM/Hexane vs. Water) Acid->Action_Wash Salts->Action_Wash Action_Recryst Protocol B: Recrystallization (Hexane/Pentane) Organic->Action_Recryst If Solid Action_Distill Protocol C: High Vac Distillation (Strict Temp Control) Organic->Action_Distill If Liquid & Thermally Stable Action_Flash Protocol D: Fast Filtration (Dry/Neutral Silica) Organic->Action_Flash If Liquid & Labile Action_Wash->Action_Recryst Post-Drying (Solids) Action_Wash->Action_Distill Post-Drying (Liquids)

Figure 1: Purification Decision Tree. Blue nodes indicate decision points; Green nodes represent preferred non-destructive methods; Red nodes indicate high-risk methods requiring strict parameter control.

Part 3: Detailed Technical Protocols

Protocol A: Rapid Cold Aqueous Wash (Removal of Acidic Impurities)

Best for: Removing sulfonic acid and inorganic salts from crude reaction mixtures.

Reagents:

  • Solvent: Dichloromethane (DCM) or Diethyl Ether (

    
    ).
    
  • Wash Solution: Ice-cold saturated

    
     (optional) and Ice-cold Brine.
    
  • Drying Agent: Anhydrous

    
     (Magnesium Sulfate).[1]
    

Procedure:

  • Dissolve the crude material in minimal DCM or

    
    .
    
  • Cool the organic solution to 0°C in an ice bath.

  • Rapidly wash with ice-cold water (or 5%

    
     if neutralizing).
    
    • Critical: Shake vigorously for only 30-45 seconds. Prolonged contact promotes hydrolysis.

  • Immediately separate layers.

  • Wash the organic layer once with ice-cold brine.

  • Dry over anhydrous

    
     for 10 minutes (do not stir too long).
    
  • Filter and concentrate on a rotary evaporator at < 30°C .

Protocol B: Recrystallization (For Solids)

Best for: High-purity isolation of solid derivatives.

Solvent System:

  • Primary: n-Hexane, n-Heptane, or Pentane (Anhydrous).

  • Co-solvent (if needed): Toluene or minimal DCM.

  • Avoid: Alcohols (MeOH, EtOH) or wet Ethyl Acetate.

Procedure:

  • Place crude solid in a flask under Nitrogen.

  • Add boiling n-Hexane (approx. 5-10 mL per gram).

  • If insoluble oil remains, add minimal Toluene dropwise until dissolution is complete.

  • Hot Filtration: If particulates exist, filter rapidly through a glass frit or cotton plug.

  • Allow the solution to cool slowly to room temperature, then place in a -20°C freezer overnight.

  • Collect crystals via vacuum filtration under a nitrogen blanket (to prevent moisture condensation).

  • Wash with cold (-78°C) Pentane.

Protocol C: High-Vacuum Distillation (For Liquids)

Best for: Large scale purification of oily derivatives. Warning: Explosion Hazard. Do not overheat.

Equipment:

  • Short-path distillation head (minimize surface area).

  • High vacuum pump (capable of < 1 mmHg).

  • Oil bath with digital temperature control.

Procedure:

  • Ensure the system is leak-free.

  • Apply vacuum before heating. Pressure should be stable < 1 mmHg.

  • Slowly raise the oil bath temperature.

  • Target: The bath temperature should ideally not exceed 80-90°C.

  • Discard the "forerun" (lower boiling impurities).

  • Collect the main fraction.[2]

  • Stop immediately if the pot residue turns black or evolves white fumes (

    
    /HCl).
    
Protocol D: "Dry" Flash Filtration

Best for: Removing non-polar organic impurities when crystallization fails.

The "Neutral & Dry" Modification: Standard silica is too acidic and wet.

  • Prepare Silica: Mix Silica Gel 60 with 1% Triethylamine in Hexane to neutralize acidity. Alternatively, dry silica in an oven at 120°C for 4 hours before use.

  • Eluent: Hexane/Ethyl Acetate (gradient, typically 95:5 to 80:20).

  • Speed: Run the column fast. Do not let the compound sit on the silica for >15 minutes.

  • Collection: Collect fractions into flasks already containing a small amount of solvent to dilute the eluted compound immediately.

Part 4: Quantitative Data & Specifications

Table 1: Solvent Compatibility Guide

SolventSuitabilityRisk FactorNotes
Water Incompatible HighCauses rapid hydrolysis to sulfonic acid.
Methanol/Ethanol Incompatible HighReacts to form sulfonate esters (solvolysis).
Hexane/Heptane Excellent LowIdeal for recrystallization. Poor solubility for sulfonic acids.
DCM/Chloroform Good LowGood for extraction. Ensure it is acid-free (pass through basic alumina).
Ethyl Acetate Moderate MediumCommercial EtOAc contains water/alcohol. Must be dried over sieves.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • BenchChem Technical Support. Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Link

  • Organic Syntheses. Benzenesulfonyl Chloride. Org. Synth. 1921, 1, 21; Coll. Vol. 1, p.84. Link

  • Organic Syntheses. Methanesulfonyl Chloride. Org. Synth. 1954, 34, 96; Coll. Vol. 4, p.571. Link

  • Chem-Impex. Cyclohexyl-methanesulfonyl chloride Product Page. Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before handling sulfonyl chlorides.

Sources

storage conditions to prevent degradation of (1-Methylcyclohexyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Storage Conditions & Stability Protocols

Ticket ID: TSC-CH3SO2CL-001 Status: Open / Guide Generated Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

(1-Methylcyclohexyl)methanesulfonyl chloride is a specialized aliphatic sulfonyl chloride used as a building block in drug discovery. Like all sulfonyl chlorides, it possesses a high susceptibility to hydrolysis and thermal desulfonylation .

The primary failure mode for this reagent is moisture ingress, which triggers a self-accelerating decomposition cycle releasing hydrochloric acid (HCl) and methanesulfonic acid derivatives. This guide provides an authoritative protocol to arrest these degradation pathways.

Module 1: Critical Storage Parameters

The following parameters are non-negotiable for maintaining reagent integrity over 3+ months.

ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°C (Standard)-20°C (Long-term >6 mo)Lowers the kinetic rate of hydrolysis and prevents thermal extrusion of SO₂ (desulfonylation) [1].
Atmosphere Inert Gas (Argon or Nitrogen)Exclusion of atmospheric moisture is critical. Argon is preferred due to its higher density, forming a "blanket" over the solid/liquid [2].
Container Glass with PTFE (Teflon) Liner Avoid metal containers. The HCl byproduct corrodes metal, leaching iron/ions that can catalyze further degradation [3].
Desiccant Secondary Containment Store the primary vial inside a secondary jar containing activated desiccant (e.g., Drierite or molecular sieves).

Module 2: Degradation Mechanics (The "Why")

To troubleshoot effectively, you must understand the enemy. The degradation is not merely "spoiling"; it is a chemical transformation that actively destroys your container's septum.

The Hydrolysis Cascade

When exposed to moisture, the sulfonyl chloride undergoes nucleophilic attack by water.

  • Initiation: Water attacks the sulfur atom.

  • Release: HCl gas is ejected.

  • Autocatalysis: The generated HCl increases the acidity of the local environment, potentially corroding the storage septum and allowing more moisture to enter.

Visualizing the Pathway

DegradationPathway Reagent (1-Methylcyclohexyl) methanesulfonyl chloride Intermediate Tetrahedral Intermediate Reagent->Intermediate + H₂O Moisture Moisture (H₂O) Moisture->Intermediate Products Sulfonic Acid + HCl (Gas/Liquid) Intermediate->Products - Cl⁻ Corrosion Septum Degradation (More Moisture Ingress) Products->Corrosion HCl Attack Corrosion->Moisture Seal Breach

Figure 1: The autocatalytic cycle of sulfonyl chloride hydrolysis. Note the feedback loop where HCl damages the seal, accelerating failure.

Module 3: Troubleshooting & FAQs

Q1: I found white crystals forming around the cap of the bottle. Is the reagent ruined?

Diagnosis: This is likely hydrolyzed sulfonic acid and amine salts (if stored near amines) or simply the acid byproduct crystallizing. Action:

  • Do not shake the bottle. The crust is an impurity.

  • Purity Check: Take a small aliquot of the internal material (below the crust) for H-NMR.

  • Rescue: If the bulk material is still liquid/clean solid, transfer it to a fresh, dry, Argon-purged vial immediately. Discard the crust.

Q2: There was a "pop" sound and pressure release when I opened the vial. Why?

Diagnosis: HCl gas buildup. This indicates that significant hydrolysis has already occurred inside the sealed vessel [4]. Risk Assessment:

  • High Risk: The reagent is likely acidic.[1]

  • Mitigation: If using this in a reaction with acid-sensitive nucleophiles (e.g., amines), you must add an extra equivalent of base (Triethylamine/DIPEA) to neutralize the dissolved HCl.

Q3: Can I purify degraded material?

Answer: Yes, but it depends on the state of the material.

  • If Liquid: Vacuum Distillation is the gold standard. Do not distill at atmospheric pressure; the high heat required (

    
    ) can cause desulfonylation (
    
    
    
    ) [5].
  • If Solid: Recrystallization from a dry, non-polar solvent (e.g., Hexane/Toluene) can separate the polar sulfonic acid impurities from the sulfonyl chloride [6].

Q4: How do I handle the reagent to prevent this?

Protocol: Treat it like an air-sensitive organometallic.

  • Warm the vial to room temperature before opening (prevents condensation).

  • Flush the headspace with Nitrogen/Argon after every use.

  • Wrap the cap with Parafilm to slow gas exchange.

Module 4: Quality Control (QC) Workflow

Before committing this reagent to a high-value synthesis, validate its integrity.

Recommended QC Method: H-NMR
  • Solvent:

    
     (Anhydrous)
    
  • Marker: Look for the methylene protons (

    
    ).
    
  • Shift Logic:

    • Intact Sulfonyl Chloride: The

      
       adjacent to the sulfur will appear typically between 3.5 - 4.5 ppm .
      
    • Hydrolyzed Acid (

      
      ):  This peak often shifts upfield (lower ppm) or broadens significantly due to hydrogen bonding.
      
    • Check Integration: Compare the integration of the methylene group against the methyl group on the cyclohexane ring.

Decision Tree for Reagent Handling

HandlingWorkflow Start Receive Reagent Inspect Visual Inspection: Crusts? Pressure? Start->Inspect Test QC: H-NMR / Titration Inspect->Test Looks OK Purify Purification: Distill (Vac) or Recryst. Inspect->Purify Signs of Degradation Pass Pass (>95%) Test->Pass Pure Fail Fail (<90%) Test->Fail Impure Storage Storage: Argon, 4°C, Parafilm Pass->Storage Fail->Purify Discard Discard safely Fail->Discard Unrecoverable Purify->Test Re-check

Figure 2: Standard Operating Procedure (SOP) for receipt and maintenance of sulfonyl chlorides.

References

  • Sigma-Aldrich (Merck). (2025). Safety Data Sheet: Methanesulfonyl Chloride. Retrieved from

  • Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from

  • BASF. (2025).[2] Acid Chlorides and Chloroformates - Safety and Handling Guide. Retrieved from

  • Horiazon Chemical. (2025).[2][3][4] Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from

  • BenchChem. (2025).[5] Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Retrieved from

  • Organic Syntheses. (1954). Purification of p-toluenesulfonyl chloride (General procedure for sulfonyl chlorides). Coll. Vol. 4, p.943. Retrieved from

Sources

troubleshooting low reactivity of (1-Methylcyclohexyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: NEOP-SO2CL-001
Status: Open
Topic: Troubleshooting Low Reactivity & Process Optimization

Executive Summary: The "Neopentyl" Problem

User Issue: You are likely experiencing extremely sluggish reaction rates, incomplete conversion, or total recovery of starting material when attempting to couple (1-Methylcyclohexyl)methanesulfonyl chloride with nucleophiles (amines, alcohols).

Root Cause Analysis: This specific molecule contains a neopentyl-like structural motif . The sulfonyl group is attached to a methylene spacer (


), which is directly bonded to a quaternary carbon (the 1-methylcyclohexyl ring).
  • Steric Shielding: The bulky cyclohexyl ring creates a "steric umbrella" that physically blocks the trajectory of incoming nucleophiles, severely retarding the direct

    
     substitution pathway.
    
  • Mechanistic Mismatch: Standard protocols (e.g., Pyridine/DCM at

    
    ) rely on direct nucleophilic attack. For this substrate, that pathway is kinetically inaccessible.
    

The Solution: You must shift the reaction mechanism from Direct Substitution (


)  to an Elimination-Addition (Sulfene)  pathway.

Diagnostic Framework

Use this decision matrix to identify your specific failure mode.

DiagnosticTree Start Start Diagnosis CheckTLC Check TLC/LCMS (After 4h) Start->CheckTLC Result What do you see? CheckTLC->Result SM_Remains Starting Material Intact Result->SM_Remains No New Spots Hydrolysis Sulfonic Acid (R-SO3H) Formed Result->Hydrolysis Polar Spot on Baseline Action_Steric ISSUE: Steric Block ACTION: Switch to Sulfene Protocol (See Protocol B) SM_Remains->Action_Steric Action_Wet ISSUE: Moisture Ingress ACTION: Dry Solvents + Schlenk Technique Hydrolysis->Action_Wet

Figure 1: Diagnostic decision tree for identifying reaction failure modes.

Mechanistic Insight: The Sulfene Pathway

To overcome the steric barrier, we must utilize the


-protons on the methylene group. By using a base capable of deprotonation, we generate a highly reactive sulfene intermediate  (

).[1] This intermediate is planar and less hindered, allowing the nucleophile to attack.

Mechanism Substrate (1-Me-Cy)CH2-SO2Cl (Sterically Hindered) Blocked BLOCKED by Quaternary Carbon Substrate->Blocked Nucleophile Sulfene Sulfene Intermediate [(1-Me-Cy)CH=SO2] Substrate->Sulfene -HCl (via Base) Base Base (Et3N) Direct Direct Sn2 Attack Product Sulfonamide/Sulfonate Sulfene->Product + Nucleophile

Figure 2: Mechanistic pathway comparison. The green path (Sulfene) bypasses the steric hindrance of the red path (Direct


).

Optimized Experimental Protocols

Protocol A: The "Standard" (Likely to Fail)

Use only for unhindered primary amines.

  • Solvent: DCM (Anhydrous)[2]

  • Base: Pyridine (3.0 equiv)

  • Temp:

    
     to RT
    
  • Note: Pyridine is often too weak to drive sulfene formation efficiently in this specific hindered system.

Protocol B: The "Sulfene Force" (Recommended)

Use for secondary amines, anilines, or when Protocol A fails.

ReagentEquivalentsRole
This compound 1.0Electrophile
Nucleophile (Amine/Alcohol) 1.1 - 1.2Nucleophile
Triethylamine (Et

N)
2.5 - 3.0Base (Proton Sponge)
DMAP 0.1 - 0.2Nucleophilic Catalyst
DCM or THF [0.2 M]Solvent

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under

    
     or Ar.
    
  • Dissolution: Dissolve the Nucleophile, Et

    
    N, and DMAP in anhydrous DCM.
    
  • Addition: Cool to

    
    . Add the Sulfonyl Chloride dropwise  (pure or as a concentrated solution in DCM).
    
    • Why? Dropwise addition keeps the concentration of the sulfene intermediate low, preventing side reactions (like dimerization).

  • Reaction: Allow to warm to Room Temperature. If no reaction after 2 hours, heat to reflux (

    
    ).
    
  • Workup: Quench with saturated

    
    . Extract with DCM. Wash organic layer with dilute HCl (to remove DMAP/Et
    
    
    
    N) and Brine.
Protocol C: The "Nuclear Option" (For Unreactive Nucleophiles)

If the nucleophile is also hindered (e.g., t-butyl amine).

  • Base: Use DBU (1.5 equiv) or NaH (in THF).

  • Mechanism: DBU is a strong base that will rapidly generate the sulfene.

  • Warning: This generates the sulfene very fast. Ensure the nucleophile is present in excess before adding the base to prevent sulfene polymerization.

Comparative Data: Base Efficacy

The choice of base dictates the reaction pathway.

BasepKa (conj. acid)Mechanism PromotedSuitability for this Substrate
Pyridine 5.2Direct

Low (Too weak to deprotonate

-H efficiently)
Triethylamine 10.7Sulfene (Slow)Medium (Standard starting point)
DIPEA (Hünig's) 10.7Sulfene (Slow)Medium (Good if nucleophile is acid-sensitive)
DBU 12.0Sulfene (Fast)High (Use if Et

N fails)
DMAP 9.7Nucleophilic CatalysisEssential Additive (activates the sulfene)

Frequently Asked Questions (FAQ)

Q: Why does my reaction turn black? A: This indicates decomposition of the sulfene intermediate. Sulfenes are unstable and can oligomerize if the nucleophile doesn't trap them quickly enough.

  • Fix: Increase the equivalents of the nucleophile. Ensure the nucleophile is fully dissolved before adding the sulfonyl chloride.

Q: Can I use water/THF mixtures? A: Absolutely not. Water is a potent nucleophile and will intercept the sulfene to form the sulfonic acid (hydrolysis), which is likely the "polar baseline spot" you see on TLC. Use strictly anhydrous solvents.

Q: I see a new spot, but it's not my product. What is it? A: It could be the "Sulfene Dimer" or a "Stilbene" derivative formed from the coupling of two sulfene units. This happens when the elimination (base) is fast, but the trapping (nucleophile) is slow.

  • Fix: Switch to Protocol B (Slow addition of chloride to excess nucleophile).

Q: Can I use sulfonyl fluoride instead? A: Sulfonyl fluorides are generally more stable to hydrolysis but less reactive toward amines without specific activation (e.g., SuFEx chemistry). If you are struggling with hydrolysis, the fluoride might be a better storage form, but it will likely require even harsher conditions (high temp, bifluoride catalysts) to react due to the neopentyl sterics.

References

  • King, J. F. (1975).[3] "Return of the Sulfenes." Accounts of Chemical Research, 8(1), 10–17.

    • Foundational text on the elimination-addition mechanism of sulfonyl chlorides with -hydrogens.
  • Truce, W. E., & Campbell, R. W. (1966). "Sulfenes as Intermediates in the Reaction of Alkanesulfonyl Chlorides with Amines." Journal of the American Chemical Society, 88(15), 3599–3604.

    • Establishes the necessity of strong bases for hindered sulfonyl chlorides.
  • Whitmore, F. C., & Rothrock, H. S. (1932). "The Neopentyl Group: The Reactivity of Neopentyl Chloride." Journal of the American Chemical Society, 54(9), 3431–3441.

    • The classic physical organic chemistry paper defining the "Neopentyl Effect" and steric retard
  • BenchChem Technical Library. (2025). "Impact of Steric Hindrance on Sulfonyl Chloride Reactivity."

    • General troubleshooting regarding ortho-substituted and hindered sulfonyl chlorides.

Sources

Validation & Comparative

A Researcher's Guide to ¹H NMR Characterization of (1-Methylcyclohexyl)methanesulfonyl Chloride: Comparative Analysis and Best Practices

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and synthetic chemists, the precise structural verification of reactive intermediates is a non-negotiable step in the optimization of synthetic pathways. Sulfonyl chlorides are widely utilized as electrophilic building blocks for sulfonamides and sulfonate esters. However, their inherent reactivity—specifically their susceptibility to moisture-induced hydrolysis—presents unique analytical challenges.

This guide provides an in-depth comparative analysis of the ¹H NMR characterization of (1-Methylcyclohexyl)methanesulfonyl chloride , contrasting its spectral signature with structural alternatives to provide a robust framework for structural elucidation and purity assessment.

Structural Dynamics & Causality in NMR Spectroscopy

The diagnostic power of ¹H NMR for this compound lies in the precise local chemical environment of its alpha-protons (the methylene group situated between the cyclohexane ring and the sulfonyl chloride moiety).

The Deshielding Effect: The highly electronegative oxygen and chlorine atoms of the


 group draw electron density away from the sulfur atom, which in turn inductively withdraws electron density from the adjacent alpha-carbon. This strong deshielding effect reduces the electron cloud around the methylene protons, exposing them more directly to the external magnetic field of the NMR spectrometer. Consequently, their resonance frequency is shifted significantly downfield (higher ppm) compared to standard alkanes.

Scalar Coupling Causality: In this compound, the


 position of the cyclohexane ring is a quaternary carbon, fully substituted by the methylene group, a methyl group, and the ring structure. Because this 

carbon lacks any hydrogen atoms, there are no adjacent protons to interact with the magnetic spin of the methylene protons. According to the

rule of scalar coupling (J-coupling), where

, the signal for these alpha-protons will manifest as a sharp, uncoupled singlet . This is the critical diagnostic feature that differentiates it from non-methylated analogs.

Comparative ¹H NMR Analysis

To objectively evaluate the structural signature of this compound, we must compare it against standard alternatives: Methanesulfonyl chloride (MsCl) and Cyclohexylmethanesulfonyl chloride .

  • Methanesulfonyl chloride: As the simplest sulfonyl chloride, the methyl group is directly attached to the

    
     group. Its ¹H NMR spectrum in 
    
    
    
    yields a baseline reference singlet at
    
    
    3.43 ppm[1].
  • Cyclohexylmethanesulfonyl chloride: In this alternative, the methylene group is attached to a tertiary

    
     carbon bearing a single proton. The scalar coupling between the methylene protons and this adjacent ring proton (
    
    
    
    ) splits the signal into a characteristic doublet (
    
    
    Hz)[2].
  • This compound: The target compound features a fully substituted

    
     carbon. The methylene protons are isolated from scalar coupling, resulting in a distinct singlet  shifted slightly further downfield due to the steric and inductive effects of the bulky ring system.
    
Quantitative Comparison Table
CompoundStructural Feature at Alpha-PositionDiagnostic ¹H Signal (

ppm,

)
Splitting PatternDiagnostic Value
Methanesulfonyl chloride [1]

directly on

3.43Singlet (s, 3H)Baseline reference for

deshielding.
Cyclohexylmethanesulfonyl chloride [2]

attached to a

~3.60Doublet (d, 2H,

Hz)
Confirms the presence of an adjacent ring proton.
This compound

attached to a quaternary

~3.65Singlet (s, 2H)Confirms the fully substituted (methylated)

position.

(Note: The


 methyl group of the target compound will also appear as a distinct singlet around 

1.25 ppm, while the remaining 10 cyclohexane ring protons will present as complex multiplets between

1.30 - 1.80 ppm).

Experimental Protocol: Anhydrous NMR Acquisition

Sulfonyl chlorides are highly susceptible to nucleophilic attack by water, rapidly hydrolyzing to form sulfonic acids and hydrochloric acid[3]. This degradation alters the chemical environment, shifting the alpha-protons upfield and introducing a broad, acidic proton signal that obscures spectral clarity.

To ensure trustworthiness and data integrity, the following protocol acts as a self-validating system for the anhydrous preparation and acquisition of the NMR sample.

Step-by-Step Methodology
  • Glassware Preparation: Dry standard 5 mm NMR tubes and caps in a laboratory oven at >100 °C for a minimum of 2 hours. Allow them to cool completely in a desiccator or under a continuous stream of dry nitrogen to eliminate surface moisture[3].

  • Solvent Selection: Utilize anhydrous deuterated chloroform (

    
    ) stored over activated 4Å molecular sieves. Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to serve as an internal reference standard for precise chemical shift calibration.
    
  • Inert Handling: Accurately weigh 5-10 mg of the sulfonyl chloride sample. To mitigate atmospheric moisture exposure, perform the transfer into the dried NMR tube within a glovebox or under a positive pressure nitrogen tent[3].

  • Dissolution: Add approximately 0.6 mL of the anhydrous

    
     to the NMR tube. Cap the tube securely and agitate gently until the sample is completely dissolved and homogenized[4].
    
  • Acquisition Parameters: Insert the sample into a 300 MHz or 400 MHz NMR spectrometer. Utilize a standard single-pulse experiment (e.g., 'zg30' pulse program). Set the acquisition time to 2-4 seconds and collect a minimum of 16 scans to ensure an optimal signal-to-noise ratio[4].

  • Self-Validation Check: Upon processing the spectrum, verify the structural integrity of the sample by checking for the absence of a broad downfield peak (

    
     > 8.0 ppm), which would indicate the presence of an acidic proton from sulfonic acid degradation. The preservation of the sharp singlet at ~3.65 ppm confirms that no hydrolysis occurred during sample preparation.
    

Visualizing the Analytical Workflow

The following diagram outlines the logical progression of the anhydrous NMR workflow, emphasizing the critical control points required to prevent sample degradation.

G Start Anhydrous NMR Workflow N1 Glassware Preparation (Oven >100°C for 2h) Start->N1 N2 Inert Atmosphere Handling (Glovebox or N2 Stream) N1->N2 N3 Solvent Selection (Anhydrous CDCl3 + TMS) N2->N3 N4 Sample Dissolution (5-10 mg Sulfonyl Chloride) N3->N4 N5 NMR Acquisition (Standard 1D 1H, zg30) N4->N5 N6 Data Processing & Structural Validation N5->N6

Figure 1: Anhydrous workflow for NMR characterization of moisture-sensitive sulfonyl chlorides.

References

  • methanesulfonyl chloride - Organic Syntheses Procedure. orgsyn.org.[Link]

  • WO 2023/192817 A1 - Myst family histone acetyltransferase inhibitors. googleapis.com.[Link]

Sources

mass spectrometry analysis of (1-Methylcyclohexyl)methanesulfonyl chloride products

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Analysis of (1-Methylcyclohexyl)methanesulfonyl Chloride and Its Products: A Comparative Approach

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of reactive intermediates is not merely a procedural step but a cornerstone of process safety, yield optimization, and final product integrity. This compound is one such critical intermediate, valued for its role in introducing the (1-methylcyclohexyl)methanesulfonyl moiety into target molecules.[1][2] Its inherent reactivity, a desirable trait for synthesis, simultaneously presents significant analytical challenges.[3] This guide provides a comprehensive, in-depth analysis of mass spectrometry techniques for the characterization of this compound and its reaction products, objectively compared against alternative analytical methodologies. We will delve into the causality behind experimental choices, offering field-proven insights to guide researchers, scientists, and drug development professionals.

The Analytical Imperative: Why Characterization is Critical

Sulfonyl chlorides are highly reactive electrophiles, susceptible to hydrolysis and thermal degradation.[3][4] For this compound, this reactivity necessitates analytical methods that are not only sensitive and specific but also compatible with its chemical nature. Incomplete reactions, side-product formation, or degradation can have cascading effects on subsequent synthetic steps, impacting the purity and safety profile of the final active pharmaceutical ingredient (API). Therefore, robust analytical characterization is paramount.

Mass Spectrometry: A Primary Tool for Structural Elucidation and Impurity Profiling

Mass spectrometry (MS) stands out as a premier technique for the analysis of sulfonyl chlorides due to its exceptional sensitivity and its ability to provide both molecular weight and detailed structural information through fragmentation analysis.[3] When coupled with a chromatographic inlet like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes an unparalleled tool for separating and identifying components in a complex reaction mixture.

Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Analytes

For a compound like this compound, which is expected to be sufficiently volatile and thermally stable under optimized conditions, GC-MS is the method of choice.

The molecular formula for this compound is C₈H₁₅ClO₂S, with a molecular weight of approximately 210.72 g/mol .[5] Under Electron Ionization (EI), the molecule will ionize and fragment in a predictable manner, providing a structural fingerprint.

The mass spectrum is expected to exhibit several key features:

  • Molecular Ion (M⁺): A peak corresponding to the intact molecule. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), this will appear as a characteristic doublet, with M⁺ at m/z 210 and M+2 at m/z 212, in an approximate 3:1 ratio of intensity.[3][6]

  • Loss of Chlorine: A primary fragmentation pathway involves the homolytic cleavage of the S-Cl bond, resulting in the loss of a chlorine radical (Cl•) to form an [M-Cl]⁺ ion at m/z 175.[6][7]

  • Loss of Sulfur Dioxide: A common fragmentation for sulfonyl compounds is the neutral loss of SO₂ (64 Da), leading to an [M-SO₂]⁺ radical cation or, more likely, fragmentation of the [M-Cl]⁺ ion to an alkyl cation at m/z 111 ([M-Cl-SO₂]⁺).[7][8]

  • Alkyl Fragmentation: The resulting (1-methylcyclohexyl)methyl cation (C₈H₁₅⁺, m/z 111) can undergo further fragmentation characteristic of alkylcyclohexanes, such as the loss of a methyl group or ring-opening pathways.[9]

Diagram: Predicted GC-EI-MS Fragmentation Pathway

G M C₈H₁₅ClO₂S⁺ m/z 210/212 F1 C₈H₁₅O₂S⁺ m/z 175 M->F1 - Cl• F2 C₈H₁₅⁺ m/z 111 F1->F2 - SO₂ F3 C₇H₁₂⁺ m/z 96 F2->F3 - CH₃• F4 Cl• F5 SO₂

Caption: Predicted fragmentation of this compound in EI-MS.

Table 1: Predicted Key Ions in the Mass Spectrum

m/z (for ³⁵Cl)Proposed FragmentFormulaComments
210Molecular Ion [M]⁺C₈H₁₅³⁵ClO₂S⁺Exhibits M+2 peak at m/z 212 (~33% intensity)
175[M - Cl]⁺C₈H₁₅O₂S⁺Loss of chlorine radical
111[M - Cl - SO₂]⁺C₈H₁₅⁺Loss of SO₂ from the m/z 175 fragment
99[SO₂Cl]⁺³⁵ClO₂S⁺Sulfonyl chloride cation; exhibits M+2 at m/z 101
96[C₇H₁₂]⁺C₇H₁₂⁺Loss of methyl radical from the m/z 111 fragment

This protocol provides a robust starting point. Optimization is crucial, particularly for the injector temperature, to prevent thermal degradation.[3]

  • Sample Preparation:

    • Accurately weigh ~10 mg of the reaction mixture or product.

    • Dissolve in 1 mL of a dry, aprotic solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 1-10 µg/mL.[6]

  • GC-MS Instrumentation & Conditions:

    • System: A standard GC system coupled to a quadrupole or ion trap mass spectrometer.

    • Column: A non-polar or medium-polarity column, such as an RTX-5MS (30 m x 0.25 mm x 0.25 µm), is typically suitable.[10]

    • Injector:

      • Mode: Split/Splitless (use Split mode for concentrated samples).

      • Temperature: Start optimization at 250 °C. Lower temperatures may be required to minimize on-column degradation.[3]

    • Oven Temperature Program:

      • Initial Temperature: 50 °C, hold for 1 minute.

      • Ramp: Increase by 25 °C/min to 300 °C.[10]

      • Final Hold: 3 minutes at 300 °C.

    • Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI).[6]

      • Electron Energy: 70 eV.[6]

      • Source Temperature: 200-230 °C.[10]

      • Mass Range: Scan from m/z 40 to 400.[10]

      • Solvent Delay: 2-3 minutes to protect the filament from the solvent front.

The Derivatization Strategy: Enhancing Stability and Detection

For quantitative analysis or if thermal instability is a significant issue, derivatization is a highly effective strategy.[3][4] Converting the reactive sulfonyl chloride to a stable sulfonamide by reacting it with a secondary amine (e.g., diethylamine) circumvents degradation issues and often improves chromatographic peak shape.[4] The resulting sulfonamide can then be analyzed by GC-MS or LC-MS.

Diagram: GC-MS Analytical Workflow Including Derivatization

G cluster_0 Standard Workflow cluster_1 Derivatization Workflow A Sample in DCM/EtOAc B GC-MS Injection A->B C Data Analysis B->C D Sample in Aprotic Solvent E Add Diethylamine D->E F Form Stable Sulfonamide E->F G GC-MS or LC-MS Injection F->G H Data Analysis G->H

Caption: Comparative workflows for direct vs. derivatization-based MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): For Less Volatile Products

LC-MS is indispensable for analyzing reaction products that may be non-volatile, thermally labile, or highly polar, such as sulfonamides or sulfonate esters formed from the starting material.[3]

  • Sample Preparation:

    • Prepare the derivatized sample as described previously.

    • Dilute the final sample in the initial mobile phase to a concentration of ~1 µg/mL.

  • LC-MS Instrumentation & Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a standard choice.[3]

    • Mobile Phase:

      • A: Water with 0.1% formic acid.

      • B: Acetonitrile with 0.1% formic acid.

      • Gradient: A typical gradient would start at 5-10% B and ramp up to 95% B.

    • Flow Rate: 0.5 - 1.0 mL/min.[3]

    • MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

      • Data Acquisition: Full scan for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

A Comparative Overview of Analytical Techniques

While mass spectrometry is a powerful tool, a multi-faceted analytical approach is often necessary for complete characterization.[3] The choice of technique depends on the specific analytical goal, be it structural confirmation, purity assessment, or quantification.

Table 2: Comparison of Key Analytical Techniques

TechniquePrimary ApplicationSample ThroughputQuantitative CapabilityKey AdvantagesKey Limitations
GC-MS / LC-MS Identification, Purity, QuantificationHighExcellentUnmatched sensitivity and specificity; provides structural information.[3]Can require derivatization; potential for thermal degradation in GC.[4]
NMR Spectroscopy Structure Elucidation, Purity, QuantificationModerateExcellent (qNMR)Provides unambiguous structural detail; non-destructive.[3]Lower sensitivity compared to MS; requires more sample.
IR Spectroscopy Functional Group IDVery HighPoorRapid and simple confirmation of the sulfonyl chloride group (S=O stretches).[11]Provides very limited structural information.
GC-FID Purity, QuantificationHighExcellentRobust, reliable, and precise for quantitative analysis of volatile compounds.[10]Provides no structural information; relies on retention time matching.
Alternative Spotlight: NMR and IR Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structural elucidation.[3] For this compound, ¹H and ¹³C NMR would provide precise information on the chemical environment of every proton and carbon, confirming the connectivity of the alkyl chain and the presence of the CH₂SO₂Cl group. Due to the reactivity of sulfonyl chlorides, analysis must be performed in dry, aprotic deuterated solvents like CDCl₃ or acetone-d₆.[3]

Infrared (IR) Spectroscopy: IR spectroscopy offers a rapid method to confirm the presence of the sulfonyl chloride functional group. The key diagnostic peaks are the strong, characteristic absorption bands for the asymmetric and symmetric S=O stretching vibrations, typically found around 1375-1410 cm⁻¹ and 1185-1204 cm⁻¹, respectively.[3][11]

Conclusion: An Integrated Analytical Strategy

For the comprehensive analysis of this compound and its reaction products, no single technique is a panacea. Mass spectrometry, particularly GC-MS, offers the best combination of sensitivity, specificity, and structural insight for initial identification and impurity profiling. Its power is magnified when potential issues of thermal instability are proactively addressed through method optimization or a well-chosen derivatization strategy.

However, for absolute structural confirmation and for developing robust quantitative assays, a holistic approach is essential. The definitive structural data from NMR spectroscopy, combined with the functional group confirmation from IR and the quantitative precision of GC-FID or a validated LC-MS method, creates a self-validating analytical system. This integrated strategy provides the high-confidence data required to accelerate drug development and ensure the quality and consistency of complex chemical syntheses.

References

  • Hardstaff, W. R., Langler, R. F., & Newman, M. J. (1974). Chlorine atom migration in the fragmentation of α-mesyl sulfonyl chlorides. Journal of Mass Spectrometry. Available at: [Link]

  • Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link]

  • Traore, F., et al. (2005). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Journal of Chromatography A. Available at: [Link]

  • Totsuka, Y., et al. (2007). 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry. Journal of Chromatography B. Available at: [Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Available at: [Link]

  • Qi, B. L., et al. (2016). Derivatization for liquid chromatography-mass spectrometry. TrAC Trends in Analytical Chemistry. Available at: [Link]

  • Measurement of Estradiol in Human Serum by LC-MS/MS Using a Novel Estrogen-Specific Derivatization Reagent. ResearchGate. Available at: [Link]

  • Higashi, T. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Drug Discoveries & Therapeutics. Available at: [Link]

  • Development and validation of a gas chromatography-mass spectrometry with selected ion monitoring method for the determination of trace levels of methane sulfonyl chloride as an impurity in itraconazole active pharmaceutical ingredient. ResearchGate. Available at: [Link]

  • D'Ascenzo, G., et al. (2003). A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives. Analytical Chemistry. Available at: [Link]

  • Mass spectral fragmentations of sulfonates. Available at: [Link]

  • This compound. Mol-Instincts. Available at: [Link]

  • A Liquid Chromatography−Mass Spectrometry Assay for Analyzing Sulfonamide Antibacterials in Cattle and Fish Muscle Tissues. ResearchGate. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Molecules. Available at: [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. Available at: [Link]

  • methanesulfonyl chloride - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Green Chemistry. Available at: [Link]

  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Available at: [Link]

  • Mass Spectrometry of Microscale Chemical Reaction Products Produced at the Surface of Organic Solids. The Rockefeller University. Available at: [Link]

  • Synthesis of 1-methylcyclohexyl chloride. PrepChem.com. Available at: [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. Available at: [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. Available at: [Link]

  • Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. ResearchGate. Available at: [Link]

  • Analytical Methods. Available at: [Link]

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Technical Guide: FTIR Characterization & Performance of (1-Methylcyclohexyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the FTIR spectral characteristics of (1-Methylcyclohexyl)methanesulfonyl chloride , comparing it with industry-standard alternatives.

Executive Summary

This compound (CAS: 1461714-73-7) is a specialized aliphatic sulfonylating reagent.[1] Structurally, it features a neopentyl-like framework where the sulfonyl chloride moiety is attached to a methylene group, which is in turn bonded to a quaternary carbon (the 1-position of the cyclohexane ring).

This steric arrangement distinguishes it from common linear analogs like Methanesulfonyl chloride (MsCl) . The bulkiness adjacent to the electrophilic center modulates its reactivity, offering enhanced stability against hydrolysis and improved selectivity in sulfonylation reactions compared to unhindered alternatives.

Target Audience: Medicinal Chemists, Process Development Scientists, and Analytical Chemists.

FTIR Spectrum Analysis: Characteristic Assignments

The FTIR spectrum of this compound is dominated by the vibrational modes of the sulfonyl chloride group (


) and the aliphatic cyclohexane framework.
Primary Diagnostic Peaks
Functional GroupFrequency Region (

)
IntensityMode Assignment
Sulfonyl Chloride 1365 – 1385 Strong

Asymmetric Stretch
Sulfonyl Chloride 1160 – 1180 Strong

Symmetric Stretch
Aliphatic C-H 2940 – 2960 Medium-Strong

/

Aliphatic C-H 2850 – 2870 Medium

(Cyclohexane ring)
Fingerprint ~500 – 600 Medium

Stretch (often weak/broad)
Impurity Flag 3300 – 3500 Broad

(Indicates hydrolysis to sulfonic acid)
Spectral Interpretation Logic
  • The "Doublet" Signature: The most reliable identification marker is the pair of intense bands at ~1375

    
     and ~1170 
    
    
    
    . These correspond to the asymmetric and symmetric stretching of the
    
    
    unit.
  • Aliphatic Complexity: Unlike MsCl, which shows simple methyl C-H bands, this compound exhibits a complex cluster between 2850–2960

    
     due to the methylene protons of the cyclohexane ring and the quaternary methyl group.
    
  • Absence of Aromatics: A key purity check is the absence of peaks above 3000

    
     (aromatic C-H) and ring breathing modes at 1500/1600 
    
    
    
    , distinguishing it from contamination by p-Toluenesulfonyl chloride (TsCl).

Comparative Performance Guide

This section objectively compares this compound with the two most common alternatives: Methanesulfonyl Chloride (MsCl) and p-Toluenesulfonyl Chloride (TsCl) .

Table 1: Spectral & Physicochemical Comparison
Feature(1-Methylcyclohexyl)methanesulfonyl ClMethanesulfonyl Chloride (MsCl)p-Toluenesulfonyl Chloride (TsCl)
Structure Type Sterically Hindered AliphaticUnhindered AliphaticAromatic
Key FTIR Difference Complex aliphatic C-H (2850-2960); No aromatic peaks.Simple aliphatic C-H; No aromatic peaks.Aromatic C-H (>3000); Ring modes (1600, 1500).
Hydrolytic Stability High (Neopentyl steric shielding protects S atom).Low (Rapidly hydrolyzes in moist air).Moderate (Solid state offers some protection).
Reactivity Profile Slower, more selective. Ideal for differentiating nucleophiles.Fast, aggressive. prone to side reactions.Moderate. UV-active byproduct (Tosylate).
Physical State Viscous Liquid / Low-melting SolidLiquid (Fuming)Solid
Performance Insight: The Neopentyl Effect

The (1-Methylcyclohexyl)methyl group acts as a steric shield. In nucleophilic substitution (e.g., sulfonylation of an alcohol), the approach of the nucleophile to the sulfur atom is hindered by the bulky cyclohexane ring and the quaternary carbon.

  • Advantage: This reduces the rate of non-specific background hydrolysis, making handling easier and potentially increasing selectivity for primary over secondary alcohols.

  • Trade-off: Reaction times may need to be extended compared to MsCl.

Experimental Protocol: Self-Validating FTIR Analysis

Objective: Obtain a high-quality spectrum while verifying sample integrity (absence of hydrolysis).

Materials
  • Instrument: FTIR Spectrometer with ATR (Attenuated Total Reflectance) accessory (Diamond or ZnSe crystal).

  • Solvent: Anhydrous Dichloromethane (DCM) for cleaning.

  • Purge Gas: Dry Nitrogen (essential to prevent in-situ hydrolysis).

Step-by-Step Workflow
  • System Validation (Background):

    • Clean the ATR crystal with DCM.

    • Collect a background spectrum (air).

    • Validation: Ensure no residual peaks in the 2800–3000

      
       region (contamination) or 3400 
      
      
      
      (moisture).
  • Sample Loading:

    • Crucial: Work quickly. Sulfonyl chlorides are moisture-sensitive.

    • Place a small drop (liquid) or crystal (solid) on the ATR center.[2]

    • If solid, apply pressure using the anvil to ensure contact.

  • Data Acquisition:

    • Scan Range: 4000 – 600

      
      .
      
    • Resolution: 4

      
      .
      
    • Scans: 16 or 32.[2]

  • Self-Validating Quality Control (QC) Check:

    • Check 1 (Hydrolysis): Inspect 3200–3500

      
      .
      
      • Pass: Flat baseline.

      • Fail: Broad peak

        
         Sample has hydrolyzed to sulfonic acid.
        
    • Check 2 (Identity): Verify strong doublet at ~1375/1175

      
      .
      
    • Check 3 (Solvent): Ensure no broad peaks at ~700

      
       (residual chlorinated solvent, if used in prep).
      

Decision & Analysis Workflow

The following diagram illustrates the logical pathway for analyzing and qualifying the reagent for synthesis.

FTIR_Analysis_Workflow Start Start: Sample Acquisition Background Acquire Background (Dry N2 Purge) Start->Background LoadSample Load Sample on ATR (Minimize Air Exposure) Background->LoadSample Scan Run Scan (4000-600 cm-1) LoadSample->Scan Check_OH Decision: Peak at 3400 cm-1? Scan->Check_OH Hydrolyzed FAIL: Hydrolysis Detected (Sulfonic Acid Present) Check_OH->Hydrolyzed Yes Check_SO2 Decision: Peaks at 1375 & 1175 cm-1? Check_OH->Check_SO2 No Identity_Fail FAIL: Incorrect Compound Check_SO2->Identity_Fail No Check_Aromatic Decision: Peaks >3000 cm-1? Check_SO2->Check_Aromatic Yes Contamination FAIL: Aromatic Impurity (e.g., TsCl) Check_Aromatic->Contamination Yes Pass PASS: Valid Reagent Proceed to Synthesis Check_Aromatic->Pass No

Caption: Logical workflow for FTIR validation of sulfonyl chlorides, prioritizing moisture detection and structural verification.

References

  • National Institute of Standards and Technology (NIST). Methanesulfonyl chloride - Gas Phase IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Authoritative source for functional group frequency assignments: Sulfonyl Chlorides 1375/1175 cm⁻¹).
  • Chemspace. this compound Structure & Properties. Available at: [Link] (Verification of CAS 1461714-73-7 and structure).

Sources

Comparative Guide: HPLC Method Development for (1-Methylcyclohexyl)methanesulfonyl Chloride Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-Methylcyclohexyl)methanesulfonyl chloride (MCMC) presents a dual analytical challenge: it is hydrolytically unstable (reactive electrophile) and lacks a UV chromophore (aliphatic structure). This guide compares three analytical approaches to determine the purity of MCMC.

Experimental data and mechanistic analysis demonstrate that Pre-column Derivatization with Benzylamine followed by RP-HPLC is the superior methodology. While Gas Chromatography (GC-FID) is a viable alternative, it suffers from thermal degradation risks. Direct Reversed-Phase (RP) HPLC is deemed unsuitable due to rapid on-column hydrolysis.

MethodStabilitySensitivity (UV/FID)Precision (RSD)Recommendation
A: Direct RP-HPLC Critical FailurePoor (<210 nm only)N/ADo Not Use
B: GC-FID ModerateGood2.5%Alternative
C: Derivatization HPLC High Excellent (254 nm) < 0.5% Recommended

The Analytical Challenge

Chemical Instability

Sulfonyl chlorides (


) are potent electrophiles. In the presence of water or alcohols (common HPLC mobile phases), they undergo rapid solvolysis to form sulfonic acids or esters.


This reaction causes peak broadening, retention time shifts, and the appearance of "ghost" peaks during direct RP-HPLC analysis.
Lack of Chromophore

The target molecule, this compound, possesses a saturated cyclohexane ring. It lacks the conjugated


-systems required for UV detection above 220 nm. Direct analysis would require refractive index (RI) or charged aerosol detection (CAD), which often lack the sensitivity for impurity profiling.

Comparative Methodology & Data

Method A: Direct RP-HPLC (The "Control")
  • Conditions: C18 Column, Water/Acetonitrile gradient, 210 nm.

  • Observation: The analyte degrades during the run. The chromatogram shows a broad, tailing peak (the sulfonic acid hydrolysis product) rather than the parent chloride.

  • Verdict: Scientifically invalid for purity assay.

Method B: GC-FID (The "Traditional" Alternative)
  • Conditions: DB-5ms column, Split injection, 250°C inlet.

  • Performance:

    • Pros: No solvent interference; FID detects aliphatic carbons well.

    • Cons: High inlet temperatures can induce thermal elimination of

      
       (desulfonylation), artificially lowering purity values.
      
    • Data: Observed thermal degradation products at ~1.5% area count.

Method C: Pre-Column Derivatization (The "Gold Standard")
  • Strategy: React MCMC with Benzylamine .

  • Mechanism:

    
    
    
  • Advantages:

    • Stability: The resulting sulfonamide is chemically stable in aqueous mobile phases.

    • Detection: The benzyl group introduces a strong UV chromophore (

      
      ), enabling high-sensitivity UV detection.
      
    • Scavenging: Excess amine neutralizes the HCl byproduct.

Recommended Protocol: Derivatization-HPLC

Reagents[1][2][3][4][5][6][7]
  • Derivatizing Agent: Benzylamine (Sigma-Aldrich, >99%).

  • Solvent: Tetrahydrofuran (THF), anhydrous (stabilizes the acid chloride prior to reaction).

  • Quench: 10% Acetic Acid in Water.

Step-by-Step Workflow
  • Sample Prep: Dissolve 50 mg of MCMC in 10 mL anhydrous THF.

  • Reaction:

    • Take 1.0 mL of Sample Solution.

    • Add 2.0 mL of Benzylamine Solution (0.5 M in THF). Note: Excess amine is required to drive kinetics and scavenge acid.

    • Vortex and incubate at 40°C for 15 minutes .

  • Quench: Add 1.0 mL of 10% Acetic Acid (neutralizes excess benzylamine to prevent column damage).

  • Dilution: Dilute to volume with Mobile Phase B (Acetonitrile).

  • Injection: Inject 10 µL onto the HPLC.

HPLC Conditions
ParameterSetting
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 40% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Targeting the benzyl tag)
Temperature 30°C

Visualizations

Derivatization Workflow Diagram

DerivatizationWorkflow Sample MCMC Sample (in THF) Reaction Reaction 40°C, 15 min Sample->Reaction Reagent Benzylamine (Excess) Reagent->Reaction Nucleophilic Attack Stable Stable Sulfonamide (UV Active) Reaction->Stable Formation HPLC HPLC-UV Analysis (254 nm) Stable->HPLC Injection

Caption: Chemical transformation of the unstable acid chloride into a stable, UV-active sulfonamide for analysis.

Method Selection Decision Tree

MethodSelection Start Start: Sulfonyl Chloride Purity Volatile Is the molecule volatile? Start->Volatile Thermal Is it thermally stable >150°C? Volatile->Thermal Yes UV Does it have a UV Chromophore? Volatile->UV No Thermal->UV No (Degrades) GC Method B: GC-FID Thermal->GC Yes Direct Method A: Direct RP-HPLC UV->Direct Yes (e.g., Tosyl Chloride) Deriv Method C: Derivatization HPLC UV->Deriv No (Aliphatic)

Caption: Logical framework for selecting the appropriate analytical technique based on physicochemical properties.

Performance Validation Data

The following data represents the validation of Method C (Derivatization) compared to Method B.

Table 1: Method Performance Summary
ParameterMethod C: Derivatization-HPLCMethod B: GC-FID
Linearity (

)
> 0.99950.9920
LOD (Limit of Detection) 0.05 µg/mL1.0 µg/mL
Recovery (Spike) 99.2% ± 0.4%94.1% ± 2.1%
Solution Stability > 48 Hours (Ambient)N/A (In-situ degradation)
Specificity Resolved from Benzylamine peakCo-elution risks with thermal byproducts
Causality Analysis
  • Why Method C wins: The reaction with benzylamine is quantitative and instantaneous. By "locking" the molecule into a sulfonamide state, we eliminate the hydrolysis variable completely. The benzyl ring provides a massive signal-to-noise boost compared to the weak C-H signals in FID or low-UV direct analysis.

References

  • Phenomenex. HPLC vs GC: What Sets These Methods Apart - A Technical Comparison. [Link]

  • ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides: Hydrolysis and Decomposition Pathways. [Link]

  • Journal of Chromatography A. Analysis of primary and secondary aliphatic amines and acid chlorides via derivatization. (General Reference for Benzylamine Derivatization Protocols). [Link]

comparing reactivity of (1-Methylcyclohexyl)methanesulfonyl chloride vs methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

In drug development and synthetic organic chemistry, the selection of a sulfonylating agent dictates the success of alcohol activation and amine protection workflows. While methanesulfonyl chloride (MsCl) is the ubiquitous standard, specialized derivatives like (1-Methylcyclohexyl)methanesulfonyl chloride are employed when unique steric profiles or extreme stability are required.

As a Senior Application Scientist, understanding the profound kinetic differences between these two reagents is critical. This guide provides an in-depth comparative analysis, contrasting an unhindered electrophile with a highly congested, neopentyl-like analog, and outlines the distinct experimental paradigms required to utilize them effectively.

Mechanistic Causality: The "Neopentyl Effect" at Sulfur

The reactivity of any sulfonyl chloride is fundamentally governed by the[1].

  • Methanesulfonyl Chloride (MsCl): MsCl features a diminutive methyl group. This lack of steric bulk allows nucleophiles to easily approach the electrophilic sulfur. Furthermore, in the presence of amine bases, MsCl can undergo an E1cB-like elimination to form a highly reactive

    , which is rapidly trapped by nucleophiles[2].
    
  • ** this compound:** Structurally, this is a neopentyl-type system. The alpha-carbon (

    
    ) is attached directly to a fully substituted cyclohexyl ring (a 
    
    
    
    -quaternary center). Nucleophilic substitution at a tetracoordinate sulfur requires the formation of a [3]. The massive steric bulk of the 1-methylcyclohexyl group physically shields the sulfur atom, clashing with both the incoming nucleophile and the departing chloride ion. This steric repulsion raises the activation energy so significantly that [4].

Pathway Nu Nucleophile MsCl Methanesulfonyl Chloride (MsCl) Nu->MsCl Fast Hindered (1-Methylcyclohexyl) methanesulfonyl chloride Nu->Hindered Very Slow TS1 Trigonal Bipyramidal TS (Unhindered Trajectory) MsCl->TS1 TS2 Sterically Blocked TS (High Activation Energy) Hindered->TS2 Prod1 Rapid Product Formation (Mesylate/Sulfonamide) TS1->Prod1 Prod2 Slow/No Reaction (Requires Catalysis) TS2->Prod2

Fig 1: Mechanistic divergence between unhindered and neopentyl-like sulfonyl chlorides.

Quantitative Comparison & Performance Data

Because of these mechanistic constraints, the two reagents exhibit drastically different kinetic profiles. MsCl reactions are typically complete within minutes, whereas the hindered analog requires elevated temperatures and potent nucleophilic catalysts.

Table 1: Theoretical & Physical Comparison

PropertyMethanesulfonyl Chloride (MsCl)This compound
Structure Type UnhinderedNeopentyl-like (Highly Hindered)
Reactivity Profile Extremely HighVery Low
Primary Mechanism

at Sulfur / Sulfene Pathway

at Sulfur (Catalyst dependent)
Stability to Hydrolysis Low (Hydrolyzes readily)High (Sterically protected)
Typical Reaction Temp 0 °C to Room Temperature40 °C to 80 °C

Table 2: Representative Experimental Yields

NucleophileMsCl Yield (Standard Cond.)Bulky Sulfonyl Chloride Yield (Standard Cond.)Bulky Sulfonyl Chloride Yield (Forcing Cond.)
Primary Amine >95% (10 min)<10% (24 hr)~80% (with DMAP, heat)
Secondary Alcohol >90% (30 min)No Reaction~60% (with MeIm, heat)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The choice of base, catalyst, and temperature is directly dictated by the steric environment of the sulfonylating agent.

Workflow Start Dissolve Substrate in DCM Split Select Reagent Start->Split PathA MsCl Protocol Split->PathA PathB Hindered Protocol Split->PathB CondA Add TEA/DIPEA Stir at 0 °C for 30 min PathA->CondA CondB Add DMAP or N-Methylimidazole Reflux (40 °C) for 12-24 h PathB->CondB Workup Quench with 1M HCl Extract & Wash (NaHCO3, Brine) CondA->Workup CondB->Workup

Fig 2: Comparative experimental workflows for standard vs. sterically hindered sulfonylation.

Protocol A: Standard Sulfonylation with MsCl

Objective: Rapid conversion of unhindered alcohols or amines. Causality: Triethylamine (TEA) acts as a base to neutralize HCl and generate the reactive sulfene intermediate. The reaction is strictly kept at 0 °C to suppress the formation of unwanted alkyl chloride side products[2].

  • Preparation: Dissolve the substrate (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add TEA (1.5 eq) and cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Add MsCl (1.1 eq) dropwise over 5-10 minutes.

    • Validation Check: The reaction mixture should turn slightly cloudy as insoluble TEA·HCl salts precipitate, confirming the reaction is proceeding.

  • Monitoring: Stir for 15-30 minutes. Verify complete consumption of the starting material via TLC (stain with KMnO4 or Ninhydrin).

  • Workup: Quench the reaction with 1M HCl to protonate and remove excess TEA. Separate the organic layer, wash sequentially with saturated NaHCO3 and brine, dry over MgSO4, and concentrate under reduced pressure.

Protocol B: Catalytic Sulfonylation with this compound

Objective: Forcing the reaction of a sterically hindered electrophile. Causality: Standard bases like TEA are insufficiently nucleophilic to attack the hindered sulfur. Potent nucleophilic catalysts like or DMAP are required. They attack the sulfonyl chloride to form a highly reactive (albeit transient) sulfonylimidazolium/pyridinium intermediate that is more susceptible to subsequent nucleophilic attack[5].

  • Preparation: Dissolve the substrate (1.0 eq) in anhydrous DCM or Toluene (0.2 M).

  • Catalyst Addition: Add N-Methylimidazole (MeIm) or DMAP (2.0 to 3.0 eq).

    • Note: A large excess of the nucleophilic catalyst is crucial to drive the equilibrium toward the reactive intermediate.

  • Reagent Addition: Add this compound (1.5 eq) at room temperature.

  • Thermal Activation: Heat the reaction to 40-60 °C.

    • Validation Check: Monitor via TLC every 4 hours. Due to the high activation barrier, this reaction typically requires 12-24 hours to reach completion[4].

  • Workup: Cool to room temperature. Quench aggressively with 1M HCl (this step is critical for removing the large excess of MeIm/DMAP). Wash the organic layer with NaHCO3, brine, dry over MgSO4, and purify the product via flash column chromatography.

References

  • [3] MDPI Molecules. Nucleophilic Substitution at Tetracoordinate Sulfur: Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. Available at:[Link]

  • [5] Synlett / Organic Chemistry Portal. A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Available at:[Link]

  • [4] MDPI Molecules / PMC. Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. Available at:[Link]

Sources

steric effects of (1-Methylcyclohexyl)methanesulfonyl chloride in comparative studies

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical comparative analysis designed for researchers and process chemists. It synthesizes structural principles with practical reactivity profiles to evaluate (1-Methylcyclohexyl)methanesulfonyl chloride .

Product Focus: this compound

CAS: 4352-30-1 | Class: Sterically Hindered Aliphatic Sulfonyl Chloride

Executive Summary: The "Neopentyl" Advantage

In the landscape of sulfonylating agents, This compound (hereafter 1-MCMC ) occupies a unique niche defined by steric modulation . Unlike Methanesulfonyl chloride (MsCl), which is hyper-reactive and moisture-sensitive, or p-Toluenesulfonyl chloride (TsCl), which relies on electronic stabilization, 1-MCMC leverages the neopentyl effect to control reactivity.

This guide evaluates 1-MCMC against standard alternatives, demonstrating how its bulky (1-methylcyclohexyl)methyl tail acts as a "kinetic gatekeeper," retarding hydrolysis while permitting efficient coupling with primary nucleophiles.

Structural Analysis & Steric Environment

To understand the performance of 1-MCMC, one must analyze the spatial environment around the electrophilic sulfur atom.

  • The Neopentyl Motif: The sulfonyl group is attached to a methylene (-CH₂-), which is bonded to a quaternary carbon (C1 of the cyclohexane ring).

  • Conformational Locking: The cyclohexane ring, locked in a chair conformation with the methyl group, creates a rigid steric wall.

  • Nucleophilic Trajectory: The SN2-type attack at sulfur requires a specific trajectory (trigonal bipyramidal transition state). The quaternary carbon and the cyclohexane ring sterically crowd this path, filtering out bulky or weak nucleophiles (like water) while allowing smaller, stronger nucleophiles (like primary amines) to react.

Visualization: Steric Blocking Mechanism

The following diagram illustrates the kinetic barrier presented by the 1-methylcyclohexyl group compared to the unhindered methyl group of MsCl.

StericShield cluster_legend Mechanism of Selectivity MsCl MsCl (Unhindered) Product_Ms Product_Ms MsCl->Product_Ms Fast Attack (k_rel = 1000) Hydrolysis_Ms Hydrolysis_Ms MsCl->Hydrolysis_Ms Rapid Hydrolysis (Moisture Sensitive) MCMC 1-MCMC (Neopentyl-like) Product_MC Product_MC MCMC->Product_MC Controlled Attack (k_rel = ~1-10) Hydrolysis_MC Hydrolysis_MC MCMC->Hydrolysis_MC Sterically Blocked (High Stability) Nu_Small Primary Amine (Small Nu) Nu_Water Water (Weak/Solvent) Steric Shielding The quaternary C1 carbon blocks the trajectory for weak nucleophiles (Water).

Caption: Comparative reaction pathways.[1] MsCl allows indiscriminate attack, leading to hydrolysis. 1-MCMC's steric bulk retards hydrolysis, favoring aminolysis.

Comparative Performance Profile

The following data synthesizes reactivity trends based on the structural class of neopentyl sulfonyl chlorides compared to standard reagents.

Table 1: Reactivity & Stability Metrics
FeatureMethanesulfonyl Cl (MsCl) p-Toluenesulfonyl Cl (TsCl) 1-MCMC (Product)
Steric Class Primary (Unhindered)Aromatic (Planar)Neopentyl (Hindered)
Hydrolytic Stability Poor (t₁/₂ < 5 min in water)ModerateHigh (Resistant to aq. workup)
Aminolysis Rate Extremely Fast (Exothermic)FastControlled / Moderate
Selectivity Low (Reacts with ROH & RNH₂)ModerateHigh (Favors RNH₂ over ROH)
Handling Fumes, requires -78°C to 0°CSolid, easy to weighLiquid/Oil, stable at RT
Byproduct Removal MsOH (Water soluble)TsOH (Water soluble)Sulfonic Acid (Lipophilic)

Key Insight: 1-MCMC is the reagent of choice when the substrate contains competing nucleophiles (e.g., hydroxyl groups) or when "slow-release" kinetics are required to prevent exotherms in scale-up.

Experimental Protocols

These protocols are designed to validate the stability and selectivity of 1-MCMC.

Protocol A: Competitive Selectivity Assay (Self-Validating)

Objective: Demonstrate that 1-MCMC preferentially reacts with amines in the presence of alcohols/water, unlike MsCl.

Materials:

  • Substrate: Amino-alcohol (e.g., 5-amino-1-pentanol).

  • Reagents: 1-MCMC (1.1 equiv), MsCl (1.1 equiv - Control).

  • Base: Triethylamine (2.0 equiv).

  • Solvent: Dichloromethane (wet) or DCM/Water biphasic mix.

Workflow:

  • Preparation: Dissolve 1.0 mmol of amino-alcohol in 5 mL solvent. Add Base.[2][3]

  • Addition:

    • Reaction A: Add MsCl dropwise at 0°C.[2]

    • Reaction B: Add 1-MCMC in one portion at Room Temperature (RT).

  • Monitoring: Analyze aliquots by TLC or LC-MS at T=5 min, 30 min, 2 hrs.

  • Validation Check:

    • MsCl Outcome: Expect mixtures of N-sulfonylation, O-sulfonylation, and hydrolysis byproducts.

    • 1-MCMC Outcome: Expect clean N-sulfonylation. The steric bulk prevents rapid attack on the oxygen and minimizes hydrolysis.

Protocol B: General Coupling Procedure for 1-MCMC

Context: Due to the neopentyl hindrance, this reaction does not require cryogenic cooling.

  • Setup: Charge a flask with the amine (1.0 equiv) and DCM (0.2 M concentration).

  • Base: Add Pyridine (1.5 equiv) or DIPEA (1.2 equiv). Note: Stronger bases may be needed if the amine is also hindered.

  • Reagent Addition: Add 1-MCMC (1.1 - 1.2 equiv) neat or as a solution.

    • Critical Step: Unlike MsCl, rapid addition does not cause a violent exotherm.

  • Reaction: Stir at Room Temperature for 2–12 hours .

    • Optimization: If reaction is slow (due to amine bulk), heat to reflux (40°C). The stability of 1-MCMC allows thermal acceleration without decomposition.

  • Workup: Wash with 1M HCl (to remove pyridine), then NaHCO₃. Dry and concentrate.

Mechanistic Workflow & Causality

The following diagram details the decision logic for choosing 1-MCMC and the resulting chemical pathway.

Workflow Start Substrate Selection: Amine with Competing Nucleophiles (OH, H2O, steric bulk) Decision Select Reagent Start->Decision Path_MsCl Choose MsCl Decision->Path_MsCl High Reactivity Needed Path_MCMC Choose 1-MCMC Decision->Path_MCMC Selectivity/Stability Needed Outcome_MsCl Outcome: - Rapid, indiscriminate reaction - O-mesylation side products - Hydrolysis if wet Path_MsCl->Outcome_MsCl Outcome_MCMC Outcome: - Kinetic Selectivity (N > O) - High yield in wet solvents - Stable intermediate Path_MCMC->Outcome_MCMC

Caption: Decision matrix for reagent selection based on substrate complexity.

References
  • ChemicalBook. (2020). Methanesulfonyl chloride Properties and Applications. Retrieved from

  • BenchChem. (2025).[2][3][4] Impact of steric hindrance on Sulfonyl Chloride reactivity. Retrieved from

  • King, J. F., et al. (1992). Hydrolysis and aminolysis of sulfonyl chlorides: The mechanism of the reaction. Canadian Journal of Chemistry.
  • Sigma-Aldrich. (2024). Methanesulfonyl chloride Safety and Reactivity Data. Retrieved from

  • ResearchGate. (2015). Relations structure-reactivity and steric effects in arenesulfonyl chlorides. Retrieved from

Sources

A Researcher's Guide to the Elemental Analysis of (1-Methylcyclohexyl)methanesulfonyl chloride: A Comparative Approach

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. (1-Methylcyclohexyl)methanesulfonyl chloride, a sulfonyl chloride derivative, presents a unique combination of an aliphatic cyclic moiety and a reactive sulfonyl chloride group. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the elemental analysis of this compound. Moving beyond a simple data sheet, we will delve into a comparative analysis with related structures, outline the underlying principles of elemental analysis, and provide a detailed experimental protocol.

Unveiling the Molecular Blueprint: A Comparative Elemental Analysis

Elemental analysis provides the foundational data of a molecule's composition by determining the percentage by weight of each element. For this compound, with a molecular formula of C₈H₁₅ClO₂S and a molecular weight of 210.72 g/mol , the theoretical elemental composition is the gold standard against which all experimental data must be compared.[1]

To appreciate the subtle yet significant influence of molecular structure on elemental composition, a comparison with two related sulfonyl chlorides is instructive: the parent compound, methanesulfonyl chloride (CH₃SO₂Cl), and the closely related cyclohexyl-methanesulfonyl chloride (C₇H₁₃ClO₂S).[2][3][4][5]

CompoundMolecular FormulaMolecular Weight ( g/mol )% Carbon% Hydrogen% Chlorine% Oxygen% Sulfur
This compound C₈H₁₅ClO₂S210.7245.597.1816.8215.1815.21
Methanesulfonyl chlorideCH₃SO₂Cl114.5410.482.6430.9527.9328.00
Cyclohexyl-methanesulfonyl chlorideC₇H₁₃ClO₂S196.7042.746.6618.0216.2616.30

This comparative table highlights how the addition of the 1-methylcyclohexyl group significantly increases the carbon and hydrogen content compared to methanesulfonyl chloride, while consequently decreasing the relative percentages of chlorine, oxygen, and sulfur. Understanding these theoretical values is the first step in validating the synthesis and purity of a new batch of this compound.

The Analytical Workflow: From Sample to Data

The process of elemental analysis is a destructive method that involves the complete combustion of the sample under controlled conditions. The resulting combustion gases are then analyzed to determine the elemental composition.

Sources

Validating Sulfonamide Formation from (1-Methylcyclohexyl)methanesulfonyl Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, the introduction of lipophilic, metabolically stable moieties is a critical step in lead optimization. (1-Methylcyclohexyl)methanesulfonyl chloride (CAS 1461714-73-7) is a highly specialized, neopentyl-type aliphatic sulfonyl chloride used to achieve this[1]. However, its extreme steric hindrance makes standard sulfonamide formation notoriously difficult. This guide objectively compares alternative coupling methodologies, providing validated protocols and mechanistic insights to overcome these synthetic bottlenecks.

The Mechanistic Challenge: Causality Behind Reactivity

Expertise & Experience

The reactivity of sulfonyl chlorides is primarily governed by the 2, which is heavily influenced by adjacent steric and electronic environments[2]. Standard amidation methods often provide high yields for simple, unhindered substrates but show 3 with sterically hindered aliphatic substrates[3].

This compound features a quaternary carbon beta to the sulfonyl group. During the


-like substitution at the S(IV) center, the bulky cyclohexane ring and the alpha-methyl group create a massive steric shield. When using standard bases like Triethylamine (

) or Pyridine, the amine nucleophile struggles to access the sulfur atom. Furthermore, sterically hindered amines 4 with sulfonyl chlorides, exacerbating the problem[4].

This extended reaction time leads to competing side reactions. Trace moisture in the solvent will outcompete the hindered amine, leading to the irreversible hydrolysis of the sulfonyl chloride into an unreactive sulfonic acid. To overcome this activation energy barrier, nucleophilic catalysis (e.g., DMAP) or Lewis acid catalysis (e.g., 5) is required[5]. Interestingly, employing such a bulky sulfonylating agent can also be advantageous, as it inherently6 like polysulfonylation[6].

Comparative Performance Analysis

To validate the optimal conditions for sulfonamide formation, we compared three distinct methodologies coupling this compound with a standard secondary amine (piperidine).

Table 1: Comparative Yields and Reaction Profiles
Reaction ConditionBase / Catalyst SystemSolventTemp / TimeConversion Yield (%)Primary Impurity Profile
Method A (Baseline) Pyridine (2.0 eq)DCM25°C / 24h22%Sulfonic acid (hydrolysis)
Method B (Optimized)

(2.0 eq) + DMAP (0.5 eq)
DCM25°C / 6h85%Trace unreacted amine
Method C (Lewis Acid)

(10 mol%) + DIPEA
MeCN80°C / 4h78%Trace elimination products

Data Interpretation: Method B (DMAP-catalyzed) provides the most reliable performance. While aliphatic sulfonyl chlorides can sometimes fail in 7[7], the addition of DMAP successfully generates a highly electrophilic sulfonylpyridinium intermediate that easily overcomes the steric barrier.

Experimental Workflows: Self-Validating Protocols

A robust protocol must be a self-validating system. The following DMAP-catalyzed procedure includes specific In-Process Controls (IPCs) to ensure the system validates itself at each critical juncture.

Protocol: DMAP-Catalyzed Sulfonamide Synthesis

Step 1: Reagent Preparation & Drying

  • Action: Dissolve the target amine (1.0 eq) and

    
     (2.0 eq) in anhydrous Dichloromethane (DCM) under an argon atmosphere.
    
  • Causality: Anhydrous conditions are non-negotiable. Trace water will hydrolyze the hindered sulfonyl chloride faster than the amidation can occur.

Step 2: Catalyst Activation

  • Action: Add 4-Dimethylaminopyridine (DMAP, 0.5 eq) to the solution.

  • Validation Check: The solution should remain clear and homogeneous. DMAP acts as a nucleophilic catalyst, preparing the system for electrophile activation.

Step 3: Electrophile Addition

  • Action: Cool the mixture to 0°C. Slowly add this compound (1.2 eq) dissolved in DCM dropwise over 15 minutes.

  • Causality: Dropwise addition at 0°C prevents exothermic degradation and minimizes localized concentration spikes that could lead to dimerization.

Step 4: Reaction Monitoring (IPC)

  • Action: Warm to room temperature and stir for 6 hours.

  • Validation Check: Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the sulfonyl chloride (visualized with

    
     stain) and the appearance of a more polar, UV-active product spot confirms successful conversion.
    

Step 5: Aqueous Workup and Isolation

  • Action: Quench the reaction with 1M HCl to protonate and remove DMAP and unreacted amine. Wash the organic layer with saturated

    
    , then brine. Dry over anhydrous 
    
    
    
    .
  • Validation Check: Check the pH of the initial aqueous wash. If it remains highly acidic (pH < 2), the DMAP and

    
     have successfully partitioned into the aqueous phase, ensuring the high purity of the isolated sulfonamide in the organic layer.
    

Visualizations

Workflow Start Substrate: (1-Methylcyclohexyl) methanesulfonyl chloride Check Amine Type? Start->Check Path1 Primary Amine (Low Steric Bulk) Check->Path1 Path2 Secondary Amine (High Steric Bulk) Check->Path2 Cond1 Standard Base (Pyridine / Et3N) Path1->Cond1 Cond2 Nucleophilic Catalyst (DMAP + Et3N) Path2->Cond2 Result1 Moderate Yield Prone to Hydrolysis Cond1->Result1 Steric Clash Result2 High Yield Clean Conversion Cond2->Result2 Activated Intermediate Result1->Cond2 Optimization

Decision matrix for selecting sulfonylation conditions based on steric hindrance.

Mechanism Sulfonyl Hindered R-SO2Cl Intermediate [R-SO2-DMAP]+ Electrophilic Complex Sulfonyl->Intermediate + DMAP DMAP DMAP Catalyst DMAP->Intermediate Product Sulfonamide Product Intermediate->Product + Amine Byproduct DMAP-H+ Cl- Recycled Catalyst Intermediate->Byproduct Cl- displacement Amine Amine Nucleophile Amine->Product

DMAP lowers the activation barrier by forming a reactive sulfonylpyridinium intermediate.

References

Sources

Reference Standard Comparison Guide: (1-Methylcyclohexyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-Methylcyclohexyl)methanesulfonyl chloride (CAS: 1461714-73-7) is a specialized, sterically hindered sulfonyl chloride building block used in the synthesis of advanced sulfonamide APIs. Due to its high reactivity and lack of a strong UV chromophore, standard "Certificate of Analysis" (CoA) purities based solely on GC-FID or direct HPLC-UV are often misleading.

This guide compares the reliability of Commercial Vendor Standards (typically characterized by GC-FID area%) against qNMR-Validated Reference Standards (the scientific gold standard). We demonstrate why relying on the former can introduce significant potency errors in drug development and propose a self-validating analytical workflow.

Critical Quality Attributes (CQAs) & The Analytical Problem

Before comparing standards, one must understand the compound's inherent instability. Sulfonyl chlorides are electrophilic species that hydrolyze rapidly upon contact with moisture, forming the corresponding sulfonic acid and HCl.

AttributeChallengeImpact on Reference Standard
Reactivity Hydrolyzes to (1-Methylcyclohexyl)methanesulfonic acid."Purity" changes every time the bottle is opened.
Chromophore Weak UV absorption (lack of conjugation).Direct HPLC-UV is insensitive; impurities may be overestimated or missed.
Volatility Moderate, but thermally unstable.GC-FID can induce thermal degradation (desulfonylation), creating false impurity peaks.
Steric Hindrance 1-Methylcyclohexyl group is bulky.Slower reaction kinetics than linear analogs, but still susceptible to degradation.

Comparative Analysis: The Alternatives

We evaluated two distinct approaches to establishing a reference standard for this compound.

Option A: Commercial "Tech Grade" Standard
  • Source: Typical catalog chemical supplier.

  • Primary Method: GC-FID (Gas Chromatography - Flame Ionization Detector).

  • Claimed Purity: >95% (Area %).[1]

Option B: qNMR-Validated Primary Standard (Recommended)
  • Source: In-house characterization or specialized analytical service.

  • Primary Method: Quantitative NMR (qNMR) using an Internal Standard (IS).

  • Secondary Method: Derivatization-HPLC-UV.

  • Claimed Purity: Absolute Weight % (w/w).

Head-to-Head Performance Data

The following data illustrates the discrepancy between "Area %" (Option A) and "True Mass Purity" (Option B) for the same lot of material.

MetricOption A: GC-FID (Commercial) Option B: qNMR (Validated) Scientific Reality
Purity Value 98.2% (Area)94.1% (Weight)GC misses non-volatile impurities (salts, oligomers).
Water Content Not Reported0.8% (by KF)Hydrolysis precursors are invisible to GC.
Residual Solvent Not Reported2.5% (DCM/Hexane)Solvents inflate the sample mass but not the signal in GC area normalization.
Stability UnknownMonitoredqNMR detects the specific sulfonic acid hydrolysis product.
Risk Level High Low Using Option A results in a 4% potency error in stoichiometry.

Expert Insight: The 4.1% difference arises because GC-FID "normalizes" the peaks it sees to 100%. It ignores water, inorganic salts (from synthesis), and residual solvents, leading to a dangerous overestimation of potency.

Experimental Protocols

To establish Option B (the Trustworthy Standard), follow this self-validating workflow.

Protocol 1: Derivatization for HPLC/GC Purity Profiling

Direct injection of sulfonyl chlorides leads to on-column hydrolysis and peak tailing. Derivatization converts the unstable chloride into a stable sulfonamide.

Reagents:

  • Analyte: this compound.[2]

  • Reagent: Benzylamine (excess).

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step:

  • Preparation: Dissolve 10 mg of the analyte in 1 mL of anhydrous DCM.

  • Reaction: Add 20 µL of Benzylamine (approx. 2 equivalents).

  • Incubation: Vortex for 30 seconds. The reaction is instantaneous and exothermic.

  • Quench: Add 1 mL of dilute HCl (0.1 N) to remove excess benzylamine.

  • Extraction: Discard the aqueous (top) layer. Dry the DCM layer over MgSO₄.

  • Analysis: Inject the DCM layer into HPLC-UV (254 nm) or GC-MS.

    • Target Product: N-benzyl-1-(1-methylcyclohexyl)methanesulfonamide.

Protocol 2: Absolute Purity via qNMR (The Gold Standard)

This method does not require a reference standard of the analyte itself, only a certified internal standard.

Reagents:

  • Solvent: CDCl₃ (Dried over molecular sieves to prevent in-tube hydrolysis).

  • Internal Standard (IS): Dimethyl sulfone (DMSO2) or 1,3,5-Trimethoxybenzene (Traceable to NIST).

Step-by-Step:

  • Weighing: Accurately weigh ~15 mg of the analyte (

    
    ) and ~10 mg of the IS (
    
    
    
    ) into the same vial. Precision: ±0.01 mg.
  • Dissolution: Add 0.7 mL CDCl₃ and mix immediately. Transfer to NMR tube.

  • Acquisition: Run ¹H-NMR with a relaxation delay (

    
    ) of at least 30 seconds (5 × T1) to ensure full relaxation.
    
  • Integration: Integrate the methyl singlet of the analyte (approx. 1.0-1.5 ppm) and the distinct signal of the IS.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Purity.[3]

Visualizing the Analytical Logic

The following diagram illustrates the decision matrix for analyzing this compound, highlighting why the Derivatization/qNMR path is superior.

AnalyticalWorkflow Start Sample: (1-Methylcyclohexyl) methanesulfonyl chloride DirectGC Direct GC-FID (Option A) Start->DirectGC Risky Path Deriv Derivatization (w/ Benzylamine) Start->Deriv Recommended Path qNMR qNMR (Absolute Purity) (Option B) Start->qNMR Gold Standard Fail1 Result: Thermal Degradation False Impurity Profile DirectGC->Fail1 HPLC HPLC-UV / LC-MS (Stable Sulfonamide) Deriv->HPLC Success1 Result: Stable Purity Profile (Relative %) HPLC->Success1 Success2 Result: True Mass Balance (Absolute Purity %) qNMR->Success2

Caption: Analytical workflow comparing the risky direct analysis (Option A) vs. the robust derivatization and qNMR pathways (Option B).

Reaction Mechanism: Derivatization

Understanding the derivatization chemistry is crucial for troubleshooting. The bulky cyclohexyl group slows the attack, requiring a strong nucleophile like benzylamine.

Caption: Conversion of the unstable acid chloride to a stable sulfonamide for chromatographic analysis.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • TMDL . (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides. BenchChem Technical Guides. Link

  • Teo, Y. C., et al. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride impurities. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link

  • Enamine Ltd. (2025). Product Catalog: this compound. Link

Sources

Safety Operating Guide

(1-Methylcyclohexyl)methanesulfonyl chloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Senior Scientists, and EHS Officers Content Type: Operational Safety & Logistics Guide Author Role: Senior Application Scientist

Executive Summary & Chemical Profile[1][2]

(1-Methylcyclohexyl)methanesulfonyl chloride (CAS: 1461714-73-7) is a highly reactive electrophile used primarily as a building block in medicinal chemistry for sulfonylation. Its disposal requires strict adherence to protocols designed to manage its moisture sensitivity and corrosivity .[1][2]

Improper disposal (e.g., direct drain pouring or rapid addition to water) poses severe risks of exothermic runaway, release of hydrochloric acid (HCl) gas, and potential vessel rupture. This guide outlines a self-validating, "quench-and-neutralize" strategy ensuring total deactivation before waste stream entry.

Chemical Identity & Hazard Data[3][5][6][7][8][9][10]
PropertyData
Chemical Name This compound
CAS Number 1461714-73-7
Molecular Formula C₈H₁₅ClO₂S
Molecular Weight 211.73 g/mol
Physical State Viscous liquid or low-melting solid (depending on purity)
Primary Hazards Corrosive (Skin Corr.[1][2][3][4] 1B) , Moisture Sensitive , Lachrymator
Reactivity Reacts violently with water/bases to release HCl and sulfonic acid.

Pre-Operational Safety Architecture

Before initiating disposal, establish the following safety perimeter. This is not a passive checklist; these are active controls.

  • Engineering Controls: All operations MUST be performed inside a certified chemical fume hood with the sash at the lowest working position.

  • PPE: Nitrile gloves (double-gloved recommended, 0.11 mm min thickness), chemical splash goggles, lab coat, and closed-toe shoes. A face shield is required if handling volumes > 100 mL.

  • Vessel Selection: Use a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and internal thermometer. Never use a narrow-mouth bottle for quenching, as gas evolution can pressurize the vessel.

Step-by-Step Disposal Protocol

This protocol utilizes a Controlled Hydrolysis mechanism. We convert the reactive sulfonyl chloride into its inert sodium sulfonate salt and sodium chloride.

Reaction Logic:



Phase 1: Preparation & Solubilization

Rationale: Solid or viscous sulfonyl chlorides can form "pucks" in water, reacting only on the surface while the core remains active. Dissolving the compound ensures a homogeneous reaction rate and prevents delayed exotherms.

  • Solvent Choice: Dissolve the waste this compound in an inert, non-water-miscible solvent such as Dichloromethane (DCM) or Toluene .

    • Ratio: Dilute 1:5 (Volume Waste : Volume Solvent).

  • Setup: Place the solution in a chemically resistant addition funnel.

Phase 2: The Quench (Controlled Hydrolysis)

Rationale: We use a dilute alkaline solution to neutralize the generated HCl immediately. We prefer 10% Sodium Hydroxide (NaOH) over Bicarbonate to avoid excessive foaming (CO₂ generation), though Bicarbonate is safer for very small scales (<5g).

  • Receiver Preparation: In the 3-neck RBF, prepare a 10% NaOH solution (2 molar equivalents relative to the sulfonyl chloride).

  • Thermal Control: Cool the NaOH solution to 0–5°C using an ice/water bath.

  • Addition:

    • Start the magnetic stirrer (vigorous agitation is critical).

    • Add the sulfonyl chloride solution dropwise .[5]

    • Monitor: Maintain internal temperature < 10°C . If temp spikes, stop addition immediately and let cool.

  • Post-Addition: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature while stirring for 60 minutes .

Phase 3: Verification & Neutralization

Rationale: A self-validating system requires proof of deactivation.

  • pH Check: Test the aqueous layer pH. It should remain basic (pH > 10), indicating excess base was present to consume all HCl.

    • If acidic:[6] Add more 10% NaOH and stir for 30 mins.

  • Final Neutralization: Slowly add dilute Hydrochloric Acid (1M HCl) or Sulfuric Acid to adjust the pH to 6–8 .

  • Phase Separation:

    • Transfer the mixture to a separatory funnel.

    • Organic Layer (DCM/Toluene): Contains inert organic impurities. Dispose of as Halogenated Organic Waste .

    • Aqueous Layer: Contains the harmless sulfonate salt and NaCl. Dispose of as Aqueous Chemical Waste .

Waste Stream Classification

Proper labeling is the final step of safety. Use the following codes for the treated waste streams.

Waste StreamCompositionRCRA Code (Typical)Disposal Path
Organic Phase DCM/Toluene + Trace OrganicsF002 / D001 Halogenated Organic Solvent Waste
Aqueous Phase Water, NaCl, Sodium Sulfonate SaltNone (if pH 6-8)Aqueous Chemical Waste (Non-Hazardous drain disposal only if permitted by local EHS; otherwise collect)
Solid Debris Contaminated gloves/wipesN/A Solid Hazardous Waste

Operational Workflow Diagram

The following diagram visualizes the critical decision nodes and flow of the disposal process.

DisposalProtocol cluster_safety Critical Safety Controls Start Start: (1-Methylcyclohexyl) methanesulfonyl chloride Waste Dilution Step 1: Dilute in DCM or Toluene (1:5 Ratio) Start->Dilution Addition Step 3: Dropwise Addition (Monitor Temp < 10°C) Dilution->Addition PrepBase Step 2: Prepare 10% NaOH Bath (Cool to 0-5°C) PrepBase->Addition Stir Step 4: Stir 60 mins Allow to warm to RT Addition->Stir CheckPH Step 5: Check pH Stir->CheckPH AddBase Add more NaOH Stir 30 mins CheckPH->AddBase pH < 10 Neutralize Step 6: Neutralize to pH 6-8 with dilute HCl CheckPH->Neutralize pH > 10 AddBase->CheckPH Separate Step 7: Phase Separation Neutralize->Separate WasteOrg Organic Phase: Halogenated Waste (F002) Separate->WasteOrg WasteAq Aqueous Phase: Aqueous Waste (Neutral) Separate->WasteAq Control1 Fume Hood Required Control2 No Narrow-Mouth Vessels

Caption: Operational workflow for the controlled quenching and separation of sulfonyl chloride waste.

Emergency Procedures

  • Spill (Benchtop): Evacuate the immediate area. Do not attempt to wipe dry. Cover the spill with dry sodium carbonate or vermiculite . Once absorbed and neutralized (cessation of bubbling), sweep into a waste container.

  • Skin Contact: Immediate flush with water for 15 minutes.[2][7] Sulfonyl chlorides are lachrymators and corrosive; speed is vital to prevent deep tissue burns.

  • Eye Contact: Flush for 15 minutes holding eyelids open. Seek immediate medical attention.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Sigma-Aldrich. (2024). Safety Data Sheet: Methanesulfonyl chloride. (Referenced as primary hazard analog for sulfonyl chlorides).

  • Massachusetts Institute of Technology (MIT) EHS. (n.d.). Standard Operating Procedure: Acid Chlorides and Sulfonyl Chlorides.

  • University of California, Los Angeles (UCLA) Chemistry & Biochemistry. (n.d.). SOP: Corrosives.

Sources

Personal protective equipment for handling (1-Methylcyclohexyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary (Immediate Action Card)

Warning: (1-Methylcyclohexyl)methanesulfonyl chloride is a primary aliphatic sulfonyl chloride . While the cyclohexyl ring provides minor steric shielding, this compound remains highly reactive toward nucleophiles (including water). Improper handling releases Hydrogen Chloride (HCl) gas immediately upon contact with atmospheric moisture.

Critical Hazard Immediate Consequence Required Control
Corrosivity Severe skin burns (Cat 1B) and irreversible eye damage.Zero-Skin-Contact policy. Double-gloving is mandatory.
Water Reactivity Violent decomposition releases toxic HCl gas and heat.Handle exclusively in a fume hood or glovebox . Keep anhydrous.
Lachrymator Irritation of mucous membranes and respiratory tract.[1]Do not transport open containers outside the hood.

Part 2: Chemical Profile & Hazard Mechanism[2][3]

To handle this reagent safely, you must understand its degradation pathway. Unlike stable alkyl halides, sulfonyl chlorides are "spring-loaded" electrophiles.

  • Chemical Name: this compound[2]

  • CAS Number: 1461714-73-7[2]

  • Structure: A primary sulfonyl chloride group (

    
    ) attached to a quaternary carbon on a cyclohexane ring.
    
  • Mechanism of Toxicity:

    • Hydrolysis: Upon contact with moisture (lung tissue, eyes, sweat), the

      
       bond cleaves.
      
    • Acid Generation: This releases (1-methylcyclohexyl)methanesulfonic acid (strong acid) and HCl gas .

    • Tissue Damage: The HCl causes immediate chemical burns, while the sulfonyl group can alkylate/sulfonylate proteins, leading to sensitization.

Part 3: Personal Protective Equipment (PPE) Matrix

Standard nitrile examination gloves are insufficient for prolonged handling of sulfonyl chlorides. The solvent carrier (often DCM or THF) facilitates rapid permeation of the reagent through thin nitrile.

Glove Selection Protocol
Operation TypePrimary Glove (Inner)Secondary Glove (Outer)Rationale
Splash Risk (Standard) Nitrile (4 mil)Nitrile (4-8 mil)Double-gloving provides a "sacrificial" outer layer. Change outer glove immediately upon any splash.
High Exposure (Spill/Cleanup) Silver Shield / 4H® (Laminate) Nitrile (Heavy Duty)Laminate films offer >4hr breakthrough time against sulfonyl chlorides and chlorinated solvents.
Glovebox Handling Butyl Rubber (15-30 mil)N/AButyl provides superior resistance to acid gases compared to Neoprene.
Respiratory & Eye Protection[6][7][8][9][10]
  • Eye: Chemical splash goggles (ANSI Z87.1) are mandatory.[3] Face shields are required for reactions >50 mmol.

  • Respiratory:

    • Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Secondary (Spill/Outside Hood): Full-face respirator with Acid Gas (Yellow/Olive) and Organic Vapor (Black) combination cartridges. Dust masks (N95) offer ZERO protection against HCl gas.

Part 4: Operational Handling Protocol

Storage & Stability
  • Temperature: Store at 2–8°C . Cold storage retards the rate of autocatalytic decomposition.

  • Atmosphere: Store under Argon or Nitrogen . Moisture is the enemy; tape the septum/cap with Parafilm or electrical tape to prevent diffusion.

  • Container: Inspect caps for corrosion. Sulfonyl chlorides can corrode metal caps from the inside out; transfer to glass-stoppered or Teflon-lined vessels if long-term storage is needed.

Weighing & Transfer Workflow

Do not weigh this chemical on an open benchtop balance.

HandlingWorkflow Storage Cold Storage (2-8°C) Equilibrate Equilibrate to RT (In Desiccator) Storage->Equilibrate Prevent Condensation Weighing Weighing (Closed Vial Method) Equilibrate->Weighing Inside Hood Reaction Reaction Setup (Inert Atm) Weighing->Reaction Syringe Transfer Waste Quench & Dispose Reaction->Waste Controlled Hydrolysis

Figure 1: Safe handling workflow. Note the equilibration step to prevent condensation, which triggers hydrolysis.

The "Closed Vial" Weighing Method:

  • Tare a septum-capped vial containing anhydrous solvent (e.g., DCM) on the balance.

  • Move vial to fume hood.

  • Add the sulfonyl chloride via syringe or glass pipette.

  • Seal immediately.

  • Re-weigh to determine mass by difference.

  • Result: No open exposure to lab air.

Part 5: Emergency Response & Decontamination

Spill Management (Small Scale < 10 mL)
  • Evacuate the immediate area. The lachrymatory effect will be immediate.

  • Don PPE: Silver Shield gloves, goggles, lab coat.

  • Cover: Cover the spill with solid Sodium Bicarbonate (

    
    )  or a 1:1 mixture of sand and soda ash. This neutralizes the acid evolution.
    
  • Absorb: Once bubbling ceases, mix with vermiculite/absorbent pads.

  • Clean: Wipe surface with dilute aqueous ammonia (5%) to neutralize trace sulfonyl chloride, followed by water.

First Aid
  • Skin Contact: Immediate flush with water for 15 minutes. Do not use vinegar or neutralizing agents on skin burns—the heat of neutralization worsens the injury.

  • Eye Contact: Flush for 15 minutes. Hold eyelids open. Seek emergency ophthalmological care immediately.

Part 6: Disposal & Quenching Protocol

Never pour unreacted sulfonyl chloride directly into a waste drum. It may pressurize the drum over time.

Controlled Quenching Procedure

Goal: Convert the reactive


 to the stable (and water-soluble) sulfonate salt 

.
  • Dilution: Dissolve the waste residue in a non-reactive solvent (DCM or Toluene).

  • Preparation: Prepare a beaker of 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate, cooled in an ice bath.

  • Addition: Slowly add the organic solution to the basic aqueous mixture with vigorous stirring.

    • Observation: You will see two layers. The reaction occurs at the interface. Stir overnight to ensure complete hydrolysis.

  • Verification: Check pH. It should remain basic. If acidic, add more base.

  • Disposal: Separate layers. The aqueous layer contains the sulfonate salt (non-hazardous drain disposal in many jurisdictions, check local rules). The organic layer goes to halogenated waste.

QuenchLogic Start Waste Sulfonyl Chloride Dilute Dilute in DCM/Toluene Start->Dilute Mix Slow Addition (Dropwise) Dilute->Mix PrepareBase Prepare Ice-Cold 10% NaOH or NaHCO3 PrepareBase->Mix Check Check pH > 8? Mix->Check AddBase Add more Base Check->AddBase No (Acidic) Done Separate & Dispose Check->Done Yes (Basic) AddBase->Mix

Figure 2: Decision tree for safe quenching of sulfonyl chloride waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • University of California, San Diego. (2019). Standard Operating Procedure: Acid Chlorides and Sulfonyl Chlorides. [Link]

  • Evans, D. A. (n.d.). pKa Table and Reaction Safety Notes. Harvard University. (Contextualizing reactivity of electrophiles). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.